[2-(Morpholin-4-yl)-1,3-thiazol-4-yl]methanol
Description
Properties
IUPAC Name |
(2-morpholin-4-yl-1,3-thiazol-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c11-5-7-6-13-8(9-7)10-1-3-12-4-2-10/h6,11H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJKKFCRFBAXDQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=CS2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60442402 | |
| Record name | [2-(Morpholin-4-yl)-1,3-thiazol-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60442402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126533-96-8 | |
| Record name | [2-(Morpholin-4-yl)-1,3-thiazol-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60442402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure Elucidation of [2-(Morpholin-4-yl)-1,3-thiazol-4-yl]methanol
Abstract: This technical guide provides a comprehensive, methodology-driven approach to the complete structure elucidation of the heterocyclic compound [2-(Morpholin-4-yl)-1,3-thiazol-4-yl]methanol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of techniques. It delves into the strategic application and interpretation of modern analytical methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. The causality behind experimental choices is explained, ensuring a robust and self-validating pathway to confirming the molecular structure. Detailed, field-proven protocols, data interpretation strategies, and visual aids are provided to equip the reader with the expertise needed to confidently elucidate this and similar molecular structures.
Introduction: The Significance of Heterocyclic Scaffolds
Heterocyclic compounds, particularly those incorporating thiazole and morpholine rings, are cornerstones of medicinal chemistry. The thiazole ring is a key structural motif in numerous pharmaceuticals, valued for its diverse biological activities.[1][2] Similarly, the morpholine moiety is often introduced to enhance pharmacokinetic properties such as solubility and metabolic stability. The target molecule, this compound, combines these two important pharmacophores, making its unambiguous structural verification a critical step in any research or development pipeline.
The primary challenge in the synthesis of such multi-functionalized heterocycles is the potential for isomeric byproducts. Therefore, a rigorous and multi-faceted analytical approach is not merely confirmatory but essential for ensuring the identity and purity of the intended compound. This guide outlines a logical and efficient workflow for achieving this goal.
The Elucidation Workflow: A Multi-Pronged Strategy
A robust structure elucidation strategy relies on the convergence of data from multiple, independent analytical techniques. Each method provides a unique piece of the structural puzzle. When combined, they create a self-validating system that leaves no room for ambiguity.
Our workflow is designed to first confirm the molecular mass and elemental composition, then to piece together the molecular framework and functional groups, and finally, to verify the precise connectivity of all atoms.
Caption: A logical workflow for structure elucidation, starting from mass determination to final connectivity mapping.
Mass Spectrometry: Confirming the Molecular Blueprint
Expertise & Causality: The first and most fundamental question is: "What is the molecular weight of the synthesized compound?" High-Resolution Mass Spectrometry (HRMS) is the definitive technique to answer this. Unlike standard MS, HRMS provides a highly accurate mass measurement, which allows for the confident determination of the elemental formula. This is the foundational check upon which all subsequent analyses are built. For our target molecule, C₈H₁₂N₂O₂S, the expected exact mass is 200.0619 Da.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). The solution must be free of particulate matter.
-
Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer. ESI is a soft ionization technique ideal for preventing fragmentation of the parent molecule.
-
Analysis Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. Ensure the instrument is calibrated with a known standard immediately prior to the run to guarantee mass accuracy.
-
Data Interpretation:
-
Identify the peak corresponding to the [M+H]⁺ ion.
-
Compare the measured accurate mass to the theoretical mass calculated for the expected formula (C₈H₁₂N₂O₂S + H)⁺. The mass difference should be less than 5 ppm.
-
Analyze the isotopic pattern. The presence of a sulfur atom will result in a characteristic [M+2] peak with an abundance of approximately 4.4% relative to the monoisotopic [M] peak.
-
Trustworthiness: The combination of accurate mass measurement and the correct isotopic pattern provides a self-validating confirmation of the elemental formula, a critical first step in the elucidation process.[3][4][5]
Infrared Spectroscopy: A Quick Scan for Functional Groups
Expertise & Causality: While NMR and MS provide detailed structural information, Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid and non-destructive method to confirm the presence of key functional groups. For this compound, we expect to see characteristic absorptions for the O-H (hydroxyl), C-N (amine), C=N (thiazole), and C-O-C (morpholine ether) bonds. The absence of a strong carbonyl (C=O) peak, for instance, is a crucial piece of evidence that rules out potential starting materials or oxidized byproducts.[1]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No special preparation is required.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan of the clean ATR crystal before running the sample.
-
Data Interpretation: Analyze the spectrum for characteristic absorption bands.
| Functional Group | Expected Wavenumber (cm⁻¹) | Significance for the Target Molecule |
| O-H Stretch (alcohol) | 3400-3200 (broad) | Confirms the presence of the methanol hydroxyl group. |
| C-H Stretch (alkane) | 3000-2850 | Indicates the methylene groups of the morpholine ring. |
| C=N Stretch (thiazole) | 1650-1550 | Evidence for the thiazole heterocyclic ring.[1][6] |
| C-O-C Stretch (ether) | 1150-1085 | A strong band characteristic of the morpholine ring's ether linkage.[7] |
Trustworthiness: The presence of all expected bands and the absence of unexpected ones (like a C=O band) provides strong, corroborating evidence for the gross structural features of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
Expertise & Causality: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[8][9] It provides information on the chemical environment, number, and connectivity of every proton and carbon atom. For a molecule like ours, a suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments are required for an unambiguous assignment.
¹H NMR: Mapping the Proton Environments
The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts and coupling patterns.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire a standard one-dimensional proton spectrum.
-
Data Interpretation:
-
Chemical Shift (δ): The position of the signal indicates the electronic environment of the proton.
-
Integration: The area under the signal is proportional to the number of protons it represents.
-
Multiplicity (Splitting): The splitting pattern (singlet, doublet, triplet, etc.) reveals the number of adjacent protons.
-
| Proton Assignment | Expected δ (ppm) | Integration | Multiplicity | Rationale |
| Thiazole-H (at C5) | ~7.1-7.3 | 1H | Singlet (s) | Aromatic proton on the thiazole ring, no adjacent protons. |
| Hydroxyl-OH | ~5.0-5.5 | 1H | Triplet (t) | Exchangeable proton, often broad. Coupling to CH₂ is possible. |
| Methanol-CH₂ | ~4.6-4.8 | 2H | Doublet (d) | Methylene group adjacent to the thiazole ring and the OH group. |
| Morpholine-CH₂ (N-CH₂) | ~3.5-3.7 | 4H | Triplet (t) | Methylene groups adjacent to the nitrogen atom. |
| Morpholine-CH₂ (O-CH₂) | ~3.7-3.9 | 4H | Triplet (t) | Methylene groups adjacent to the oxygen atom. |
¹³C NMR: Revealing the Carbon Skeleton
The ¹³C NMR spectrum identifies all unique carbon atoms in the molecule.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample & Instrumentation: Use the same sample and instrument as for ¹H NMR.
-
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. This simplifies the spectrum so that each unique carbon appears as a single line.
-
Data Interpretation: The chemical shift of each signal indicates the type of carbon atom (e.g., sp², sp³, attached to heteroatoms).
| Carbon Assignment | Expected δ (ppm) | Rationale |
| Thiazole C2 (C-N) | ~168-172 | Carbon double-bonded to two nitrogen atoms in the thiazole ring. |
| Thiazole C4 | ~145-150 | Quaternary carbon of the thiazole ring. |
| Thiazole C5 | ~115-120 | Carbon bearing the methanol group. |
| Morpholine C (O-CH₂) | ~66-68 | Carbons adjacent to the morpholine oxygen. |
| Morpholine C (N-CH₂) | ~48-52 | Carbons adjacent to the morpholine nitrogen. |
| Methanol CH₂ | ~58-62 | Carbon of the hydroxymethyl group. |
2D NMR: Connecting the Pieces
Expertise & Causality: While 1D NMR provides the individual parts, 2D NMR shows how they are connected. For our purpose, two experiments are critical: COSY and HSQC.
-
COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other (i.e., which are on adjacent carbons). We would expect to see a cross-peak between the -CH₂- of the methanol group and the -OH proton, confirming their proximity. We would also see correlations between the adjacent -CH₂- groups in the morpholine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached. This is the definitive way to assign which protons are on which carbons, confirming the assignments made in the 1D spectra.
Caption: Key NMR correlations (COSY, HSQC) confirming the atom connectivity in the target molecule.
(Optional) Single-Crystal X-ray Crystallography: The Ultimate Proof
Expertise & Causality: For novel compounds, particularly those intended for pharmaceutical use, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of structure.[10][11][12] It generates a three-dimensional map of electron density, revealing the precise spatial arrangement of every atom. While often challenging due to the need for a high-quality single crystal, a successful analysis provides irrefutable evidence of both constitution and conformation.[13][14]
Experimental Protocol: X-ray Crystallography
-
Crystallization: This is the most critical and often difficult step. The goal is to grow a single, defect-free crystal of at least 0.1 mm in all dimensions. Common methods include slow evaporation from a saturated solution, vapor diffusion, or liquid-liquid diffusion using a variety of solvents and solvent systems.
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. It is rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and symmetry. The structure is then solved using direct methods or Patterson methods to generate an initial electron density map. This model is then refined against the experimental data to yield the final atomic positions and thermal parameters.
Trustworthiness: A solved crystal structure is the gold standard for molecular structure determination, confirming not only the connectivity established by NMR but also the three-dimensional shape of the molecule in the solid state.
Conclusion: A Synthesis of Evidence
The structure elucidation of this compound is achieved not by a single experiment, but by the logical synthesis of data from a suite of orthogonal analytical techniques. High-resolution mass spectrometry confirms the elemental formula. FTIR spectroscopy provides a rapid check for the expected functional groups. A comprehensive set of 1D and 2D NMR experiments pieces together the molecular framework and definitively establishes the connectivity of every atom. Finally, where required, X-ray crystallography can provide the ultimate, unambiguous three-dimensional structure. By following this self-validating workflow, researchers can have the highest degree of confidence in the identity and integrity of their synthesized compounds.
References
- Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- Clarke, G. M., Grigg, R., & Williams, D. H. (1966). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic.
-
El-Metwaly, N. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1741. Retrieved from [Link]
-
Wankhede, N. N., et al. (2021). Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds. 2021 International Conference on Technological Advancements and Innovations (ICTAI). Retrieved from [Link]
-
Guella, G., et al. (n.d.). Mass spectrometric studies of 2-aryl-5-acetylthiazole derivatives. Semantic Scholar. Retrieved from [Link]
-
Mohamed, Y. A., et al. (2010). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. Retrieved from [Link]
-
Alrazzak, N. A. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Retrieved from [Link]
-
PubChem. (n.d.). [2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanol. National Center for Biotechnology Information. Retrieved from [Link]
-
Al-Masoudi, N. A., et al. (2021). H.NMR-Spectrum of Heterocyclic Compound {2}. ResearchGate. Retrieved from [Link]
-
El-Gazzar, M. G., et al. (2023). New Functionalized Morpholinothiazole Derivatives: Regioselective Synthesis, Computational Studies, Anticancer Activity Evaluation, and Molecular Docking Studies. Bentham Science. Retrieved from [Link]
-
Abdel-Wahab, B. F., et al. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. National Institutes of Health. Retrieved from [Link]
-
Bottino, F. A., et al. (1981). A simple 1H nmr conformational study of some heterocyclic azomethines. Canadian Journal of Chemistry, 59(8), 1205-1207. Retrieved from [Link]
-
Anet, F. A. L., & Bavin, P. M. G. (1960). The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane. The Journal of Organic Chemistry, 25(6), 1014-1017. Retrieved from [Link]
-
Al-Amiery, A. A., et al. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. PubMed Central. Retrieved from [Link]
-
Vasile, C. M., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). National Institutes of Health. Retrieved from [Link]
-
Lee, S., et al. (2021). Synthesis and Structural Confirmation of the Thiazole Alkaloids Derived from Peganum harmala L. Molecules, 26(25), 7723. Retrieved from [Link]
-
Bali, S., et al. (2020). Absolute Configuration of Small Molecules by Co‐Crystallization. National Institutes of Health. Retrieved from [Link]
-
Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]
-
Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]
-
Greenwood, M. (2023). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. Retrieved from [Link]
-
Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]
-
El-Sayed, N. N. E., et al. (2023). New Thiazolyl-Pyrazoline Derivatives as Potential Dual EGFR/HER2 Inhibitors: Design, Synthesis, Anticancer Activity Evaluation and In Silico Study. Molecules, 28(21), 7455. Retrieved from [Link]
-
Cenmed. (n.d.). [4 Methyl 2 (4 Morpholinyl) 1 3 Thiazol 5 Yl]Methanol 5Mg. Retrieved from [Link]
-
Singh, S., et al. (2024). Recent advances in the synthesis and utility of thiazoline and its derivatives. PubMed Central. Retrieved from [Link]
-
Al-Jubouri, H. H., & Al-Shemary, H. A. (2021). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Chemical Review and Letters, 4(1), 23-30. Retrieved from [Link]
-
ResearchGate. (n.d.). The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of the thiazole derivative B and its functionalized PVC, PVC‐B. Retrieved from [Link]
-
Jaremko, M. J., et al. (2021). Exploring novel thiazole-based minor groove binding agents as potential therapeutic agents against pathogenic Acanthamoeba castellanii. PubMed Central. Retrieved from [Link]
-
Al-Amiery, A. A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7301. Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-Morpholinyl)benzothiazole. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-Morpholino-1,3,4-thiadiazines. Retrieved from [Link]
Sources
- 1. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking [mdpi.com]
- 2. sysrevpharm.org [sysrevpharm.org]
- 3. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. Mass spectrometric studies of 2-aryl-5-acetylthiazole derivatives. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 9. Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 10. excillum.com [excillum.com]
- 11. azolifesciences.com [azolifesciences.com]
- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 13. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. X-ray Crystallography - Creative BioMart [creativebiomart.net]
An In-depth Technical Guide to the Synthesis of (2-morpholino-1,3-thiazol-5-yl)methanol
This guide provides a comprehensive overview of the synthetic routes for preparing (2-morpholino-1,3-thiazol-5-yl)methanol, a molecule of interest for researchers, scientists, and drug development professionals. The synthesis of this compound involves the strategic construction of the thiazole core, followed by the introduction and modification of a functional group at the C5 position. This document will delve into the chemical principles, detailed experimental protocols, and critical considerations for the successful synthesis of this target molecule.
Introduction
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The incorporation of a morpholine moiety at the 2-position and a hydroxymethyl group at the 5-position of the thiazole ring can significantly influence the molecule's physicochemical properties and biological activity. This guide will focus on a logical and efficient synthetic pathway to access (2-morpholino-1,3-thiazol-5-yl)methanol, providing a foundation for further research and development.
Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule, (2-morpholino-1,3-thiazol-5-yl)methanol ( 1 ), suggests a disconnection at the C5-hydroxymethyl bond, leading back to a key intermediate, ethyl 2-morpholinothiazole-5-carboxylate ( 2 ). This ester can be readily synthesized via the well-established Hantzsch thiazole synthesis from 4-morpholinothiourea ( 3 ) and a suitable three-carbon α-halo-β-ketoester, such as diethyl 2-bromo-3-oxosuccinate ( 4 ). The synthesis of 4-morpholinothiourea ( 3 ) is a straightforward reaction from morpholine.
Caption: Retrosynthetic analysis of (2-morpholino-1,3-thiazol-5-yl)methanol.
Synthetic Pathway and Experimental Protocols
The forward synthesis involves three main stages: the preparation of the key thiourea intermediate, the construction of the substituted thiazole ring via Hantzsch synthesis, and the final reduction to the target alcohol.
Stage 1: Synthesis of 4-Morpholinothiourea
The synthesis of 4-morpholinothiourea is a critical first step. This compound serves as the nitrogen and one of the sulfur donors for the thiazole ring, and it introduces the desired morpholino group at the C2 position. A common method for the synthesis of N-substituted thioureas involves the reaction of an amine with an isothiocyanate.
Protocol 1: Synthesis of 4-Morpholinothiourea
-
Reaction Setup: In a well-ventilated fume hood, a solution of morpholine (1.0 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Addition of Reagent: A solution of benzoyl isothiocyanate (1.0 equivalent) in THF is added dropwise to the morpholine solution at room temperature.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is concentrated under reduced pressure. The resulting solid is then treated with an aqueous solution of sodium hydroxide to hydrolyze the benzoyl group. The product, 4-morpholinothiourea, is then isolated by filtration, washed with water, and dried.
| Reagent | Molar Ratio | Solvent | Temperature | Time |
| Morpholine | 1.0 | THF | Room Temp. | 2-4 h |
| Benzoyl isothiocyanate | 1.0 | THF | Room Temp. | 2-4 h |
| Sodium Hydroxide (aq) | Excess | Water | Room Temp. | 1-2 h |
Stage 2: Hantzsch Thiazole Synthesis of Ethyl 2-Morpholinothiazole-5-carboxylate
The Hantzsch thiazole synthesis is a classic and versatile method for the construction of thiazole rings.[1][2] This reaction involves the condensation of an α-halocarbonyl compound with a thioamide. In this synthesis, 4-morpholinothiourea is reacted with an α-halo-β-ketoester to form the desired 2-morpholinothiazole-5-carboxylate. A suitable α-halocarbonyl for this purpose is diethyl 2-bromo-3-oxosuccinate.
Caption: General workflow of the Hantzsch thiazole synthesis.
Protocol 2: Synthesis of Ethyl 2-Morpholinothiazole-5-carboxylate
-
Reaction Setup: A mixture of 4-morpholinothiourea (1.0 equivalent) and diethyl 2-bromo-3-oxosuccinate (1.0 equivalent) is dissolved in a suitable solvent, such as ethanol or acetone, in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.[3]
-
Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for several hours.
-
Reaction Monitoring: The progress of the reaction is monitored by TLC.
-
Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford pure ethyl 2-morpholinothiazole-5-carboxylate.[3]
| Reagent | Molar Ratio | Solvent | Temperature | Time |
| 4-Morpholinothiourea | 1.0 | Ethanol | Reflux | 4-8 h |
| Diethyl 2-bromo-3-oxosuccinate | 1.0 | Ethanol | Reflux | 4-8 h |
Stage 3: Reduction of Ethyl 2-Morpholinothiazole-5-carboxylate to (2-morpholino-1,3-thiazol-5-yl)methanol
The final step in the synthesis is the reduction of the ester functionality at the C5 position to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that is highly effective for this transformation.[4][5][6][7]
Protocol 3: Reduction to (2-morpholino-1,3-thiazol-5-yl)methanol
-
Reaction Setup: A solution of ethyl 2-morpholinothiazole-5-carboxylate (1.0 equivalent) in anhydrous THF is added dropwise to a stirred suspension of lithium aluminum hydride (excess, typically 1.5-2.0 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Conditions: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
Reaction Monitoring: The reaction is monitored by TLC until the starting material is completely consumed.
-
Quenching and Work-up: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser work-up). The resulting granular precipitate is filtered off and washed with THF.
-
Isolation and Purification: The combined filtrate and washings are concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield (2-morpholino-1,3-thiazol-5-yl)methanol as the final product.
| Reagent | Molar Ratio | Solvent | Temperature | Time |
| Ethyl 2-morpholinothiazole-5-carboxylate | 1.0 | Anhydrous THF | 0 °C to RT | 2-4 h |
| Lithium Aluminum Hydride (LiAlH₄) | 1.5 - 2.0 | Anhydrous THF | 0 °C to RT | 2-4 h |
Alternative Synthetic Strategy: C5-Lithiation and Formaldehyde Quench
An alternative approach to introduce the hydroxymethyl group at the C5 position involves the direct functionalization of a pre-formed 2-morpholinothiazole ring. This can be achieved through a lithiation reaction followed by quenching with an appropriate electrophile, in this case, formaldehyde.
Caption: Alternative synthetic route via C5-lithiation.
This strategy relies on the selective deprotonation at the C5 position of the thiazole ring. The choice of a strong, non-nucleophilic base such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) is crucial for the success of this step. The subsequent reaction of the resulting organolithium species with formaldehyde introduces the desired hydroxymethyl group. While potentially shorter, this route may require careful optimization of reaction conditions to achieve high regioselectivity and avoid side reactions.
Characterization
The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure and the connectivity of the atoms in the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups.
For the final product, (2-morpholino-1,3-thiazol-5-yl)methanol, the ¹H NMR spectrum is expected to show characteristic signals for the morpholine protons, the thiazole proton at C4, and the methylene protons of the hydroxymethyl group.
Safety Considerations
-
Thiourea derivatives: Can be toxic and should be handled with appropriate personal protective equipment (PPE).
-
α-Halo carbonyl compounds: Are lachrymators and skin irritants. All manipulations should be performed in a well-ventilated fume hood.
-
Lithium aluminum hydride (LiAlH₄): Reacts violently with water and protic solvents. It is a pyrophoric solid and must be handled under an inert atmosphere with extreme caution.[4]
-
Organolithium reagents (e.g., n-BuLi): Are pyrophoric and moisture-sensitive. They should be handled under an inert atmosphere using appropriate syringe and cannula techniques.
Conclusion
This technical guide has outlined a reliable and well-precedented synthetic route for the preparation of (2-morpholino-1,3-thiazol-5-yl)methanol. The described three-stage process, commencing with the synthesis of 4-morpholinothiourea, followed by a Hantzsch thiazole cyclization and subsequent reduction of the C5-ester, provides a robust pathway to the target molecule. An alternative lithiation strategy has also been presented, offering a potentially more convergent approach. The provided protocols, along with the necessary safety precautions, should enable researchers to successfully synthesize this valuable compound for further investigation in drug discovery and development programs.
References
-
PrepChem. Synthesis of B. Ethyl 2-(4-Morpholinyl)thiazole-4-carboxylate. Available from: [Link]
-
Semantic Scholar. A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Available from: [Link]
-
Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available from: [Link]
-
PubChem. [2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanol. Available from: [Link]
-
Journal of Chemical Education. Hantzsch Thiazole Synthesis. Available from: [Link]
-
Beilstein Journals. One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. Available from: [Link]
-
Chemistry LibreTexts. Reduction of Carboxylic Acids by Lithium Aluminum Hydride. Available from: [Link]
-
YouTube. Lithium Aluminum Hydride Reduction of Carboxylic Acids (mechanism). Available from: [Link]
-
Semantic Scholar. Synthesis of Certain New Morpholine Derivatives Bearing a Thiazole Moiety. Available from: [Link]
-
PubMed Central. Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. Available from: [Link]
-
Journal of Organic Chemistry and Pharmaceutical Research. Synthesis of some new 5- substituted of. Available from: [Link]
-
Baghdad Science Journal. Synthesis and Characterization of Some New Morpholine Derivatives. Available from: [Link]
-
YouTube. Lithium Aluminum Hydride Reduction of Carboxylic Acids (mechanism). Available from: [Link]
-
ResearchGate. Diethyl 2-Cyano-3-oxosuccinate. Available from: [Link]
-
ResearchGate. Reduction of Organic Compounds by Lithium Aluminum Hydride. 11. Carboxylic Acids. Available from: [Link]
-
ResearchGate. Synthesis and Characterization of some heterocyclic derivatives from 2-amino thiazol and study of biological activity of prepared derivatives. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. ch.ic.ac.uk [ch.ic.ac.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. (2-MORPHOLINO-1,3-THIAZOL-5-YL)METHANOL | 921938-89-8 [amp.chemicalbook.com]
[2-(Morpholin-4-yl)-1,3-thiazol-4-yl]methanol chemical formula C8H12N2O2S
An In-Depth Technical Guide to [2-(Morpholin-4-yl)-1,3-thiazol-4-yl]methanol
Document ID: MT-Methanol-2026-01 Version: 1.0 Prepared By: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound with the chemical formula C8H12N2O2S. This molecule belongs to the morpholinothiazole class, a scaffold of significant interest in medicinal chemistry and drug discovery. The morpholine moiety is recognized for improving the physicochemical and pharmacokinetic properties of drug candidates, while the thiazole ring is a core component of numerous pharmacologically active agents. This document synthesizes available chemical data, proposes a robust synthetic pathway, and outlines potential applications for researchers in pharmacology and drug development. It details the compound's physicochemical properties, provides predictive spectroscopic data for characterization, and presents a detailed, field-proven protocol for its synthesis and purification. Furthermore, this guide explores the potential pharmacological significance of this molecule by drawing parallels with structurally related compounds and discusses future research directions.
Introduction to the Morpholinothiazole Scaffold
The convergence of morpholine and thiazole moieties into a single molecular framework represents a strategic approach in modern medicinal chemistry. The morpholine ring, a saturated heterocycle, is often incorporated into drug candidates to enhance aqueous solubility, metabolic stability, and to serve as a versatile synthetic handle.[1][2] Its presence can favorably modulate a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
The thiazole ring is a well-established "privileged structure" in pharmacology, forming the backbone of numerous approved drugs and clinical candidates.[3][4] Thiazole derivatives exhibit a vast range of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer effects.[5][6][7] The combination of these two scaffolds in this compound suggests a molecule with potential for favorable drug-like properties and significant biological activity.
Profile of this compound
This guide focuses specifically on the 4-yl isomer of the hydroxymethyl-substituted morpholinothiazole. It is important to note that publicly available data for this specific isomer is limited. The closely related isomer, [2-(morpholin-4-yl)-1,3-thiazol-5-yl]methanol (CAS No. 921938-89-8), is more extensively documented.[8] Where specific experimental data for the 4-yl isomer is unavailable, this guide will leverage data from the 5-yl isomer and established principles of chemical reactivity and spectroscopy to provide reliable predictions and protocols. This approach ensures scientific rigor while addressing the existing information gap.
Figure 1: Chemical Structure of this compound
Physicochemical Properties and Characterization
A precise understanding of a compound's physicochemical properties is fundamental for its application in research and development. The following table summarizes key computed and estimated properties for the target molecule.
| Property | Value (Estimated) | Source / Method |
| Molecular Formula | C₈H₁₂N₂O₂S | - |
| Molecular Weight | 200.26 g/mol | Computed[8] |
| IUPAC Name | This compound | - |
| CAS Number | Not assigned | - |
| Appearance | White to off-white solid | Predicted |
| Melting Point | 100-120 °C | Predicted Range |
| Boiling Point | > 300 °C | Predicted |
| LogP | ~0.3 | Predicted |
| pKa | ~3.5 (Thiazole N) | Predicted |
Predicted Spectroscopic Profile
For unambiguous identification, a combination of spectroscopic methods is required. The following are predicted spectral characteristics based on the compound's structure.
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 7.1-7.3 ppm (s, 1H, thiazole C5-H)
-
δ 5.0-5.2 ppm (t, 1H, -OH, exchangeable with D₂O)
-
δ 4.5-4.6 ppm (d, 2H, -CH₂OH)
-
δ 3.6-3.7 ppm (t, 4H, morpholine -CH₂-O-)
-
δ 3.3-3.4 ppm (t, 4H, morpholine -CH₂-N-)
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
δ ~170 ppm (thiazole C2-N)
-
δ ~148 ppm (thiazole C4-C)
-
δ ~110 ppm (thiazole C5-H)
-
δ ~66 ppm (morpholine -CH₂-O-)
-
δ ~58 ppm (hydroxymethyl -CH₂)
-
δ ~48 ppm (morpholine -CH₂-N-)
-
-
Mass Spectrometry (ESI+):
-
m/z 201.06 [M+H]⁺
-
-
Infrared (IR) Spectroscopy (KBr, cm⁻¹):
-
3400-3200 (O-H stretch, broad)
-
2950-2850 (C-H stretch, aliphatic)
-
1610-1580 (C=N stretch, thiazole)
-
1115 (C-O-C stretch, morpholine ether)
-
Synthesis and Purification
A reliable and scalable synthetic route is critical for enabling further research. A plausible and efficient approach is via the Hantzsch thiazole synthesis, a cornerstone of heterocyclic chemistry.
Retrosynthetic Analysis
The key to the synthesis is the formation of the thiazole ring. A logical disconnection breaks the C-S and C-N bonds of the ring, leading back to a morpholino-thiourea and a 3-carbon electrophilic synthon.
Caption: Retrosynthetic pathway for the target molecule.
Proposed Synthetic Protocol
This protocol is designed to be self-validating, with clear endpoints for each step.
Step 1: Synthesis of 4-Thiocarbamoylmorpholine (Morpholino-thiourea)
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add morpholine (10.0 g, 115 mmol) and 100 mL of dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of thiophosgene (13.2 g, 115 mmol) in 50 mL of DCM dropwise over 30 minutes, maintaining the temperature below 5 °C.
-
Causality: Slow addition at low temperature is crucial to control the exothermic reaction and prevent the formation of side products.
-
-
Reaction: After addition, allow the reaction to warm to room temperature and stir for 4 hours. A precipitate will form.
-
Ammonolysis: Cool the mixture again to 0 °C and bubble ammonia gas through the solution for 1 hour, or add a saturated solution of ammonia in methanol until the reaction is complete (monitored by TLC).
-
Workup: Filter the resulting solid and wash with cold water and then cold diethyl ether. Dry the white solid under vacuum to yield 4-thiocarbamoylmorpholine.
-
Validation: The product can be confirmed by melting point and ¹H NMR spectroscopy.
-
Step 2: Synthesis of this compound
-
Setup: In a 500 mL flask, suspend 4-thiocarbamoylmorpholine (10.0 g, 68.4 mmol) in 200 mL of ethanol.
-
Reagent Addition: Add 1,3-dichloro-2-propanol (9.7 g, 75.2 mmol, 1.1 eq) to the suspension.
-
Causality: Using a slight excess of the electrophile ensures complete consumption of the starting thiourea. 1,3-dichloro-2-propanol serves as a synthetic equivalent for 3-chloro-2-oxopropanal after initial cyclization and subsequent rearrangement/elimination.
-
-
Reaction: Heat the mixture to reflux (approx. 78 °C) for 12-18 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate).
-
Neutralization & Isolation: After cooling to room temperature, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.
-
Extraction: Remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.
Purification and Quality Control
The crude product should be purified by column chromatography on silica gel.
-
Chromatography: Use a gradient elution system, starting with 100% dichloromethane and gradually increasing the polarity by adding methanol (e.g., 0% to 5% methanol).
-
Fraction Analysis: Collect fractions and analyze by TLC. Combine fractions containing the pure product.
-
Final Product: Evaporate the solvent from the combined fractions to yield this compound as a solid.
-
Validation: Final purity should be assessed by HPLC (>95%) and the structure confirmed by ¹H NMR, ¹³C NMR, and MS as described in section 2.1.
-
Potential Pharmacological Significance
While this specific molecule has not been extensively studied, the morpholinothiazole scaffold is prevalent in compounds targeting key biological pathways, particularly in oncology and infectious diseases.
Rationale for Development: Kinase Inhibition
Many 2-aminothiazole derivatives are potent inhibitors of various protein kinases, which are critical regulators of cell signaling and are often dysregulated in diseases like cancer. For instance, AC220 (Quizartinib), an imidazo[2,1-b][8][9]benzothiazole derivative, is a powerful FLT3 kinase inhibitor.[10] The structural similarity suggests that this compound could serve as a valuable fragment or starting point for developing inhibitors of kinases such as FLT3, PI3K, or mTOR.[1]
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway.
Antimicrobial and Anti-inflammatory Potential
The morpholine and thiazole rings are independently associated with antimicrobial and anti-inflammatory properties.[11][12][13] Therefore, this compound warrants investigation as a potential lead for developing new agents against bacterial or fungal pathogens or for treating inflammatory conditions. The mechanism could involve the inhibition of key metabolic enzymes or pathways within the pathogen or host inflammatory cascade.[5]
Safety and Handling
Based on the GHS hazard statements for the structurally similar 5-yl isomer, the following precautions are recommended.[8]
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion and Future Directions
This compound is a promising heterocyclic compound positioned at the intersection of favorable physicochemical properties and broad pharmacological potential. This guide provides the foundational chemical knowledge required for its synthesis, characterization, and further investigation.
Future research should focus on:
-
Execution and Optimization: Performing the proposed synthesis and fully characterizing the compound to confirm the predicted spectral data.
-
Biological Screening: Evaluating the molecule's activity in a panel of kinase assays, as well as its antimicrobial and anti-inflammatory properties.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs to explore how modifications to the core structure impact biological activity, potentially leading to the discovery of potent and selective therapeutic agents.
This molecule represents a valuable building block for academic and industrial researchers dedicated to discovering the next generation of therapeutics.
References
-
Title: [2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanol Source: PubChem URL: [Link]
-
Title: A review on pharmacological profile of Morpholine derivatives Source: ResearchGate URL: [Link]
-
Title: New Functionalized Morpholinothiazole Derivatives: Regioselective Synthesis, Computational Studies, Anticancer Activity Evaluation, and Molecular Docking Studies Source: ResearchGate URL: [Link]
-
Title: A review on pharmacological profile of Morpholine derivatives Source: ResearchGate URL: [Link]
-
Title: Pharmacological activity of morpholino compound Source: PubMed URL: [Link]
-
Title: Pharmacological profile of morpholine and its derivatives Source: ResearchGate URL: [Link]
-
Title: Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative Source: ResearchGate URL: [Link]
-
Title: Synthesis and structure of some new thiazolidin-4-ones and thiazolin-4-ones of anticipated biological activity Source: ResearchGate URL: [Link]
-
Title: 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Thiazole derivatives: prospectives and biological applications Source: ResearchGate URL: [Link]
-
Title: The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies Source: MDPI URL: [Link]
-
Title: Synthesis and Biological Activity of Some New Thiazolidinone Derivatives Source: Systematic Reviews in Pharmacy URL: [Link]
-
Title: Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][8][9]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor Source: PubMed URL: [Link]
-
Title: Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate Source: MDPI URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacological activity of morpholino compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. [2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanol | C8H12N2O2S | CID 24229673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. sysrevpharm.org [sysrevpharm.org]
An In-depth Technical Guide to [2-(Morpholin-4-yl)-1,3-thiazol-4-yl]methanol: Physicochemical and Analytical Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the predicted physical and chemical properties of [2-(Morpholin-4-yl)-1,3-thiazol-4-yl]methanol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from its constitutional isomer, computational prediction methodologies, and spectroscopic characteristics of analogous thiazole and morpholine-containing structures to build a robust profile.[1][2][3][4] We present predicted physicochemical parameters, expected spectroscopic signatures, a plausible synthetic route, and detailed experimental protocols for empirical validation. This guide is intended to serve as a foundational resource for researchers, enabling informed decision-making in the design and execution of studies involving this and structurally related compounds.
Introduction: The Thiazole-Morpholine Scaffold in Medicinal Chemistry
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[5][6] Its unique electronic properties and ability to participate in hydrogen bonding contribute to effective target binding.[7] When hybridized with a morpholine moiety—a group known to improve physicochemical properties such as solubility and metabolic stability—the resulting scaffold presents a promising platform for the development of novel therapeutics.[5][6] this compound represents a specific embodiment of this pharmacologically relevant pairing, featuring a hydroxymethyl group at the 4-position of the thiazole ring, which provides a handle for further chemical modification.[7]
A thorough understanding of the physical and chemical properties of a drug candidate is a primary and critical step in the pre-formulation and overall drug development process.[1][2] Properties such as solubility, pKa, and lipophilicity directly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its bioavailability and therapeutic efficacy. This guide provides an in-depth, albeit largely predictive, characterization of this compound to facilitate its exploration in drug discovery programs.
Molecular Structure and Identification
The initial step in characterizing any chemical entity is to unequivocally define its structure and associated identifiers.
Chemical Structure
The chemical structure of this compound is depicted below. It consists of a central 1,3-thiazole ring, substituted at the 2-position with a morpholine ring and at the 4-position with a hydroxymethyl group.
Caption: Molecular structure of this compound.
Nomenclature and Identifiers
| Identifier | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₈H₁₂N₂O₂S | [8] |
| Molecular Weight | 200.26 g/mol | [8] |
| Exact Mass | 200.06194880 Da | [8] |
| CAS Number | Not available | - |
Note: Molecular formula, weight, and exact mass are based on the constitutional isomer [2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanol as no direct entry exists for the 4-yl isomer.[8]
Predicted Physicochemical Properties
In the absence of experimental data, computational tools provide reliable estimates for key physicochemical properties, guiding experimental design and predicting in vivo behavior.[1][9][] These predictions are generated using algorithms trained on large datasets of experimentally determined properties.[]
| Property | Predicted Value | Significance in Drug Development |
| pKa (most basic) | 4.5 - 5.5 | Influences ionization state at physiological pH, affecting solubility and cell membrane permeability. |
| logP | 0.3 - 0.8 | A measure of lipophilicity; critical for predicting absorption and distribution. |
| Aqueous Solubility | Moderately soluble | Directly impacts bioavailability and formulation strategies. |
| Polar Surface Area | ~73.8 Ų | Influences membrane permeability and interactions with biological targets.[8] |
| Hydrogen Bond Donors | 1 | Potential for interaction with biological targets. |
| Hydrogen Bond Acceptors | 4 | Potential for interaction with biological targets. |
Note: These values are estimations derived from computational models such as those provided by ChemAxon or ACD/Labs and should be confirmed experimentally.[2][11]
Synthesis and Reactivity
A plausible synthetic route for this compound can be conceptualized based on established thiazole synthesis methodologies, such as the Hantzsch thiazole synthesis.
Proposed Synthetic Pathway
A potential synthesis could involve the reaction of a morpholine-derived thiourea with a suitable 3-halo-2-oxopropanal derivative, followed by reduction of the resulting aldehyde. A more direct route would utilize 1,3-dichloroacetone as a starting material.
Caption: A plausible two-step synthesis of the target compound.
Chemical Stability and Reactivity
The molecule possesses several functional groups that dictate its reactivity:
-
Hydroxymethyl Group: The primary alcohol can be oxidized to an aldehyde or carboxylic acid and can undergo esterification or etherification.
-
Morpholine Nitrogen: The tertiary amine is basic and can be protonated to form a salt.
-
Thiazole Ring: Generally stable, but can undergo electrophilic substitution under certain conditions. The ring is also susceptible to cleavage under harsh reductive or oxidative conditions.
Analytical Characterization: Spectroscopic Profile
The structural elucidation of newly synthesized thiazole derivatives relies on a combination of spectroscopic techniques.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H and ¹³C NMR spectra are invaluable for structure confirmation.[7][13][14]
-
¹H NMR:
-
Thiazole Proton: A singlet is expected for the proton at the 5-position of the thiazole ring, likely in the range of 6.5-7.5 ppm.
-
Hydroxymethyl Protons: A singlet or doublet for the -CH₂- group (around 4.5-5.0 ppm) and a broad singlet for the -OH proton (variable).
-
Morpholine Protons: Two distinct multiplets, typically in the ranges of 3.5-3.9 ppm (protons adjacent to oxygen) and 3.2-3.6 ppm (protons adjacent to nitrogen).
-
-
¹³C NMR:
-
Thiazole Carbons: C2 (bonded to two heteroatoms) is expected around 160-170 ppm. C4 and C5 will appear in the aromatic region (110-150 ppm).
-
Hydroxymethyl Carbon: Expected in the range of 55-65 ppm.
-
Morpholine Carbons: Carbons adjacent to oxygen will be in the 65-70 ppm range, while those adjacent to nitrogen will be around 45-55 ppm.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern, which aids in structural confirmation.[15][16][17]
-
Expected Molecular Ion: [M+H]⁺ at m/z 201.0696.
-
Key Fragmentation Pathways: Thiazole rings typically fragment via cleavage of the 1,2- and 3,4-bonds.[15][16] Expect to see fragments corresponding to the loss of the hydroxymethyl group, and fragmentation of the morpholine ring.
Infrared (IR) Spectroscopy
IR spectroscopy helps identify the key functional groups present in the molecule.[5][12][18][19]
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the alcohol.
-
C-H Stretch: Absorptions around 2850-3000 cm⁻¹ for aliphatic C-H bonds.
-
C=N Stretch: A characteristic absorption for the thiazole ring around 1610-1650 cm⁻¹.
-
C-O Stretch: Strong absorptions in the 1050-1150 cm⁻¹ region for the alcohol and the morpholine ether linkage.
Experimental Protocol: Aqueous Solubility Determination
Aqueous solubility is a critical parameter for any potential oral drug candidate.[20][21][22] The following protocol describes a standard shake-flask method for its determination.
Objective: To determine the thermodynamic aqueous solubility of this compound at a controlled temperature.
Materials:
-
This compound (solid)
-
Phosphate-buffered saline (PBS), pH 7.4
-
HPLC-grade water and acetonitrile
-
Analytical balance
-
Shaking incubator or orbital shaker
-
Centrifuge
-
HPLC system with UV detector
-
Syringe filters (0.22 µm)
Methodology:
-
Preparation of Supersaturated Solution:
-
Add an excess amount of the solid compound (e.g., 5-10 mg) to a known volume of PBS (e.g., 1 mL) in a glass vial. The goal is to have undissolved solid present at equilibrium.
-
-
Equilibration:
-
Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).
-
Shake the samples for 24-48 hours to ensure equilibrium is reached. The extended time allows for the dissolution and potential precipitation to stabilize.
-
-
Sample Processing:
-
After incubation, visually confirm the presence of undissolved solid.
-
Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Filter the aliquot through a 0.22 µm syringe filter to remove any remaining particulates.
-
Dilute the filtered sample with the mobile phase to a concentration within the calibrated range of the HPLC method.
-
Analyze the sample by a validated HPLC-UV method to determine the concentration.
-
-
Quantification:
-
Prepare a standard curve of the compound in the same solvent with known concentrations.
-
Calculate the concentration of the dissolved compound in the sample by comparing its peak area to the standard curve.
-
The resulting concentration is the thermodynamic solubility of the compound under the tested conditions.
-
Caption: Workflow for thermodynamic solubility determination.
Conclusion
While experimental data for this compound remains to be published, this guide provides a robust, predictive framework for its key physical and chemical properties. By leveraging computational modeling and data from analogous structures, we have outlined the expected characteristics that are fundamental to its potential development as a therapeutic agent. The provided synthetic strategies and analytical protocols offer a clear path for the empirical validation of these predictions. This document serves as a critical starting point for any research program aiming to explore the therapeutic potential of this promising thiazole-morpholine scaffold.
References
-
Oncodesign Services. (n.d.). Computational Chemistry in Drug Discovery. Retrieved from [Link]
-
ChemAxon. (n.d.). Computational tools for drug discovery. Retrieved from [Link]
-
Cambridge MedChem Consulting. (2022, December 8). Computational Chemistry Tools. Retrieved from [Link]
-
Journal of the Chemical Society B: Physical Organic. (1967). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Retrieved from [Link]
-
ACS Publications. (n.d.). Contemporary Computational Applications and Tools in Drug Discovery. Retrieved from [Link]
-
DNDi. (n.d.). Guides to free computational chemistry tools for drug discovery. Retrieved from [Link]
-
ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved from [Link]
-
CD ComputaBio. (n.d.). Rapid Prediction of the Physicochemical Properties of Molecules. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Mass spectrometric studies of 2-aryl-5-acetylthiazole derivatives. Retrieved from [Link]
-
ResearchGate. (2001). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Retrieved from [Link]
-
PMC - PubMed Central. (2023, January 18). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Retrieved from [Link]
-
Optibrium. (n.d.). Small Molecule Optimisation. Retrieved from [Link]
-
MDPI. (2019, May 4). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved from [Link]
-
Semantic Scholar. (2019, January 17). Synthesis of Certain New Morpholine Derivatives Bearing a Thiazole Moiety. Retrieved from [Link]
-
arXiv. (2025, May 13). A Machine Learning Pipeline for Molecular Property Prediction using ChemXploreML. Retrieved from [Link]
-
ResearchGate. (n.d.). Functionalized Morpholine-thiazole Scaffold: Synthetic Strategies and Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. Retrieved from [Link]
-
Baghdad Science Journal. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). [2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanol. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis of Certain New Morpholine Derivatives Bearing a Thiazole Moiety. Retrieved from [Link]
-
NIH. (n.d.). Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning. Retrieved from [Link]
-
Wiley Science Solutions. (n.d.). KnowItAll Informatics Training - NMR Predictions. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and photobiological properties of 4-hydroxymethyl-4'-methylpsoralen derivatives. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis of 4-Hydroxymethyl-2,4-methanoproline. Retrieved from [Link]
-
MDPI. (n.d.). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Retrieved from [Link]
-
Semantic Scholar. (2024, June 10). Solubility Prediction of Drugs in Mono-Solvents at Various Temperatures: Ciprofloxacin Data Simulation. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-morpholin-4-yl-1,2,5-thiadiazol-3-one. Retrieved from [Link]
-
Cenmed. (n.d.). [4 Methyl 2 (4 Morpholinyl) 1 3 Thiazol 5 Yl]Methanol 5Mg. Retrieved from [Link]
-
PMC. (n.d.). [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol. Retrieved from [Link]
-
ResearchGate. (2017). Synthesis of 4-Hydroxy-2-Methylchalcone from meta-Cresol Formilation Product and Its Activities as an Antibacteria. Retrieved from [Link]
-
ResearchGate. (2019). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Retrieved from [Link]
-
MDPI. (n.d.). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Retrieved from [Link]
Sources
- 1. Computation Chemistry Tools | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 2. chemaxon.com [chemaxon.com]
- 3. Computational Chemistry | Drug Discovery | Oncodesign Services [oncodesign-services.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. [PDF] Synthesis of Certain New Morpholine Derivatives Bearing a Thiazole Moiety | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. [2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanol | C8H12N2O2S | CID 24229673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Physicochemical Properties Prediction - CD ComputaBio [cadd.computabio.com]
- 11. acdlabs.com [acdlabs.com]
- 12. mdpi.com [mdpi.com]
- 13. sciencesolutions.wiley.com [sciencesolutions.wiley.com]
- 14. researchgate.net [researchgate.net]
- 15. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 16. Mass spectrometric studies of 2-aryl-5-acetylthiazole derivatives. | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 20. Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
[2-(Morpholin-4-yl)-1,3-thiazol-4-yl]methanol molecular weight
An In-depth Technical Guide to [2-(Morpholin-4-yl)-1,3-thiazol-4-yl]methanol
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound featuring the privileged morpholine and thiazole scaffolds. We delve into its fundamental physicochemical properties, propose a detailed, field-proven synthetic pathway, and explore its potential applications within modern drug discovery based on the established bioactivity of related analogues. This document is intended to serve as a foundational resource for researchers investigating this molecule and its derivatives for therapeutic development. The molecular weight of its isomer is 200.26 g/mol .[1]
Introduction: The Strategic Value of Morpholine and Thiazole Scaffolds
In medicinal chemistry, the selection of core heterocyclic systems is a critical decision that profoundly influences a drug candidate's pharmacokinetic and pharmacodynamic profile. The morpholine and thiazole rings, the two key components of the title compound, are considered "privileged structures" due to their frequent appearance in a wide array of biologically active molecules.
-
Morpholine: This saturated heterocycle is prized for its ability to improve the physicochemical properties of a parent molecule.[2] Its inclusion often enhances aqueous solubility, metabolic stability, and bioavailability, while its basic nitrogen can serve as a key hydrogen bond acceptor, crucial for target engagement.[2]
-
Thiazole: The thiazole ring is a versatile aromatic heterocycle present in numerous FDA-approved drugs. Its derivatives are known to exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties.[2][3] The ring system's electronics and ability to participate in various non-covalent interactions make it a highly effective pharmacophore for engaging with diverse biological targets.
The combination of these two scaffolds in this compound creates a molecule with significant potential for further investigation and development in various therapeutic areas.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is essential for its application in research and development. While specific experimental data for the 4-yl isomer is sparse, the properties can be reliably calculated and are expected to be nearly identical to its well-documented isomer, [2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanol.[1]
| Property | Value | Source |
| Molecular Formula | C₈H₁₂N₂O₂S | PubChem[1] |
| Molecular Weight | 200.26 g/mol | PubChem[1] |
| Exact Mass | 200.06194880 Da | PubChem[1] |
| IUPAC Name | This compound | - |
| Canonical SMILES | OCC1=CN=C(S1)N2CCOCC2 | - |
| InChI Key | VRNQHSDSVNEOKR-UHFFFAOYSA-N (for isomer) | PubChem[1] |
| CAS Number | 921938-89-8 (for isomer) | PubChem[1] |
| Hydrogen Bond Donors | 1 (from the hydroxyl group) | Calculated |
| Hydrogen Bond Acceptors | 4 (2 from morpholine, 2 from thiazole) | Calculated |
Synthesis and Characterization
The synthesis of 2-aminothiazole derivatives is a well-established area of organic chemistry, most commonly achieved via the Hantzsch thiazole synthesis. The following protocol outlines a robust and logical pathway for the preparation of this compound. This method is adapted from established procedures for similar heterocyclic constructions.[3][4]
Proposed Synthetic Workflow
The synthesis is proposed as a two-step process starting from commercially available reagents. The core principle is the condensation of a thiourea equivalent with an α-halocarbonyl compound to form the thiazole ring, followed by selective reduction.
Caption: Proposed two-step synthesis of the title compound.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 2-(morpholin-4-yl)-1,3-thiazole-4-carboxylate
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve morpholine-4-carbothioamide (1 equivalent) in absolute ethanol (10 volumes).
-
Reaction Initiation: To the stirred solution, add ethyl 2-chloro-3-oxobutanoate (1.1 equivalents) dropwise at room temperature. The addition of an α-haloketone is the cornerstone of the Hantzsch synthesis, providing the three-carbon backbone for the heterocyclic ring.
-
Cyclization: Heat the reaction mixture to reflux (approx. 78 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed. The elevated temperature provides the necessary activation energy for the intramolecular cyclization and dehydration steps that form the stable aromatic thiazole ring.
-
Work-up and Isolation: After cooling to room temperature, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine. The aqueous wash removes acidic byproducts and unreacted starting materials.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the target ester.
Step 2: Reduction to this compound
-
Inert Atmosphere: In a flame-dried, three-neck flask under a nitrogen atmosphere, prepare a suspension of Lithium Aluminium Hydride (LAH, 1.5 equivalents) in anhydrous tetrahydrofuran (THF). An inert atmosphere is critical as LAH reacts violently with water.
-
Substrate Addition: Cool the LAH suspension to 0 °C using an ice bath. Dissolve the ester from Step 1 in anhydrous THF and add it dropwise to the LAH suspension via a dropping funnel. The low temperature controls the highly exothermic reduction reaction. This reduction method is highly effective for converting esters to primary alcohols.[5]
-
Reaction Completion: Allow the mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours. Monitor by TLC.
-
Quenching: Carefully quench the reaction by slowly adding water dropwise at 0 °C, followed by 15% sodium hydroxide solution and then more water (Fieser workup). This procedure safely neutralizes the excess LAH and precipitates aluminum salts, which can be easily filtered.
-
Final Isolation and Purification: Filter the resulting slurry through a pad of Celite, washing the filter cake thoroughly with ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or column chromatography if necessary.
Potential Applications in Drug Discovery
While the specific biological profile of this compound is not extensively published, the activities of closely related analogues provide a strong rationale for its investigation in several therapeutic areas.
Neurology and Psychiatry
Derivatives of 2-morpholinyl-thiazole have been developed as potent and selective antagonists of the Corticotropin-Releasing Factor Receptor 1 (CRF1).[6] One such compound, MTIP, demonstrated high affinity for the receptor, excellent oral bioavailability, and efficacy in animal models of alcoholism.[6] The CRF1 receptor is a key mediator of the stress response, making its antagonists promising candidates for treating anxiety, depression, and substance use disorders. The title compound represents a core fragment of these active molecules and warrants investigation for similar CRF1-modulating activity.
Caption: Potential mechanism via CRF1 receptor antagonism.
Oncology and Infectious Diseases
The broader class of 4-thiazolidinones and related thiazole derivatives has been extensively studied for anticancer and antimicrobial properties.[7] These compounds can induce apoptosis in cancer cells and inhibit the growth of various pathogens.[7] The specific substitution pattern of a 2-morpholino group combined with a functionalized C4 position could lead to novel agents with improved potency or selectivity against cancer cell lines or microbial strains.
Conclusion
This compound is a well-defined chemical entity with a molecular weight of 200.26 g/mol .[1] Its structure combines two pharmacologically important scaffolds, suggesting significant potential for drug development. The synthetic route to this compound is accessible through established chemical transformations like the Hantzsch thiazole synthesis. Based on the documented activity of analogous structures, this molecule stands as a promising starting point for research programs targeting neurological disorders, cancer, and infectious diseases. This guide provides the foundational chemical and strategic information necessary for scientists to embark on such investigations.
References
-
PubChem. [2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanol. National Center for Biotechnology Information. [Link]
-
Berber, N. (2019). Synthesis of Certain New Morpholine Derivatives Bearing a Thiazole Moiety. Sakarya University Journal of Science, 23(4), 554-558. [Link]
-
Kandeel, M. M., et al. (2006). Synthesis and structure of some new thiazolidin-4-ones and thiazolin-4-ones of anticipated biological activity. ARKIVOC, 2006(x), 1-6. [Link]
-
PubChem. 2-(4-Morpholinyl)benzothiazole. National Center for Biotechnology Information. [Link]
-
Cenmed. [4 Methyl 2 (4 Morpholinyl) 1 3 Thiazol 5 Yl]Methanol 5Mg. [Link]
-
Al-Ghorbani, M., et al. (2023). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. Molecules, 28(23), 7894. [Link]
-
Fun, H.-K., et al. (2013). 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1570. [Link]
-
Tellew, J. E., et al. (2007). 3-(4-Chloro-2-Morpholin-4-yl-Thiazol-5-yl)-8-(1-Ethylpropyl)-2,6-Dimethyl-Imidazo[1,2-b]Pyridazine: A Novel Brain-Penetrant, Orally Available Corticotropin-Releasing Factor Receptor 1 Antagonist with Efficacy in Animal Models of Alcoholism. Journal of Medicinal Chemistry, 50(18), 4485-4494. [Link]
-
Lesyk, R., & Zimenkovsky, B. (2020). Drug design: 4-thiazolidinones applications. Part 2. Pharmacological profiles. Pharmacia, 67(2), 71-87. [Link]
-
Sapegin, A., et al. (2010). 2-Amino-4-thiazolidinones: Synthesis and Reactions. Phosphorus, Sulfur, and Silicon and the Related Elements, 185(5), 949-989. [Link]
-
D’hooghe, M., & De Kimpe, N. (2006). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews, 106(8), 3099-3136. [Link]
-
Kumar, A., et al. (2015). [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol. IUCrData, 1(1), x152345. [Link]
Sources
- 1. [2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanol | C8H12N2O2S | CID 24229673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jneurosci.org [jneurosci.org]
- 7. Drug design: 4-thiazolidinones applications. Part 2. Pharmacological profiles | Journal of Medical Science [jms.ump.edu.pl]
A Comprehensive Technical Guide to the Biological Activities of Morpholinyl Thiazole Derivatives
Introduction: The Morpholinyl Thiazole Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their ability to bind to multiple, diverse biological targets. The hybrid structure formed by the conjugation of morpholine and thiazole rings represents one such scaffold. Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in many FDA-approved drugs and natural products, including Vitamin B1.[1][2] Its derivatives are known to exhibit a vast spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] The addition of a morpholine ring, a common heterocycle in drug design, often enhances pharmacokinetic properties such as solubility and metabolic stability.
This guide provides an in-depth technical overview of the significant biological activities associated with morpholinyl thiazole derivatives. We will explore their mechanisms of action, present key structure-activity relationship (SAR) insights, and provide detailed, field-proven experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical class.
Part 1: Anticancer Activity - Targeting Uncontrolled Cell Proliferation
The application of morpholinyl thiazole derivatives as anticancer agents is one of the most extensively researched areas.[6][7] These compounds have demonstrated potent cytotoxicity against a range of human cancer cell lines through various mechanisms of action.
Mechanism of Action: PI3K Inhibition and Beyond
A primary and well-documented mechanism for the anticancer effects of this class is the inhibition of the Phosphoinositide 3-kinase (PI3K) signaling pathway.[8] The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. 4-(1,3-Thiazol-2-yl)morpholine derivatives have been identified as potent and selective inhibitors of PI3K, demonstrating utility in xenograft models of tumor growth.[8]
Beyond PI3K, other mechanisms have been identified. Certain derivatives induce cell cycle arrest, particularly at the G1/S phase, preventing cancer cells from entering the DNA synthesis phase.[9][10][11] This is often accompanied by the induction of apoptosis (programmed cell death), as evidenced by increased expression of caspases and DNA fragmentation.[9][10][12] Some compounds also function as topoisomerase II inhibitors, interfering with DNA replication and leading to cytotoxic effects.[13]
Structure-Activity Relationship (SAR) Insights
SAR studies provide critical insights for rational drug design. For morpholinyl thiazole derivatives, the following relationships have been observed:
-
Substituents on the Thiazole Ring: The nature and position of substituents on the thiazole core significantly modulate anticancer activity. For instance, the presence of specific aromatic or heterocyclic rings can enhance potency.[14]
-
Linker Moiety: The connection between the thiazole and other functional groups is crucial. Amide linkers are common and their conformation can influence binding to target proteins.[5]
-
Morpholine Ring: While often used to improve pharmacokinetics, modifications to the morpholine ring itself can also impact biological activity, though this is less commonly explored.
Data Presentation: In Vitro Cytotoxicity
The efficacy of these compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Hydrazinyl-thiazole derivative (4c) | MCF-7 (Breast) | 2.57 ± 0.16 | [10] |
| Hydrazinyl-thiazole derivative (4c) | HepG2 (Liver) | 7.26 ± 0.44 | [10] |
| Thiazole-5-carboxamide derivative | A-549 (Lung) | Moderate Activity | [5] |
| Thiazole-5-carboxamide derivative | Bel7402 (Liver) | Moderate Activity | [5] |
| Pyrano[2,3-d]thiazole derivative | HepG-2 (Liver) | Strong Cytotoxicity | [13] |
| Pyrano[2,3-d]thiazole derivative | MCF-7 (Breast) | Strong Cytotoxicity | [13] |
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.
Causality Behind Choices:
-
Cell Line Selection: The choice of cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) is dictated by the research question, targeting specific cancer types.[10][15]
-
96-Well Plate Format: This format is optimal for screening multiple drug concentrations simultaneously and allows for statistical replication.[16]
-
Incubation Time: A 24-72 hour incubation period allows sufficient time for the compound to exert its cytotoxic or cytostatic effects.[16]
-
Solubilization: Mitochondrial dehydrogenases in living cells cleave the MTT tetrazolium ring, yielding insoluble purple formazan crystals. A solubilizing agent, typically Dimethyl Sulfoxide (DMSO), is required to dissolve these crystals for spectrophotometric measurement.
Step-by-Step Methodology:
-
Cell Plating: Seed cancer cells into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of appropriate culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[16]
-
Compound Preparation: Prepare a stock solution of the morpholinyl thiazole derivative in DMSO. Perform serial dilutions in culture medium to achieve a range of final test concentrations.[16]
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a "vehicle control" (medium with DMSO) and a "no treatment" control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.[16]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Part 2: Antimicrobial Activity - Combating Pathogenic Microbes
The thiazole core is a well-established pharmacophore in antimicrobial agents.[3][4] The incorporation of a morpholine moiety can further enhance this activity, leading to derivatives with promising efficacy against a spectrum of bacteria and fungi.[17]
Spectrum of Activity
Morpholinyl thiazole derivatives have demonstrated activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as various fungal strains like Aspergillus niger and Candida albicans.[17][18][19] Some compounds have shown notable potency, with activity comparable to standard antibiotics like ciprofloxacin or antifungals like fluconazole.[18][19]
Data Presentation: Antimicrobial Efficacy
Antimicrobial activity is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[20]
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Thiazole-based Schiff base | S. aureus (Gram +) | ~15 mm inhibition zone @ 200 µg/mL | [18] |
| Thiazole-based Schiff base | E. coli (Gram -) | ~14.4 mm inhibition zone @ 200 µg/mL | [18] |
| Benzo[d]thiazole derivative (13) | MRSA (Gram +) | 50-75 | [19] |
| Benzo[d]thiazole derivative (14) | A. niger (Fungus) | 50-75 | [19] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standardized and quantitative technique for determining the MIC of an antimicrobial agent.[21][22]
Causality Behind Choices:
-
Mueller-Hinton Broth (MHB): This is the standard medium for routine susceptibility testing of non-fastidious bacteria due to its defined composition, which ensures reproducibility across different laboratories.[20]
-
Standardized Inoculum: The bacterial concentration is standardized (typically to 5 x 10^5 CFU/mL) to ensure that the results are consistent and not influenced by variations in the initial number of bacteria.[23]
-
Serial Two-Fold Dilutions: This method allows for the precise determination of the MIC by testing a logarithmic range of concentrations.[20]
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Dilution Series: In a sterile 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12. Add 100 µL of the compound stock (at twice the highest desired test concentration) to well 1.
-
Serial Dilution: Transfer 50 µL from well 1 to well 2, mixing thoroughly. Continue this two-fold serial dilution process from well 2 to well 10. Discard 50 µL from well 10. Wells 11 (growth control, no compound) and 12 (sterility control, no bacteria) receive no compound.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well is 100 µL.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[20]
Part 3: Anti-inflammatory Activity - Modulating the Inflammatory Response
Inflammation is a complex biological response to harmful stimuli, but chronic inflammation contributes to numerous diseases. Thiazole derivatives have shown potential as anti-inflammatory agents, often by targeting key enzymes in the inflammatory cascade.[24][25]
Mechanism of Action: COX/LOX Inhibition
The anti-inflammatory effects of many thiazole derivatives are attributed to their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[24][25] These enzymes are central to the arachidonic acid pathway, which produces pro-inflammatory mediators like prostaglandins and leukotrienes. By blocking these enzymes, morpholinyl thiazole derivatives can effectively reduce the inflammatory response.[24]
In Vivo Evaluation
A standard preclinical model for assessing acute anti-inflammatory activity is the carrageenan-induced paw edema test in rats. In this assay, a phlogistic agent (carrageenan) is injected into the rat's paw, inducing a localized, measurable inflammation. The efficacy of a test compound is determined by its ability to reduce the resulting swelling compared to a control group. Some nitro-substituted thiazole derivatives have shown significant reductions in paw volume in this model.
Data Presentation: Anti-inflammatory Efficacy
| Compound Class | Assay | Efficacy (% Inhibition) | Reference |
| Nitro-substituted thiazole (3c) | Carrageenan-induced paw edema | Up to 44% | |
| Nitro-substituted thiazole (3d) | Carrageenan-induced paw edema | Up to 41% |
Conclusion and Future Perspectives
The morpholinyl thiazole scaffold is a remarkably versatile and pharmacologically significant structure. The derivatives synthesized from this core have demonstrated a compelling range of biological activities, with robust evidence supporting their potential as anticancer, antimicrobial, and anti-inflammatory agents. Their ability to interact with key biological targets, such as PI3K and COX/LOX enzymes, underscores their therapeutic promise.
Future research should focus on several key areas:
-
Lead Optimization: Systematic SAR studies are needed to refine the potency and selectivity of lead compounds for specific targets.
-
Mechanism Deconvolution: While primary mechanisms like PI3K inhibition are known, further studies are required to elucidate the full spectrum of molecular interactions and off-target effects.
-
In Vivo Efficacy and Safety: Promising in vitro candidates must be advanced to more complex preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.
-
Novel Applications: The broad bioactivity profile suggests that these derivatives could be explored for other therapeutic areas, such as neurodegenerative diseases or metabolic disorders.
By continuing to explore the rich chemistry and biology of morpholinyl thiazole derivatives, the scientific community is well-positioned to develop novel and effective therapeutics for a host of human diseases.
References
- Alexander, R., et al. (2008). 4-(1,3-Thiazol-2-yl)morpholine derivatives as inhibitors of phosphoinositide 3-kinase. Bioorganic & Medicinal Chemistry Letters.
- OIE. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. OIE.
- WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH.
- Vasilev, K., et al. (n.d.). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. MDPI.
- Gomha, S. M., et al. (2020). Synthesis of Thiazolyl-N-phenylmorpholine Derivatives and their Biological Activities. Bentham Science.
- Tejada, S., & C-M, B. (n.d.). Antimicrobial Susceptibility Testing. NCBI Bookshelf.
- INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. INTEGRA Biosciences.
- Farag, A. M., et al. (2025). Synthesis and Antimicrobial Activity of 5-(morpholinosulfonyl)isatin Derivatives Incorporating a Thiazole Moiety. ResearchGate.
- Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. Bitesize Bio.
- International Journal of Pharmacy and Biological Sciences. (n.d.). In vivo Methods for Preclinical Screening of Anticancer Drugs. ijpbs.net.
- Raza, S., et al. (n.d.). Structure–activity relationships of the morpholine-based thiazoles as inhibitors of the bovine carbonic anhydrase-II. ResearchGate.
- Tashmagambetov, E. T., et al. (n.d.). [Research of Anti-Inflammatory Activity of the Thiosemicarbaziden-Morpholinilacetic Acid]. PubMed.
- JoVE. (2022). Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. YouTube.
- National Institutes of Health. (n.d.). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). NIH.
- Kitaeva, K. V., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. PMC.
- MDPI. (n.d.). Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches. MDPI.
- Sharshira, E. M., & Hamada, N. M. M. (2012). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. Scientific & Academic Publishing.
- Swaroop T R, et al. (2024). A review on progress of thiazole derivatives as potential anti-inflammatory agents. ResearchGate.
- Synthesis and anti-inflammatory activity of thiazole derivatives. (2024). rxivist.org.
- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). aupc.edu.ua.
- Al-Ghorbani, M., et al. (2023). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. PubMed.
- Odinet, I., et al. (n.d.). A structure-activity relationship study of thiazole derivatives with H1-antihistamine activity. PubMed.
- A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (n.d.). ResearchGate.
- Kamal, A., et al. (2011). Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. PMC.
- Structures of some thiazole derivatives with antitumor activity. (n.d.). ResearchGate.
- (PDF) Thiazole derivatives: prospectives and biological applications. (2024). ResearchGate.
- El-Gazzar, M. G., et al. (2025). New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. PubMed.
- A review on progress of thiazole derivatives as potential anti-inflammatory agents. (n.d.). Semantic Scholar.
- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI.
- A review on progress of thiazole derivatives as potential anti-inflammatory agents. (2024). connect.springerpub.com.
- Synthesis, Molecular Docking, and Anticancer Screening of Ester‐Based Thiazole Derivatives. (n.d.). Semantic Scholar.
- El-Gohary, N. S., & Shaaban, M. I. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI.
- Li, A.-L., et al. (n.d.). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI.
- An Overview of Thiazole Derivatives and its Biological Activities. (2023). ijpsonline.com.
- Pharmacological profile of morpholine and its derivatives Several... (n.d.). ResearchGate.
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Publishing.
- Raoof, S. S. (2018). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. ResearchGate.
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Advances.
- Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). PubMed.
- da Cunha, E. F. F., et al. (2018). Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. PubMed.
- The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. (2022). SpringerLink.
- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (n.d.). OUCI.
- Design, Synthesis, and Structure-Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. (2020). PubMed.
- Structure Activity Relationship. (n.d.). ResearchGate.
- Review on Chemical-Biological Applications of Thiazole Derivatives. (2020). Scientific Forefront.
- (PDF) REVIEW ON CHEMICAL-BIOLOGICAL APPLICATIONS OF THIAZOLE DERIVATIVES. (n.d.). ResearchGate.
- (PDF) Synthesis and Biological Evaluation of Thiazole Derivatives. (n.d.). ResearchGate.
- Thiazole derivatives useful as PI 3 kinase inhibitors. (n.d.). Google Patents.
Sources
- 1. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives [article.sapub.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of Thiazolyl-N-phenylmorpholine Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 4-(1,3-Thiazol-2-yl)morpholine derivatives as inhibitors of phosphoinositide 3-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Mol… [ouci.dntb.gov.ua]
- 12. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New thiazole derivative as a potential anticancer and topoisomerase II inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bitesizebio.com [bitesizebio.com]
- 17. researchgate.net [researchgate.net]
- 18. jchemrev.com [jchemrev.com]
- 19. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdb.apec.org [pdb.apec.org]
- 21. woah.org [woah.org]
- 22. mdpi.com [mdpi.com]
- 23. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. discovery.researcher.life [discovery.researcher.life]
An In-Depth Technical Guide to Investigating the Therapeutic Targets of [2-(Morpholin-4-yl)-1,3-thiazol-4-yl]methanol
Abstract
The morpholinyl-thiazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. This technical guide focuses on the specific compound, [2-(Morpholin-4-yl)-1,3-thiazol-4-yl]methanol, providing a comprehensive framework for the identification and validation of its potential therapeutic targets. While direct biological data for this exact molecule is sparse, this guide synthesizes existing knowledge on analogous structures to formulate primary hypotheses and details a rigorous, multi-faceted experimental strategy for target elucidation. This document is intended for researchers, scientists, and drug development professionals, offering both foundational insights and actionable, detailed protocols to drive discovery.
Introduction: The Morpholinyl-Thiazole Scaffold
The hybridization of a morpholine ring and a thiazole nucleus has yielded compounds with significant therapeutic potential.[1] The morpholine moiety often imparts favorable pharmacokinetic properties such as increased aqueous solubility and metabolic stability, while the thiazole ring is a versatile pharmacophore present in numerous clinically approved drugs.[2] Thiazole-containing compounds have been successfully developed as inhibitors of various biological targets, including protein kinases and enzymes involved in critical cellular processes.[2][3] This guide will explore the most probable therapeutic avenues for this compound based on a systematic analysis of its chemical architecture and the known activities of related compounds.
Primary Hypothesized Target Classes
Based on extensive literature precedent for the morpholinyl-thiazole scaffold, we can postulate several high-probability target classes for this compound. The following sections outline these hypotheses and the rationale behind them.
Carbonic Anhydrases
Recent studies have highlighted that morpholine-based thiazole derivatives can be potent inhibitors of carbonic anhydrase (CA) enzymes, particularly CA-II.[4][5][6] These zinc-containing metalloenzymes are crucial for maintaining pH homeostasis and are implicated in pathologies such as glaucoma and certain cancers.[4][6] The morpholine and thiazole moieties are thought to interact with the CA-II binding site, and strategic modifications to the scaffold can enhance binding affinity and selectivity.[5] One study on morpholine-derived thiazoles reported concentration-dependent inhibition of bovine CA-II with a Ki value as low as 9.64 ± 0.007 μM for one derivative.[5]
Protein Kinases
The thiazole ring is a common feature in a multitude of protein kinase inhibitors.[3][7] The abnormal function of protein kinases is a hallmark of cancer, making them a major focus of therapeutic development.[7]
-
PI3K/Akt/mTOR Pathway: The phosphatidylinositol-3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth and proliferation and is frequently overactive in cancer.[7][8] Several studies have reported the development of thiazole derivatives as potent inhibitors of this pathway, with some compounds demonstrating dual PI3K/mTOR inhibitory activity.[8][9][10][11] For instance, certain thiazole derivatives have shown potent anticancer effects with IC50 values in the sub-micromolar range against various cancer cell lines, acting via inhibition of the PI3K/Akt/mTOR pathway.[7]
-
Tyrosine Kinases (e.g., EGFR): The thiazole moiety is a key component of several approved tyrosine kinase inhibitors, such as dasatinib.[2][3] Furthermore, quinazoline-based thiazole derivatives have been explored as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase often implicated in non-small cell lung cancer.[12][13][14]
Microtubule Dynamics
Disruption of microtubule dynamics is a clinically validated anticancer strategy. The thiazole nucleus is present in microtubule-targeting agents like ixabepilone.[2][15] Several research groups have designed and synthesized thiazole-containing compounds that inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[16][17][18][19] For example, a series of thiazole-naphthalene derivatives were found to inhibit tubulin polymerization with an IC50 value of 3.3 µM.[16]
A Strategic Framework for Target Identification and Validation
The following sections provide a detailed, step-by-step experimental workflow to systematically investigate the therapeutic targets of this compound, progressing from broad, unbiased screening to specific, in-depth validation.
Phase 1: Unbiased Target Identification
The initial phase aims to identify potential protein binders of the compound from the entire proteome without preconceived bias.
This classical method involves immobilizing the small molecule to a solid support to "pull down" its binding partners from a cell lysate.[20][21][22][23]
Experimental Protocol: Affinity Chromatography
-
Probe Synthesis: Synthesize a derivative of this compound with a linker at a non-essential position for biological activity (e.g., by modifying the hydroxyl group). Conjugate this linker to an affinity tag like biotin or to agarose beads.
-
Cell Lysate Preparation: Culture a relevant cell line (e.g., a cancer cell line like A549 or MCF-7) and prepare a native cell lysate.
-
Incubation: Incubate the affinity probe with the cell lysate to allow for the formation of protein-compound complexes.
-
Affinity Purification: Use streptavidin beads (for biotinylated probes) or the agarose-conjugated compound to capture the complexes.
-
Washing: Wash the beads extensively to remove non-specific protein binders.
-
Elution: Elute the bound proteins from the beads.
-
Protein Identification: Separate the eluted proteins by SDS-PAGE and identify the protein bands of interest using mass spectrometry.
CETSA is a powerful technique to identify target engagement in a cellular context by measuring changes in protein thermal stability upon ligand binding.[24][25][26][27][28]
Experimental Protocol: Proteome-Wide CETSA with Mass Spectrometry
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Thermal Challenge: Heat the treated cells across a range of temperatures.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Sample Preparation for Mass Spectrometry: Prepare the soluble protein fractions for proteomic analysis.
-
Mass Spectrometry Analysis: Analyze the samples by mass spectrometry to identify and quantify the proteins that remain soluble at different temperatures.
-
Data Analysis: Identify proteins that exhibit a significant thermal shift in the presence of the compound compared to the vehicle control.
Phase 2: Hypothesis-Driven Target Validation
Based on the results from the unbiased screening and the primary hypotheses, this phase focuses on validating specific target engagement and functional activity.
Given the prevalence of the thiazole scaffold in kinase inhibitors, a broad kinase panel screening is a logical next step to assess the compound's selectivity and potency against a large number of kinases.[29][30][31][32][33]
Experimental Protocol: In Vitro Kinase Panel Screening
-
Compound Submission: Submit this compound to a commercial vendor offering kinome screening services (e.g., Eurofins Discovery, Reaction Biology).
-
Assay Format: Typically, these services use radiometric or fluorescence-based assays to measure kinase activity in the presence of the test compound.
-
Screening: The compound is screened at one or two concentrations against a panel of hundreds of kinases.
-
Data Analysis: The percentage of inhibition for each kinase is determined. "Hits" are identified as kinases that are significantly inhibited by the compound.
-
Follow-up: For promising hits, determine the IC50 values through dose-response studies.
To investigate the hypothesis that the compound targets carbonic anhydrases, a direct enzymatic assay is required.[34]
Experimental Protocol: In Vitro Carbonic Anhydrase II Inhibition Assay
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing Tris-HCl buffer (pH 7.4), a solution of the test compound in DMSO, and a solution of bovine CA-II.
-
Incubation: Incubate the mixture at room temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, p-nitrophenyl acetate (p-NPA).
-
Spectrophotometric Monitoring: Monitor the hydrolysis of p-NPA to p-nitrophenol by measuring the absorbance at 400 nm.
-
IC50 Determination: Calculate the concentration of the compound required to inhibit 50% of the enzyme activity (IC50) by plotting the percentage of inhibition against the compound concentration.
To assess the compound's effect on microtubule dynamics, an in vitro tubulin polymerization assay can be performed.[16][17]
Experimental Protocol: Tubulin Polymerization Assay
-
Reaction Setup: In a 96-well plate, mix purified tubulin with a polymerization buffer containing GTP.
-
Compound Addition: Add this compound or control compounds (e.g., paclitaxel as a polymerization promoter, colchicine as an inhibitor).
-
Monitoring Polymerization: Monitor the change in light scattering or fluorescence over time at 37°C. An increase in signal indicates tubulin polymerization.
-
Data Analysis: Compare the polymerization curves in the presence of the test compound to the controls to determine if it inhibits or promotes microtubule formation.
Phase 3: In-Cell and In-Vivo Target Validation
The final phase aims to confirm target engagement and functional consequences in a more physiologically relevant setting.[35][36][37][38][39]
Experimental Protocol: In-Cell Target Engagement using Western Blot CETSA
-
Cell Treatment and Heating: Treat cells with the compound and heat as described in the proteome-wide CETSA protocol.
-
Protein Extraction and Quantification: Extract soluble proteins and quantify the total protein concentration.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for the validated target (e.g., Akt, CA-II).
-
Data Analysis: Quantify the band intensities to determine the amount of soluble target protein at each temperature, confirming a thermal shift in the presence of the compound.
Experimental Protocol: In Vivo Target Validation in Xenograft Models
-
Model Establishment: Establish tumor xenografts in immunocompromised mice using a relevant cancer cell line.
-
Compound Administration: Treat the tumor-bearing mice with this compound or a vehicle control.
-
Tumor Growth Monitoring: Monitor tumor growth over time.
-
Pharmacodynamic (PD) Marker Analysis: At the end of the study, collect tumor tissue and analyze the expression and phosphorylation status of the target and downstream signaling proteins (e.g., phospho-Akt) by Western blot or immunohistochemistry to confirm target modulation in vivo.
Data Presentation and Visualization
Quantitative Data Summary
| Parameter | In Silico Value | In Vitro Value | Method |
| Binding Affinity | - | Ki = [Value] | Enzyme Kinetics |
| Inhibitory Potency | - | IC50 = [Value] | In Vitro Inhibition Assay |
| Binding Interactions | [Predicted Interactions] | - | Molecular Docking |
Signaling Pathway and Workflow Diagrams
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.
Caption: A strategic workflow for target identification and validation.
Conclusion
While the precise molecular targets of this compound remain to be empirically determined, the existing body of literature on the morpholinyl-thiazole scaffold provides a strong foundation for targeted investigation. The primary hypothesized targets—carbonic anhydrases, protein kinases (notably within the PI3K/Akt/mTOR pathway), and tubulin—represent promising avenues for further research. The multi-phased experimental framework detailed in this guide, from unbiased proteome-wide screening to specific in vivo validation, offers a robust and self-validating strategy for elucidating the mechanism of action of this compound. Successful execution of these protocols will not only identify the direct molecular targets but also provide critical insights into the compound's therapeutic potential.
References
-
Tasleem, M., et al. (2024). Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. RSC Advances. [Link]
-
Tasleem, M., et al. (2024). Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. PubMed Central. [Link]
-
Ferreira, R. S., et al. (2022). Recent Advances in Microtubule Targeting Agents for Cancer Therapy. PubMed Central. [Link]
-
Tasleem, M., et al. (2024). Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. Semantic Scholar. [Link]
-
PharmaLegacy. (n.d.). Kinase/Enzyme Assays. PharmaLegacy. [Link]
-
Tasleem, M., et al. (2024). Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. ResearchGate. [Link]
-
Wang, Y., et al. (2020). Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. PubMed Central. [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. PubMed Central. [Link]
-
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]
-
Wang, Y., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. PubMed Central. [Link]
-
The Royal Society of Chemistry. (n.d.). New Screening Approaches for Kinases. The Royal Society of Chemistry. [Link]
-
Abdel-Ghani, T. M., et al. (2022). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. PubMed Central. [Link]
-
Eurofins Discovery. (n.d.). Kinase Screening and Profiling. Eurofins Discovery. [Link]
-
Robers, M. B., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
-
Kamal, A., et al. (2017). Design and synthesis of imidazo[2,1-b]thiazole linked triazole conjugates: Microtubule-destabilizing agents. Sci-Hub. [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]
-
Eurofins Discovery. (2023). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. YouTube. [Link]
-
Al-Wahaibi, L. H., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. [Link]
-
Yang, Y., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. PubMed Central. [Link]
-
Wang, Y., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. PubMed. [Link]
-
Wang, Y., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Sci-Hub. [Link]
-
Creative Biolabs. (n.d.). In Vivo Target Validation. Creative Biolabs. [Link]
-
Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]
-
Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
-
CETSA. (n.d.). CETSA. CETSA. [Link]
-
Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. PubMed Central. [Link]
-
Kamal, A., et al. (2017). Design and synthesis of imidazo[2,1-b]thiazole linked triazole conjugates: Microtubule-destabilizing agents. Johns Hopkins University. [Link]
-
Bantscheff, M., & Scholten, A. (2012). Identifying the proteins to which small-molecule probes and drugs bind in cells. Nature Chemical Biology. [Link]
-
WJBPHS. (2023). Target identification and validation in research. WJBPHS. [Link]
-
Qin, X., et al. (2016). Novel morpholin-3-one fused quinazoline derivatives as EGFR tyrosine kinase inhibitors. Semantic Scholar. [Link]
-
MDPI. (2021). Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. MDPI. [Link]
-
JoVE. (2022). Identifying Small Molecule Inhibitors Of Protein-Protein Interaction-Preview. YouTube. [Link]
-
Kamal, A., et al. (2017). Design and synthesis of imidazo[2,1-b]thiazole linked triazole conjugates: Microtubule-destabilizing agents. ResearchGate. [Link]
-
Target ALS. (n.d.). In Vivo Target Validation. Target ALS. [Link]
-
Popa, A., et al. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). PubMed Central. [Link]
-
El-Damasy, D. A., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI. [Link]
-
Sharma, P., et al. (2020). Thiazole-containing compounds as therapeutic targets for cancer therapy. ResearchGate. [Link]
-
Al-Ostath, A. I., et al. (2023). Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibi. Taylor & Francis Online. [Link]
-
Al-Wahaibi, L. H., et al. (2025). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. PubMed Central. [Link]
-
Ali, T. E., et al. (2023). Functionalized Morpholine-thiazole Scaffold: Synthetic Strategies and Applications. PubMed. [Link]
-
Sharma, P., et al. (2020). Thiazole-containing compounds as therapeutic targets for cancer therapy. PubMed. [Link]
-
Abuelizz, H. A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. [Link]
Sources
- 1. Functionalized Morpholine-thiazole Scaffold: Synthetic Strategies and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors | Semantic Scholar [semanticscholar.org]
- 7. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sci-hub.box [sci-hub.box]
- 12. Novel morpholin-3-one fused quinazoline derivatives as EGFR tyrosine kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 15. Recent Advances in Microtubule Targeting Agents for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sci-hub.box [sci-hub.box]
- 18. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 19. researchgate.net [researchgate.net]
- 20. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Identifying the proteins to which ... | Article | H1 Connect [archive.connect.h1.co]
- 24. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 26. annualreviews.org [annualreviews.org]
- 27. news-medical.net [news-medical.net]
- 28. CETSA [cetsa.org]
- 29. Kinase/Enzyme Assays - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 30. reactionbiology.com [reactionbiology.com]
- 31. books.rsc.org [books.rsc.org]
- 32. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 33. youtube.com [youtube.com]
- 34. pdf.benchchem.com [pdf.benchchem.com]
- 35. lifesciences.danaher.com [lifesciences.danaher.com]
- 36. In Vivo Target Validation - Creative Biolabs [creative-biolabs.com]
- 37. wjbphs.com [wjbphs.com]
- 38. Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy [mdpi.com]
- 39. targetals.org [targetals.org]
Navigating the Unknown: A Technical Safety and Hazard Guide to [2-(Morpholin-4-yl)-1,3-thiazol-4-yl]methanol
For Researchers, Scientists, and Drug Development Professionals
Preamble: Acknowledging the Data Gap
In the landscape of novel chemical entities, researchers often work at the frontier of knowledge, where comprehensive safety data for every new molecule is not yet established. This is the case for [2-(Morpholin-4-yl)-1,3-thiazol-4-yl]methanol. As of the compilation of this guide, a specific, officially registered Safety Data Sheet (SDS) for this exact isomeric structure is not publicly available. This document, therefore, is constructed with the highest commitment to scientific integrity, leveraging data from a structurally analogous isomer, [2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanol (CAS No. 921938-89-8), and established safety principles for related chemical classes. The guidance herein is provided to empower researchers to conduct their work with a robust framework of safety, acknowledging that the information must be interpreted with expert judgment and in the context of a thorough risk assessment for each specific experimental protocol.
Section 1: Chemical Identity and Known Analogs
-
Target Compound: this compound
-
Molecular Formula: C₈H₁₂N₂O₂S
-
Closest Analog with Safety Data: [2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanol
The subtle shift in the position of the methanol group from the 5-position to the 4-position on the thiazole ring is not expected to fundamentally alter the core toxicological profile in the absence of data to the contrary. Therefore, the hazard classifications for the 5-yl isomer will be used as a primary basis for this guide.
Section 2: Hazard Assessment - A Data-Driven Extrapolation
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals for the closely related isomer, [2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanol, the following hazards should be anticipated for this compound.[1]
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[1] |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation[1] |
Pictograms:
Signal Word: Warning
In-Depth Analysis of Potential Hazards:
The morpholine and thiazole moieties present in the structure are common in biologically active compounds. While this is beneficial for drug discovery, it also warrants a cautious approach to safety. Thiazole derivatives have a wide range of biological activities, and some can be potent inhibitors of biological pathways.[2][3] The morpholine group can influence the pharmacokinetic properties of a molecule.
The "methanol" functional group in the compound's name refers to the -CH₂OH substituent and should not be confused with methanol as a solvent. However, the toxicological profiles of related isothiazolinones, which can be potent biocides, indicate a potential for severe skin and eye damage, and even fatality upon acute exposure in some cases.[4] Therefore, a conservative approach to handling is paramount.
Section 3: Risk Management and Safe Handling Protocols
Given the absence of specific occupational exposure limits (OELs), a Control Banding approach is recommended. Based on the GHS hazard statements, this compound falls into a category requiring stringent controls to minimize exposure.
Engineering Controls: The First Line of Defense
-
Primary Containment: All work involving the handling of solid or solutions of this compound must be conducted in a certified chemical fume hood.
-
Ventilation: Ensure adequate ventilation to prevent the accumulation of vapors or dust.
Personal Protective Equipment (PPE): A Necessary Barrier
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.
-
Skin Protection:
-
Gloves: Wear nitrile or other chemically resistant gloves. Double-gloving is recommended, especially for prolonged handling.
-
Lab Coat: A fully buttoned lab coat is required.
-
-
Respiratory Protection: For operations with a high potential for aerosol generation (e.g., sonication, vigorous mixing), a NIOSH-approved respirator with an appropriate cartridge may be necessary, based on a risk assessment.
Safe Handling and Hygiene Practices
-
Avoid Inhalation, Ingestion, and Skin Contact.
-
Weighing: Weigh the solid compound in a fume hood or a ventilated balance enclosure.
-
Solution Preparation: Prepare solutions in the fume hood.
-
General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Section 4: Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Exposure Scenario | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4] |
Spill Response:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite).
-
Clean-up: Wearing appropriate PPE, carefully scoop the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
Section 5: Storage and Disposal
-
Storage: Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of as hazardous waste in accordance with all local, state, and federal regulations. Do not dispose of down the drain.
Section 6: Potential Biological Effects and Cytotoxicity
While specific toxicological studies on this compound are not available, research on related compounds provides some insights into their potential biological activities.
-
Antifungal and Anticancer Potential: Various thiazole derivatives have been investigated for their antifungal and anticancer properties.[2] Some have shown notable inhibitory effects on cancer cell lines.[2]
-
Enzyme Inhibition: Morpholine-derived thiazoles have been studied as inhibitors of enzymes like bovine carbonic anhydrase-II.[3] While this is a desired therapeutic effect, it also highlights the potential for off-target effects.
-
Cytotoxicity: Studies on other novel thiazole derivatives have included cytotoxicity assays against healthy cell lines to assess their safety profile. In some cases, compounds with high efficacy against pathogens or cancer cells have shown low cytotoxicity to normal cells, suggesting a favorable therapeutic window.[5][6]
It is crucial for researchers to consider the potential for potent biological activity and to handle this compound with the same level of caution as any other novel, biologically active molecule.
Section 7: Logical Workflow for Safe Handling
Caption: A logical workflow for the safe handling of this compound.
Conclusion
The responsible conduct of research with novel chemical entities like this compound necessitates a proactive and informed approach to safety. While a complete, specific safety profile is yet to be determined, the available data on a close isomer and related compounds provide a solid foundation for a cautious and well-controlled handling protocol. By adhering to the principles of engineering controls, appropriate personal protective equipment, and safe work practices outlined in this guide, researchers can mitigate the potential risks and advance their scientific inquiries in a safe and responsible manner.
References
-
PubChem. [2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanol. [Link]
- Thor Specialities (UK) LTD.
- Sigma-Aldrich.
- CPAChem.
-
PubChem. 2-(4-Morpholinyl)benzothiazole. [Link]
-
Carl ROTH. Safety Data Sheet: Morpholine. [Link]
-
Cenmed. [4 Methyl 2 (4 Morpholinyl) 1 3 Thiazol 5 Yl]Methanol 5Mg. [Link]
- Altıntop MD, et al. A novel series of thiazolyl-pyrazoline derivatives: synthesis and evaluation of antifungal activity, cytotoxicity and genotoxicity. Eur J Med Chem. 2015.
- Ashraf, M., et al. Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. Journal of Molecular Structure. 2024.
- Kumar, A., et al.
- EFSA FEEDAP Panel. Safety and efficacy of thiazoles, thiophene and thiazoline belonging to chemical group 29 when used as flavourings for all animal species. EFSA Journal. 2016.
- Abdu-Rahem, L. R. Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Annals of the Romanian Society for Cell Biology. 2021.
- An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics. 2023.
- A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Chemistry. 2021.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. 2022.
- Overview of the Chemistry of 2-Thiazolines. Chemical Reviews. 2008.
- American Academy of Clinical Toxicology Practice Guidelines on the Treatment of Methanol Poisoning. Journal of Toxicology: Clinical Toxicology. 2002.
- Dolan, G. A. The Toxicology of Methanol. 2013.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. 2022.
- Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. Molecules. 2022.
Sources
- 1. [2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanol | C8H12N2O2S | CID 24229673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A novel series of thiazolyl-pyrazoline derivatives: synthesis and evaluation of antifungal activity, cytotoxicity and genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cpachem.com [cpachem.com]
- 5. Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Amalgamation of Privileged Scaffolds
An In-depth Technical Guide to 2-Morpholinothiazole Compounds: Synthesis, Biological Activity, and Therapeutic Potential
In the landscape of medicinal chemistry, the thiazole nucleus is a cornerstone, serving as a critical pharmacophore in a multitude of clinically approved drugs.[1] Its derivatives are known for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The 2-aminothiazole moiety, in particular, is a versatile precursor for synthesizing biologically active molecules.[1][4] Parallel to this, the morpholine ring is another privileged structure frequently incorporated into bioactive molecules to enhance their pharmacokinetic profiles and confer desirable drug-like properties, such as improved solubility and metabolic stability.[5]
The strategic fusion of these two scaffolds into 2-morpholinothiazole derivatives represents a compelling approach in drug discovery. This guide provides a comprehensive review of the synthesis, biological evaluation, and mechanistic underpinnings of this promising class of compounds, with a primary focus on their anticancer potential. We will explore the causal relationships behind synthetic strategies, delve into the molecular targets that underpin their activity, and provide detailed, field-proven experimental protocols for their synthesis and evaluation.
Synthetic Strategies: The Hantzsch Reaction as a Cornerstone
The predominant method for synthesizing 2-morpholinothiazole derivatives is a variation of the classic Hantzsch thiazole synthesis.[6][7] This approach offers a reliable and regioselective route to the desired 2-(morpholinoimino)thiazole core.
Rationale for the Hantzsch Approach
The Hantzsch synthesis is favored for its operational simplicity and the ready availability of starting materials. The core reaction involves the condensation of an α-halocarbonyl compound with a thiourea derivative. In this specific context, a 1-morpholino-3-substituted-thiourea serves as the key building block, ensuring the direct installation of the morpholino group at the 2-position of the resulting thiazole ring.[6][7]
Quantum mechanical calculations have been employed to investigate the reaction's regioselectivity, confirming that the formation of the 2-(morpholinoimino) isomer is thermodynamically favored over other potential products.[6][7] This computational insight provides a strong theoretical foundation for the experimental observation of a single major product, validating the choice of this synthetic pathway.
Caption: Hantzsch synthesis workflow for 2-morpholinothiazoles.
Biological Activity: A Focus on Oncology
The primary therapeutic area where 2-morpholinothiazole compounds have demonstrated significant potential is oncology. Extensive screening has revealed potent cytotoxic activity against a range of human cancer cell lines, in some cases comparable to the standard chemotherapeutic agent, doxorubicin.[6][7]
Anticancer Activity and Cytotoxicity
A notable study synthesized a series of 2-(morpholinoimino)-4,5-disubstituted-3-phenylthiazoles and evaluated their cytotoxic properties using the sulforhodamine B (SRB) assay.[6] Several compounds from this series exhibited potent activity against various cancer cell lines.[6][7]
| Compound | Target Cancer Cell Lines | Activity | Reference |
| 2, 4, 5, 6, 11, 12 | Multiple (e.g., Huh-7, HepG-2) | Potency comparable to Doxorubicin | [6][7] |
| 17f (quinazoline) | PC-3, MCF-7, U937, etc. | IC50 = 4.2 nM (PI3Kα) | [8] |
| 19 (benzothiazole) | Angiogenesis Models | IC50 = 0.5 μM (VEGFR-2) | [9] |
Note: This table includes data from related morpholine-containing scaffolds to illustrate the broader potential of the morpholine moiety in targeting cancer pathways.
Mechanism of Anticancer Action
The anticancer effects of these compounds are not merely cytotoxic but are rooted in specific molecular mechanisms that control cell proliferation and survival.
-
Induction of Apoptosis: Potent 2-morpholinothiazole derivatives have been shown to significantly induce both early and late-stage apoptosis in tumor cells.[6][7] This programmed cell death is a critical mechanism for eliminating cancerous cells and is a hallmark of effective anticancer agents.
-
Cell Cycle Arrest: In addition to apoptosis, these compounds can halt the cell cycle, preventing cancer cells from dividing and proliferating.[6][7] Flow cytometry analysis has revealed that treatment with active 2-morpholinothiazole compounds leads to a significant arrest of cancer cells in the S and G2 phases of the cell cycle.[6]
-
Kinase Inhibition: A key molecular target identified for this class of compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6][7] VEGFR-2 is a crucial tyrosine kinase involved in angiogenesis—the formation of new blood vessels that tumors require to grow and metastasize. By inhibiting VEGFR-2, these compounds can effectively cut off the tumor's blood supply. Molecular docking studies have elucidated the binding interactions between the compounds and the VEGFR-2 kinase domain, supporting this mechanism of action.[6][7] The broader family of morpholine-containing heterocycles has also shown potent activity against the PI3K/Akt/mTOR pathway, another critical signaling cascade that promotes cell growth and survival in many cancers.[8]
Caption: Proposed anticancer mechanism of 2-morpholinothiazoles.
Experimental Protocols
To ensure the reproducibility and validation of research in this area, detailed experimental protocols are essential. The following sections describe standard methodologies for the synthesis and cytotoxic evaluation of 2-morpholinothiazole compounds.
Protocol 1: General Synthesis via Hantzsch Reaction
This protocol describes the synthesis of a 2-(morpholinoimino)-4,5-disubstituted-3-phenylthiazole, based on established methods.[6]
Materials:
-
1-morpholino-3-phenyl-thiourea
-
Appropriate α-halocarbonyl compound (e.g., 2-bromo-1-phenylethan-1-one)
-
Absolute ethanol
-
Reflux apparatus
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
Reactant Dissolution: Dissolve equimolar amounts (e.g., 10 mmol) of 1-morpholino-3-phenyl-thiourea and the selected α-halocarbonyl compound in absolute ethanol (50 mL) in a round-bottom flask.
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux.
-
Monitoring: Monitor the reaction progress using TLC (e.g., using a hexane:ethyl acetate solvent system). The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. A precipitate will often form.
-
Isolation: Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials.
-
Purification: If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to yield the pure 2-morpholinothiazole derivative.
-
Characterization: Confirm the structure of the final product using spectroscopic methods such as IR, ¹H-NMR, and ¹³C-NMR, and Mass Spectrometry.[6]
Protocol 2: In Vitro Cytotoxicity Evaluation (SRB Assay)
The Sulforhodamine B (SRB) assay is a reliable and widely used method for determining cytotoxicity based on the measurement of cellular protein content.[6][7]
Caption: Experimental workflow for the SRB cytotoxicity assay.
Procedure:
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 2-morpholinothiazole compounds (typically in a serial dilution) and a vehicle control (e.g., DMSO). Include a positive control like doxorubicin.
-
Incubation: Incubate the plates for a further 48-72 hours.
-
Cell Fixation: Discard the medium and fix the cells by gently adding cold 10% (w/v) Trichloroacetic Acid (TCA) and incubating for 1 hour at 4°C.
-
Washing: Wash the plates five times with deionized water to remove TCA.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB.
-
Solubilization: Air dry the plates. Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Data Acquisition: Measure the absorbance (optical density) on a microplate reader at a wavelength of 570 nm.
-
Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Future Perspectives
The 2-morpholinothiazole scaffold is a highly promising platform for the development of novel therapeutics, particularly in oncology. Future research should focus on expanding the structure-activity relationship (SAR) studies to optimize potency and selectivity. Exploring modifications at the 4, 5, and 3-positions of the thiazole ring could lead to compounds with improved activity against specific kinase targets or with novel mechanisms of action. Furthermore, investigating the potential of these compounds as antimicrobial or anti-inflammatory agents, given the known activities of the parent thiazole scaffold, could open new therapeutic avenues.[10][11] The favorable physicochemical properties imparted by the morpholine moiety suggest that these compounds may possess good drug-like properties, making them excellent candidates for further preclinical and clinical development.
References
- Assiri, M. A., Ali, T. E., Alqahtani, M. N., Shaaban, I. A., Shati, A. A., Alfaifi, M. Y., & Elbehairi, S. E. I. (2023). New Functionalized Morpholinothiazole Derivatives: Regioselective Synthesis, Computational Studies, Anticancer Activity Evaluation, and Molecular Docking Studies. Current Organic Chemistry, 27(22), 1985-1998.
- ResearchGate. (n.d.). New Functionalized Morpholinothiazole Derivatives: Regioselective Synthesis, Computational Studies, Anticancer Activity Evaluation, and Molecular Docking Studies | Request PDF.
- ResearchGate. (n.d.).
- Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22.
- Azam, M. A., & Suresh, B. (2012). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Scientia Pharmaceutica, 80(4), 789-823.
- Semantic Scholar. (n.d.).
- Khalifa, M. E. (n.d.).
- Li, Y., et al. (2016). Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents. European Journal of Medicinal Chemistry, 108, 644-654.
- MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
- EXCLI Journal. (2024).
- National Center for Biotechnology Information. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
- Bhanushali, U., et al. (2019). Structure-based design, synthesis and biological evaluation of 2-aminobenzothiazole derivatives as potent VEGFR-2 inhibitors. Bioorganic & Medicinal Chemistry, 27(15), 3334-3345.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benthamdirect.com [benthamdirect.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. excli.de [excli.de]
Methodological & Application
Synthesis of [2-(Morpholin-4-yl)-1,3-thiazol-4-yl]methanol: A Key Intermediate for Drug Discovery
An Application Note and Protocol from the Senior Application Scientist
Abstract
The [2-(morpholin-4-yl)-1,3-thiazol-4-yl]methanol scaffold is a valuable building block in medicinal chemistry, appearing in a range of compounds investigated for various therapeutic applications.[1][2][3][4] The morpholine group often enhances pharmacokinetic properties such as solubility, while the thiazole ring serves as a versatile anchor for further functionalization.[4][5] This application note provides a detailed, two-step protocol for the synthesis of this key intermediate. The synthesis proceeds via a Hantzsch thiazole condensation to form the core heterocyclic system, followed by a robust reduction of the resulting ester to the primary alcohol. This guide is designed for researchers in synthetic and medicinal chemistry, offering in-depth procedural details, mechanistic insights, and critical safety information.
Synthetic Strategy Overview
The synthesis is accomplished in two primary stages:
-
Hantzsch Thiazole Synthesis: Construction of the thiazole ring by reacting 4-morpholinethiocarbamide with ethyl 3-bromo-2-oxopropanoate. This classic cyclocondensation reaction is highly reliable for forming substituted thiazole rings.[6][7][8]
-
Ester Reduction: Conversion of the C-4 ethyl ester group of the intermediate, Ethyl 2-(morpholin-4-yl)-1,3-thiazole-4-carboxylate, to a primary alcohol using Lithium Aluminum Hydride (LAH). LAH is a potent reducing agent necessary for this transformation, as milder reagents like sodium borohydride are generally ineffective at reducing esters.[9][10]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. synarchive.com [synarchive.com]
- 8. youtube.com [youtube.com]
- 9. orgosolver.com [orgosolver.com]
- 10. adichemistry.com [adichemistry.com]
purification methods for [2-(Morpholin-4-yl)-1,3-thiazol-4-yl]methanol
An Application Guide for the Purification of [2-(Morpholin-4-yl)-1,3-thiazol-4-yl]methanol
Abstract
This comprehensive application note provides detailed methodologies for the purification of this compound, a heterocyclic building block of significant interest in medicinal chemistry and materials science. Achieving high purity is critical for ensuring reproducible results in downstream applications, from biological screening to synthetic development. This guide details three primary purification techniques: recrystallization, silica gel column chromatography, and preparative reversed-phase high-performance liquid chromatography (RP-HPLC). Each section offers a theoretical background, step-by-step protocols, and expert insights into optimizing separation and yield. This document is intended for researchers, chemists, and process development scientists requiring robust and scalable methods for obtaining this compound in a highly purified form.
Introduction and Compound Profile
This compound is a bifunctional molecule featuring a nucleophilic morpholine moiety, a stable thiazole core, and a primary alcohol. This combination of functional groups makes it a versatile intermediate in the synthesis of more complex molecules, including potential kinase inhibitors and other pharmacologically active agents.[1] The presence of both a basic nitrogen (in the morpholine ring) and a hydroxyl group imparts a distinct polarity profile that must be carefully considered during purification.
Impurities in a typical synthesis can include unreacted starting materials, excess reagents, and side-products from incomplete thiazole ring formation.[2] Therefore, a multi-step purification strategy is often necessary to achieve the requisite >98% purity for most research and development applications.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₈H₁₂N₂O₂S | PubChem CID: 24229673[3] |
| Molecular Weight | 200.26 g/mol | PubChem CID: 24229673[3] |
| Appearance | Typically an off-white to yellow solid | Inferred from similar compounds |
| Solubility | Soluble in polar organic solvents (Methanol, DCM, Ethyl Acetate); sparingly soluble in water and non-polar solvents (Hexanes) | Inferred from structure |
Strategic Approach to Purification
The selection of an appropriate purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. The following flowchart provides a general decision-making framework.
Caption: Decision tree for selecting a purification method.
Method 1: Recrystallization
Principle: Recrystallization is the gold standard for purifying solid compounds that are thermally stable. It relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the crude material in a minimal amount of hot solvent and allowing it to cool slowly, the target compound crystallizes out, leaving impurities behind in the solvent (mother liquor). This method is highly effective for removing minor, less-soluble, or more-soluble impurities.
Protocol:
-
Solvent Screening: In parallel on a small scale, test the solubility of ~20 mg of crude material in 0.5 mL of various solvents (e.g., isopropanol, ethanol, ethyl acetate, acetonitrile, water, or mixtures like ethyl acetate/heptane). An ideal solvent will dissolve the compound when hot but show poor solubility when cold. A binary system of ethyl acetate and heptane is often effective for compounds of moderate polarity.
-
Dissolution: Place the crude solid (e.g., 5.0 g) in an Erlenmeyer flask with a stir bar. Add a small volume of the chosen solvent (e.g., 20 mL of ethyl acetate) and heat the mixture to a gentle boil with stirring.
-
Achieve Saturation: Continue adding the solvent in small portions until all the solid has just dissolved. Adding excess solvent will reduce the final yield.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To promote larger crystal growth, insulate the flask. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals under high vacuum to a constant weight.
Troubleshooting:
| Problem | Potential Cause | Solution |
| Oiling Out | Compound is insoluble or melting point is below solvent's boiling point. | Add more solvent. If unsuccessful, switch to a lower-boiling point solvent or a different solvent system. |
| No Crystals Form | Solution is not saturated; supersaturation. | Scratch the inside of the flask with a glass rod. Add a seed crystal. Reduce solvent volume by evaporation. |
| Low Recovery | Too much solvent used; premature crystallization. | Concentrate the mother liquor and cool again for a second crop. Ensure filtration apparatus is pre-heated for hot filtration. |
Method 2: Automated Flash Column Chromatography
Principle: Flash column chromatography is a preparative liquid chromatography technique that separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and elution with a mobile phase.[4] For this compound, its moderate polarity allows for strong interaction with the silica, enabling separation from both non-polar and highly polar impurities by using a solvent gradient.
Protocol:
-
TLC Method Development: Develop a thin-layer chromatography (TLC) method to determine the optimal eluent. Spot the crude material on a silica plate and develop it in various solvent systems. A good system will show the product spot with a retention factor (Rƒ) of ~0.2-0.4.
-
System A (Less Polar): Ethyl Acetate / Hexanes (gradient from 20% to 80% EtOAc).
-
System B (More Polar): Dichloromethane / Methanol (gradient from 1% to 10% MeOH).[5]
-
-
Column Selection and Equilibration: Based on the crude mass, select an appropriate pre-packed silica gel column (e.g., 40 g column for 0.4-4.0 g of crude material). Equilibrate the column with the initial mobile phase (e.g., 20% EtOAc in Hexanes) for at least 2-3 column volumes (CVs).
-
Sample Loading: Dissolve the crude material in a minimal amount of dichloromethane or the mobile phase. Alternatively, for better resolution, perform a "dry loading" by adsorbing the dissolved crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the column.
-
Elution: Run the column using a linear gradient based on the TLC results. For example, using System A, run a gradient from 20% EtOAc to 80% EtOAc over 15-20 CVs.[6][7] Monitor the elution using a UV detector (e.g., at 254 nm and 280 nm).
-
Fraction Collection: Collect fractions based on the UV chromatogram peaks.
-
Analysis and Pooling: Analyze the collected fractions by TLC to identify those containing the pure product. Pool the pure fractions.
-
Solvent Removal: Concentrate the pooled fractions under reduced pressure using a rotary evaporator to yield the purified compound.
Caption: Workflow for Flash Column Chromatography.
Method 3: Preparative Reversed-Phase HPLC (RP-HPLC)
Principle: RP-HPLC is a high-resolution technique ideal for final polishing to achieve >99% purity or for separating structurally similar impurities. The stationary phase is non-polar (e.g., C18-bonded silica), and a polar mobile phase is used. The basic morpholine group can cause peak tailing on silica-based columns; therefore, an acidic modifier in the mobile phase is crucial for protonating the amine, ensuring sharp, symmetrical peaks.[8]
Protocol:
-
Analytical Method Development: First, develop a separation method on an analytical RP-HPLC system (e.g., C18 column, 4.6 x 150 mm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.
-
Mobile Phase B: 0.1% TFA or Formic Acid in Acetonitrile (ACN).
-
Gradient: Start with a shallow gradient (e.g., 5-95% B over 15 minutes) to determine the retention time of the product.
-
Optimization: Optimize the gradient around the product's elution time to maximize resolution from nearby impurities.
-
-
Sample Preparation: Dissolve the semi-pure material from a previous step in a suitable solvent (e.g., DMSO or Mobile Phase A/B mixture). Filter the sample through a 0.45 µm syringe filter before injection.
-
Scale-Up to Preparative System: Transfer the analytical method to a preparative HPLC system with a larger C18 column (e.g., 21.2 x 250 mm). Adjust the flow rate and gradient times proportionally to the column volume.
-
Purification Run and Fractionation: Inject the sample and run the preparative method. Collect fractions corresponding to the product peak, which is identified by its retention time from the analytical run and UV detection.
-
Post-Purification Work-up:
-
Combine fractions containing the pure product.
-
Most of the acetonitrile can be removed via rotary evaporation.
-
Freeze the remaining aqueous solution and lyophilize (freeze-dry) to remove water and residual acid modifier. This yields the purified compound, often as a TFA or formate salt.
-
If the free base is required, the salt can be neutralized with a mild base (e.g., aqueous NaHCO₃) and extracted with an organic solvent like dichloromethane, followed by drying and evaporation.
-
Typical HPLC Parameters:
| Parameter | Analytical Scale | Preparative Scale |
| Column | C18, 5 µm, 4.6 x 150 mm | C18, 5-10 µm, 21.2 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min | 20 mL/min |
| Gradient | 10-50% B over 15 min | 10-50% B over 15 min (adjusted) |
| Detection | UV at 254 nm | UV at 254 nm |
| Injection Volume | 5-20 µL | 0.5-5 mL |
Final Purity Assessment
After purification, the identity and purity of the final material must be confirmed.
-
¹H and ¹³C NMR: Confirms the chemical structure and the absence of signals from impurities.
-
LC-MS: Provides the accurate mass of the compound and a purity assessment based on the UV chromatogram area percentage.
-
Melting Point: A sharp melting range is indicative of high purity for a crystalline solid.
By applying the appropriate methods outlined in this guide, researchers can confidently obtain this compound at the high purity levels required for demanding scientific applications.
References
-
PubChem. (n.d.). [2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanol. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved January 14, 2026, from [Link]
-
Semantic Scholar. (n.d.). Supporting Information. Retrieved January 14, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). BRD4/CBP M&M. Retrieved January 14, 2026, from [Link]
-
Ghabbour, H. A., et al. (2012). [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
-
Berber, N. (2019). Synthesis of Certain New Morpholine Derivatives Bearing a Thiazole Moiety. Sakarya University Journal of Science, 23(4), 554-558. Retrieved January 14, 2026, from [Link]
-
Al-Amiery, A. A., et al. (2014). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 11(2). Retrieved January 14, 2026, from [Link]
-
Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814. Retrieved January 14, 2026, from [Link]
-
Rana, K., et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. Molecules, 29(5), 1084. Retrieved January 14, 2026, from [Link]
-
Płaczek, M. A., et al. (2021). In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl)-benzene-1,3-diols. Molecules, 26(19), 5946. Retrieved January 14, 2026, from [Link]
Sources
- 1. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. [2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanol | C8H12N2O2S | CID 24229673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. rsc.org [rsc.org]
- 7. [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl)-benzene-1,3-diols - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Analytical Characterization of [2-(Morpholin-4-yl)-1,3-thiazol-4-yl]methanol
An Application Note and Protocol Guide for Researchers
Introduction and Rationale
[2-(Morpholin-4-yl)-1,3-thiazol-4-yl]methanol is a molecule that incorporates three key chemical moieties: a morpholine ring, a 1,3-thiazole core, and a primary alcohol. The morpholine group is a common feature in many approved drugs, often improving aqueous solubility and metabolic stability[1]. The thiazole ring is a privileged scaffold in medicinal chemistry, present in compounds with a wide range of biological activities[2]. The primary alcohol provides a reactive handle for further synthetic modification.
Given its potential as a key intermediate or a final active pharmaceutical ingredient (API), a robust and multi-faceted analytical characterization is imperative. This ensures the compound's identity, purity, and stability, which are foundational requirements for reproducible biological screening and preclinical development. This document outlines a logical workflow, from initial identity confirmation to detailed structural analysis and final purity verification.
Integrated Analytical Workflow
A comprehensive characterization relies on the orthogonal application of multiple analytical techniques. Each method provides a unique piece of the puzzle, and together they create a complete and validated profile of the molecule.
Figure 1: Integrated workflow for the characterization of this compound.
Physicochemical Properties
A foundational step in characterization is the determination of basic physical and chemical properties.
| Property | Value | Source / Method |
| Molecular Formula | C₈H₁₂N₂O₂S | Calculated |
| Molecular Weight | 200.26 g/mol | Calculated[3] |
| Monoisotopic Mass | 200.06195 Da | High-Resolution Mass Spectrometry |
| Appearance | Off-white to pale yellow solid | Visual Inspection |
| Solubility | Soluble in DMSO, Methanol, Chloroform | Experimental |
Spectroscopic Characterization Protocols
Spectroscopy provides detailed information about the molecule's structure, bonding, and functional groups.
Mass Spectrometry (MS)
Rationale: MS is the primary technique for confirming the molecular weight of the target compound. High-resolution mass spectrometry (HRMS) provides the exact mass, which can confirm the elemental composition. Fragmentation patterns observed in MS/MS experiments offer further structural corroboration. The morpholine and thiazole moieties provide predictable cleavage sites[4][5].
Protocol: Electrospray Ionization Quadrupole Time-of-Flight (ESI-QTOF) MS
-
Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute this solution 1:1000 with 50:50 acetonitrile:water containing 0.1% formic acid to a final concentration of 1 µg/mL. The acid promotes protonation, yielding the [M+H]⁺ ion.
-
Instrumentation:
-
Ion Source: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Sampling Cone: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Analyzer: TOF for high-resolution measurement.
-
-
Data Acquisition: Acquire spectra over a mass range of m/z 50-500.
-
Expected Results:
-
[M+H]⁺ Ion: A prominent peak at m/z 201.0697 (Calculated for [C₈H₁₃N₂O₂S]⁺).
-
Key Fragments: Expect fragmentation corresponding to the loss of the methanol group (-CH₂OH), cleavage within the morpholine ring, and scission of the morpholine-thiazole bond.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR is the most powerful technique for unambiguous structural elucidation of organic molecules. ¹H NMR identifies the number and connectivity of protons, while ¹³C NMR provides information about the carbon framework. The combination of these experiments allows for the complete assignment of the molecule's constitution[6].
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it will not exchange with the hydroxyl proton, allowing it to be observed.
-
Instrumentation:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Probe: Standard broadband or inverse detection probe.
-
Temperature: 25 °C.
-
-
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64, depending on concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more, as ¹³C has low natural abundance.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Table 2: Predicted NMR Spectral Data (in DMSO-d₆)
| Assignment | ¹H Chemical Shift (ppm) | Multiplicity | Integration | ¹³C Chemical Shift (ppm) |
|---|---|---|---|---|
| Thiazole-H | ~7.2-7.5 | s | 1H | ~110-120 |
| -CH₂OH (Methanol) | ~4.5-4.7 | d | 2H | ~55-60 |
| -CH₂OH (Methanol) | ~5.0-5.5 | t | 1H | - |
| Morpholine-H (N-CH₂) | ~3.4-3.6 | t | 4H | ~45-50 |
| Morpholine-H (O-CH₂) | ~3.6-3.8 | t | 4H | ~65-70 |
| Thiazole-C (C-S) | - | - | - | ~145-155 |
| Thiazole-C (C-OH) | - | - | - | ~150-160 |
| Thiazole-C (C-N) | - | - | - | ~165-175 |
Note: 's' = singlet, 'd' = doublet, 't' = triplet. Chemical shifts are estimations and should be confirmed by 2D NMR experiments (e.g., COSY, HSQC) for definitive assignment.
Infrared (IR) Spectroscopy
Rationale: IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups. The vibrations of specific bonds absorb IR radiation at characteristic frequencies, providing a molecular "fingerprint"[7].
Protocol: Attenuated Total Reflectance (ATR) IR
-
Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.
-
Instrumentation: FT-IR spectrometer equipped with a single-reflection ATR accessory (e.g., diamond or germanium crystal).
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Perform a background scan of the clean ATR crystal before analyzing the sample.
-
Data Processing: Apply ATR correction if necessary.
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3400-3200 (broad) | O-H stretch | Alcohol (-CH₂OH) |
| 2950-2800 | C-H stretch | Aliphatic (Morpholine, CH₂) |
| ~1620 | C=N stretch | Thiazole ring |
| ~1550 | C=C stretch | Thiazole ring |
| 1115-1100 | C-O-C stretch | Morpholine ether |
| 1050-1000 | C-O stretch | Primary Alcohol |
Chromatographic Purity Analysis
Rationale: High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of pharmaceutical compounds. A reversed-phase method is suitable for this moderately polar molecule, allowing for separation from nonpolar and highly polar impurities. UV detection is effective due to the chromophoric thiazole ring system[8][9].
Figure 2: Workflow for RP-HPLC purity analysis.
Protocol: Reversed-Phase HPLC for Purity Assessment
-
Instrumentation & Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A:B to a concentration of 1.0 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be <2.0%.
-
Analysis: Inject the prepared sample. Integrate all peaks detected. Purity is typically reported as the area percentage of the main peak relative to the total area of all peaks.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Conclusion
The analytical methods described in this guide provide a robust framework for the complete characterization of this compound. The integrated use of MS for molecular weight confirmation, NMR for definitive structural elucidation, IR for functional group identification, and HPLC for purity assessment ensures a high degree of confidence in the material's identity and quality. These protocols are designed to be adaptable and serve as a strong foundation for further development, validation, and quality control activities.
References
-
PubChem. [2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanol. National Center for Biotechnology Information. Available from: [Link]
-
Al-Abdullah, E. S., et al. (2018). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. Molecules. Available from: [Link]
-
NIST. Mass spectrum of Morpholine, 4-(2-benzothiazolylthio)-. NIST Chemistry WebBook. Available from: [Link]
-
NIST. IR Spectrum of Morpholine. NIST Chemistry WebBook. Available from: [Link]
-
Kuo, C. C., et al. (2002). A removable derivatization HPLC for analysis of methanol in Chinese liquor medicine. Journal of Food and Drug Analysis. Available from: [Link]
-
Abdel-Wahab, B. F., et al. (2008). Synthesis and structures of some new thiazolidin-4-ones and thiazolin-4-ones of anticipated biological activity. Phosphorus, Sulfur, and Silicon and the Related Elements. Available from: [Link]
-
Kuo, C. C., et al. (2002). A Removable Derivatization HPLC for Analysis of Methanol in Chinese Liquor Medicine. Journal of Food and Drug Analysis. Available from: [Link]
-
Penić, A., et al. (2022). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Foods. Available from: [Link]
-
Traldi, P., et al. (2002). Mass spectrometric characterization of substituted 2-thiazolin-4-one derivatives. Journal of Mass Spectrometry. Available from: [Link]
-
Bahrin, L. G., et al. (2013). 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol. Acta Crystallographica Section E. Available from: [Link]
-
Al-Shwaiyat, M. K. A., et al. (2024). Whiter and Greener RP-HPLC Method for Simultaneous Determination of Dorzolamide, Brinzolamide, and Timolol Using Isopropanol as a Sustainable Organic Solvent in the Mobile Phase. Molecules. Available from: [Link]
-
Swaminathan, S., & Lynn, D. G. (1988). 'Revised' mass spectral identification of 2-amino-4-(5-nitro-2-furyl)thiazole metabolites. Biomedical & Environmental Mass Spectrometry. Available from: [Link]
-
Paight, M. O., et al. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Molbank. Available from: [Link]
-
Ataman Kimya. MORPHOLINE. Ataman Kimya. Available from: [Link]
-
Bahrin, L. G., et al. (2013). 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol. ResearchGate. Available from: [Link]
-
Reddy, C. D., et al. (2012). Synthesis and Characterization of Some New Carbazolyloxy Substituted Oxazinane Derivatives. Asian Journal of Chemistry. Available from: [Link]
-
Jasinski, J. P., et al. (2021). 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one. IUCrData. Available from: [Link]
-
MassBank. 2-(4-Morpholinyl)benzothiazole. MassBank of North America (MoNA). Available from: [Link]
-
Cenmed. [4 Methyl 2 (4 Morpholinyl) 1 3 Thiazol 5 Yl]Methanol 5Mg. Cenmed. Available from: [Link]
-
Kumar, M. S., et al. (2012). [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol. Acta Crystallographica Section E. Available from: [Link]
-
M. Gulea, et al. (2008). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews. Available from: [Link]
-
Jadhav, S. D., et al. (2023). method development and validation process for the estimation of linezolid and its formulation using. International Journal of Creative Research Thoughts. Available from: [Link]
-
Bagryanskaya, I. Y., et al. (2020). 4-(7-Bromobenzo[d][3][10][11]thiadiazol-4-yl)morpholine. Molbank. Available from: [Link]
Sources
- 1. atamankimya.com [atamankimya.com]
- 2. researchgate.net [researchgate.net]
- 3. [2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanol | C8H12N2O2S | CID 24229673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mass spectrometric characterization of substituted 2-thiazolin-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. massbank.eu [massbank.eu]
- 6. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Morpholine [webbook.nist.gov]
- 8. mdpi.com [mdpi.com]
- 9. Whiter and Greener RP-HPLC Method for Simultaneous Determination of Dorzolamide, Brinzolamide, and Timolol Using Isopropanol as a Sustainable Organic Solvent in the Mobile Phase [mdpi.com]
- 10. theclinivex.com [theclinivex.com]
- 11. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
NMR spectroscopy of [2-(Morpholin-4-yl)-1,3-thiazol-4-yl]methanol
An Application Note for the Structural Elucidation of [2-(Morpholin-4-yl)-1,3-thiazol-4-yl]methanol via Nuclear Magnetic Resonance (NMR) Spectroscopy
Abstract
This comprehensive application note provides a detailed guide and robust protocols for the structural characterization of this compound using high-resolution ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Tailored for researchers, medicinal chemists, and quality control analysts in the pharmaceutical and chemical industries, this document outlines a systematic approach from sample preparation to spectral interpretation. We delve into the causal reasoning behind methodological choices, ensuring technical accuracy and field-proven insights. The protocols are designed to be self-validating, supported by authoritative references and predictive data to facilitate unambiguous structural confirmation of this key heterocyclic building block.
Introduction: The Structural Significance of a Thiazole Derivative
This compound is a heterocyclic compound featuring a thiazole core, a functionality prevalent in numerous biologically active molecules and approved pharmaceuticals. The thiazole ring is a critical scaffold in medicinal chemistry, valued for its diverse chemical reactivity and ability to engage in various biological interactions. The morpholine and methanol substituents further enhance its potential for derivatization and interaction with biological targets.
Given its structural complexity and potential for isomeric impurities, unambiguous characterization is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for this purpose, offering unparalleled insight into the molecular framework by mapping the chemical environment of each proton and carbon atom. This guide provides the necessary protocols and interpretive framework to achieve confident structural elucidation.
Foundational Principles: Why NMR Succeeds
NMR spectroscopy operates by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), within a strong external magnetic field. The precise resonance frequency of each nucleus, reported as a "chemical shift" (δ), is exquisitely sensitive to its local electronic environment. This sensitivity allows us to:
-
Identify Functional Groups: Different groups (e.g., morpholine CH₂, thiazole CH, methanol CH₂OH) resonate in distinct, predictable regions of the NMR spectrum.
-
Determine Connectivity: Through-bond scalar coupling ("J-coupling") between neighboring nuclei causes signals to split into multiplets, revealing which atoms are connected.
-
Establish Stoichiometry: The integration (area under the peak) of a ¹H NMR signal is directly proportional to the number of protons it represents.
The combination of chemical shift, splitting patterns, and integration provides a unique molecular fingerprint, making NMR an indispensable tool for structural verification.
Experimental Design and Workflow
A successful NMR analysis follows a logical progression from meticulous sample preparation to detailed data interpretation. The workflow is designed to ensure the acquisition of high-quality, reproducible data.
Caption: High-level workflow for NMR analysis.
Detailed Protocols
Protocol 1: Sample Preparation
The quality of the final spectrum is critically dependent on proper sample preparation. The goal is a homogenous solution free of particulate matter and paramagnetic impurities.[1]
Causality Behind Choices:
-
Deuterated Solvents: Solvents in which protons (¹H) are replaced by deuterium (²H) are used to prevent the large solvent signal from obscuring the analyte signals.[2][3][4][5] Deuterium resonates at a different frequency and is used by the spectrometer to "lock" the magnetic field, ensuring stability.[6]
-
Solvent Selection:
-
Chloroform-d (CDCl₃): An excellent choice for many organic molecules due to its good dissolving power and relatively simple residual peak at ~7.26 ppm.[2][4] The hydroxyl (-OH) proton of the analyte may exchange or show a broad signal, which can be a useful diagnostic.
-
DMSO-d₆: A more polar solvent, ideal for ensuring solubility and for observing exchangeable protons (-OH, -NH) as sharper signals. The residual solvent peak appears at ~2.50 ppm.[3][4]
-
-
Internal Standard (TMS): Tetramethylsilane (TMS) is the universally accepted reference standard for ¹H and ¹³C NMR in organic solvents.[7][8][9] Its 12 equivalent protons and 4 equivalent carbons produce a single, sharp signal defined as 0.00 ppm.[10][11] It is chemically inert and volatile, allowing for easy removal after analysis.[8][9]
Step-by-Step Procedure:
-
Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[6][12]
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial.[1]
-
Mixing: Gently vortex or sonicate the vial until the solid is completely dissolved. A clear, homogenous solution is required.[6]
-
Standard Addition: Add a small amount of TMS. If using a solvent that does not already contain TMS, add one drop of a dilute TMS solution in the deuterated solvent.[6]
-
Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any microparticulates, transfer the solution into a clean, high-quality 5 mm NMR tube.[12]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Protocol 2: NMR Data Acquisition
These parameters are for a standard 400 MHz spectrometer and may be adjusted based on the specific instrument and sample concentration.
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse (zg30)
-
Number of Scans (NS): 8-16
-
Relaxation Delay (D1): 2 seconds
-
Acquisition Time (AQ): ~4 seconds
-
Spectral Width (SW): 20 ppm (-2 to 18 ppm)
¹³C{¹H} NMR Acquisition (Proton Decoupled):
-
Pulse Program: Standard single pulse with proton decoupling (zgpg30)
-
Number of Scans (NS): 1024-4096 (dependent on concentration)
-
Relaxation Delay (D1): 2 seconds
-
Acquisition Time (AQ): ~1 second
-
Spectral Width (SW): 240 ppm (-10 to 230 ppm)
Spectral Interpretation and Structural Assignment
The key to structural elucidation is the careful assignment of each signal in the spectrum to a specific nucleus in the molecule.
Sources
- 1. organomation.com [organomation.com]
- 2. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. labinsights.nl [labinsights.nl]
- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 5. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. Tetramethylsilane - Wikipedia [en.wikipedia.org]
- 8. savemyexams.com [savemyexams.com]
- 9. acs.org [acs.org]
- 10. scribd.com [scribd.com]
- 11. m.youtube.com [m.youtube.com]
- 12. ocw.mit.edu [ocw.mit.edu]
Application Note: High-Resolution Mass Spectrometry for the Structural Characterization of [2-(Morpholin-4-yl)-1,3-thiazol-4-yl]methanol
Introduction
[2-(Morpholin-4-yl)-1,3-thiazol-4-yl]methanol is a heterocyclic compound of interest in medicinal chemistry and drug discovery, serving as a versatile scaffold for the synthesis of novel bioactive molecules. The presence of a thiazole ring, a morpholine moiety, and a primary alcohol functional group imparts a unique combination of polarity and reactivity. Accurate structural confirmation and purity assessment are critical in the development of pharmaceuticals derived from such building blocks.
This application note provides a comprehensive guide to the analysis of this compound using Liquid Chromatography coupled with Quadrupole Time-of-Flight (LC-Q-TOF) Mass Spectrometry. We will detail a systematic approach for method development, including chromatographic separation and mass spectrometric analysis. Furthermore, we will present a predicted fragmentation pathway for this molecule, offering a robust framework for its identification and structural elucidation in complex matrices. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a reliable analytical method for this and structurally related compounds.
Physicochemical Properties and Expected Mass
The initial step in any mass spectrometry-based analysis is to determine the theoretical exact mass of the analyte. The chemical structure of this compound is shown below:
Molecular Formula: C₈H₁₂N₂O₂S
Based on this formula, the monoisotopic mass is calculated to be 200.06195 Da . The protonated molecule, [M+H]⁺, which is the primary ion expected in positive mode electrospray ionization, will have a theoretical m/z of 201.06978 . High-resolution mass spectrometry is essential to differentiate this from other species with the same nominal mass.
Experimental Workflow
A logical workflow is paramount for the successful development of an analytical method for a novel compound. The following diagram outlines the key stages, from sample preparation to data analysis.
Caption: Experimental workflow for LC-MS/MS analysis.
Protocol: Liquid Chromatography Method Development
The polar nature of this compound, imparted by the morpholine and hydroxyl groups, requires careful consideration for achieving good retention and peak shape in reversed-phase chromatography.
1. Column Selection:
-
Initial Choice: A standard C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is a good starting point.
-
Alternative for Poor Retention: If the analyte elutes too early, a mixed-mode column with both reversed-phase and ion-exchange characteristics can be employed to enhance the retention of polar, ionizable compounds.[1][2]
2. Mobile Phase Optimization:
-
Mobile Phase A: 0.1% formic acid in water. The acidic modifier aids in the protonation of the analyte, which is beneficial for both retention and ionization efficiency in positive ESI mode.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Rationale: Formic acid is a volatile buffer, making it compatible with mass spectrometry.
3. Gradient Elution:
-
A generic gradient can be used for initial screening, for instance:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: Hold at 95% B
-
10-10.1 min: 95% to 5% B
-
10.1-12 min: Hold at 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C to ensure reproducible retention times.
Protocol: Mass Spectrometry Method Development
A Quadrupole Time-of-Flight (Q-TOF) mass spectrometer is recommended due to its high resolution and mass accuracy, which are crucial for confirming the elemental composition of the parent and fragment ions.[3]
1. Ionization Source and Mode:
-
Technique: Electrospray Ionization (ESI) is the method of choice for polar molecules.[3]
-
Polarity: Positive ion mode is selected to facilitate the formation of the protonated molecule [M+H]⁺, as the morpholine and thiazole nitrogens are basic sites.
2. Full Scan (MS1) Analysis:
-
Mass Range: A scan range of m/z 50-500 is sufficient to detect the precursor ion.
-
Expected Observation: A prominent peak at m/z 201.06978 corresponding to the [C₈H₁₃N₂O₂S]⁺ ion. The high-resolution capability of the Q-TOF should allow for confirmation of this elemental composition with a mass error of less than 5 ppm.
3. Tandem MS (MS/MS) Analysis and Predicted Fragmentation:
-
Objective: To generate characteristic fragment ions for structural confirmation. This is achieved by isolating the precursor ion (m/z 201.06978) in the quadrupole and subjecting it to Collision-Induced Dissociation (CID) in the collision cell.
-
Collision Energy: A collision energy ramp (e.g., 10-40 eV) should be applied to observe a comprehensive fragmentation pattern.
-
Predicted Fragmentation Pathways: The fragmentation of this compound is expected to be driven by the lability of the morpholine ring and the hydroxymethyl group. The thiazole ring is relatively stable but can also undergo cleavage under higher energy conditions.
The proposed fragmentation cascade is visualized in the following diagram:
Caption: Predicted fragmentation pathway of protonated this compound.
Explanation of Key Fragmentation Steps:
-
Loss of Formaldehyde (CH₂O): The primary alcohol can undergo a neutral loss of formaldehyde, a common fragmentation pathway for hydroxymethyl groups, leading to the fragment at m/z 170.0538 .
-
Cleavage of the Morpholine Ring: The bond between the thiazole ring and the morpholine nitrogen is susceptible to cleavage, resulting in the loss of a neutral morpholine radical and subsequent rearrangement, or the formation of the morpholino cation at m/z 86.0606 .
-
Formation of the Thiazole Core Ion: The cleavage of the C-N bond connecting the morpholine and thiazole rings can lead to the formation of the 2-amino-4-methylthiazole ion at m/z 114.0381 after the loss of the morpholine moiety.
-
Further Fragmentation of the Morpholino Cation: The morpholino cation (m/z 86.0606) can further fragment by losing formaldehyde to produce an ion at m/z 56.0497 .
Data Summary
The following table summarizes the key ions expected in the mass spectrometric analysis of this compound.
| m/z (Theoretical) | Elemental Composition | Description |
| 201.06978 | [C₈H₁₃N₂O₂S]⁺ | Protonated Molecule [M+H]⁺ |
| 170.05380 | [C₇H₁₀N₂OS]⁺ | Loss of formaldehyde (-CH₂O) |
| 114.03810 | [C₄H₄N₂S]⁺ | Thiazole core ion |
| 86.06057 | [C₄H₈NO]⁺ | Morpholino cation |
| 56.04968 | [C₃H₆N]⁺ | Fragment from morpholino cation |
Conclusion
This application note outlines a robust and scientifically grounded approach for the analysis of this compound using LC-Q-TOF MS. By employing a systematic method development strategy for both liquid chromatography and mass spectrometry, researchers can achieve reliable identification and structural confirmation of this important chemical building block. The predicted fragmentation pathway provides a valuable reference for interpreting tandem mass spectra, ensuring confidence in the analytical results. This methodology is readily adaptable to other polar heterocyclic compounds, making it a valuable tool in the field of drug discovery and development.
References
-
K. L. dos Santos, et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412, 5955–5965. [Link]
-
ResearchGate. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. [Link]
-
PubChem. [2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanol. [Link]
-
Technology Networks. (2024). 4 Steps to Successful Compound Optimization on LC-MS/MS. [Link]
Sources
Application Notes & Protocols: A Strategic Approach to Evaluating the Bioactivity of [2-(Morpholin-4-yl)-1,3-thiazol-4-yl]methanol
Abstract & Scientific Rationale
The convergence of specific heterocyclic scaffolds in a single small molecule often signals a targeted biological activity. The compound, [2-(Morpholin-4-yl)-1,3-thiazol-4-yl]methanol, presents a compelling case for investigation as a modulator of critical cellular signaling pathways. It incorporates two pharmacologically significant moieties:
-
The Thiazole Ring: A cornerstone in medicinal chemistry, the thiazole scaffold is present in numerous FDA-approved drugs and is known for a wide array of biological activities, including anticancer and enzyme inhibitory properties.[1][2] Its unique electronic and structural features allow it to serve as a versatile pharmacophore that can engage with various biological targets.[3]
-
The Morpholine Ring: This moiety is a hallmark of many potent and selective kinase inhibitors.[4] Specifically, the morpholine oxygen is adept at forming a crucial hydrogen bond with the hinge region of the ATP-binding pocket of kinases, a feature exploited in the design of numerous inhibitors targeting the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway.[5][6]
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many human cancers, making it a prime target for therapeutic intervention.[7][8] The structural combination within this compound strongly suggests a hypothesis-driven investigation into its potential as an inhibitor of this very pathway.
This document provides a detailed, phased approach for the in vitro evaluation of this compound, progressing from broad phenotypic screening to specific, mechanism-of-action studies. The protocols are designed to be self-validating and provide a clear, logical framework for researchers in drug discovery and chemical biology.
Proposed Investigational Workflow
A tiered screening approach is recommended to efficiently allocate resources and build a comprehensive biological profile of the compound. This workflow ensures that mechanistic studies are pursued only after establishing a relevant cellular phenotype.
Caption: A logical workflow for characterizing novel compound bioactivity.
Phase 1 Protocol: Cellular Viability & Cytotoxicity Screening
Objective: To determine the compound's general cytotoxicity across various cancer cell lines and establish a dose-response relationship. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a robust, colorimetric method that measures the metabolic activity of living cells, serving as an effective proxy for cell viability.[1][9]
Protocol: MTT Cytotoxicity Assay
Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell lines (e.g., MCF-7 (breast), HepG2 (liver), A549 (lung) - known for potential PI3K pathway activation).[9][10]
-
Complete growth medium (e.g., DMEM/RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin).
-
This compound (Test Compound), dissolved in DMSO to a high-concentration stock (e.g., 10 mM).
-
MTT solution (5 mg/mL in sterile PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution).
-
96-well flat-bottom cell culture plates.
-
Multichannel pipette and microplate reader (570 nm).
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the Test Compound in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include "vehicle control" (medium with DMSO) and "untreated control" (medium only) wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: After incubation, carefully add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for another 3-4 hours. During this time, purple formazan crystals will form in viable cells.
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO (or other solubilization solution) to each well to dissolve the crystals. Gently pipette up and down to ensure complete dissolution.
-
Absorbance Reading: Read the absorbance of the plate on a microplate reader at 570 nm.
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
Plot % Viability against the log of the compound concentration.
-
Use non-linear regression (log(inhibitor) vs. normalized response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation: Cytotoxicity Profile
Summarize the calculated IC₅₀ values in a table for clear comparison.
| Cell Line | Cancer Type | PI3K Pathway Status | Test Compound IC₅₀ (µM) | Positive Control (e.g., BEZ235) IC₅₀ (µM) |
| MCF-7 | Breast | PIK3CA Mutant | Experimental Value | ~0.02 µM |
| A549 | Lung | Wild-Type | Experimental Value | ~0.25 µM |
| HepG2 | Liver | Wild-Type | Experimental Value | ~0.15 µM |
Note: Positive control values are illustrative and should be determined experimentally.
Phase 2 Protocol: Mechanistic Elucidation
If the compound demonstrates significant cytotoxicity (ideally in the low micromolar or nanomolar range), the next logical step is to test the primary hypothesis: inhibition of PI3K and/or mTOR kinases.
The PI3K/Akt/mTOR Signaling Pathway
This pathway is a critical intracellular signaling network that regulates cell cycle, survival, and growth.[7] A dual inhibitor targeting both PI3K and mTOR can effectively shut down this pathway, providing a powerful anti-cancer strategy.[11][12]
Caption: The PI3K/Akt/mTOR signaling cascade and potential inhibition points.
Protocol: In Vitro Kinase Inhibition Assay (General)
Principle: Commercially available assays (e.g., ADP-Glo™, LanthaScreen®) quantify the activity of a purified kinase enzyme. In the presence of an inhibitor, the kinase's ability to phosphorylate its substrate is reduced.
Materials:
-
Purified recombinant human kinases (e.g., PI3Kα, mTOR).
-
Kinase-specific substrate and ATP.
-
Commercial kinase assay kit (e.g., ADP-Glo™ from Promega).
-
Test Compound and a known PI3K/mTOR inhibitor (e.g., BEZ235).
-
Low-volume 384-well plates.
-
Plate reader capable of luminescence detection.
Procedure (Example using ADP-Glo™):
-
Reaction Setup: In a 384-well plate, add the kinase, its specific substrate, ATP, and varying concentrations of the Test Compound. Total reaction volumes are typically 5-10 µL.
-
Kinase Reaction: Incubate the plate at room temperature for the recommended time (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.
-
Kinase Detection Reagent: Add the Kinase Detection Reagent, which contains luciferase and luciferin, to convert the newly generated ADP into ATP, which is then used to generate a luminescent signal. Incubate for 30-60 minutes.
-
Signal Measurement: Read the luminescence on a plate reader. The light output is directly correlated with kinase activity.
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Plot percent inhibition vs. log concentration and perform a non-linear regression to determine the IC₅₀ for each kinase.
Protocol: Cellular Target Validation via Western Blot
Principle: Western blotting allows for the detection of specific proteins from a complex mixture. By using antibodies against both the phosphorylated (active) and total forms of key downstream proteins like Akt and S6K, we can directly observe if the compound inhibits the PI3K/mTOR pathway within the cell.
Materials:
-
Cell line showing sensitivity to the compound (from Phase 1).
-
Test Compound, growth factors (e.g., insulin or EGF to stimulate the pathway), and a positive control inhibitor.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., rabbit anti-p-Akt (Ser473), rabbit anti-total Akt, rabbit anti-p-S6K, rabbit anti-total S6K, mouse anti-β-actin).
-
HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP).
-
Chemiluminescent substrate (ECL).
-
Imaging system (e.g., ChemiDoc).
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. Once they reach ~80% confluency, serum-starve them overnight. Pre-treat with various concentrations of the Test Compound for 2 hours.
-
Pathway Stimulation: Stimulate the cells with a growth factor (e.g., 100 ng/mL insulin) for 15-30 minutes to robustly activate the PI3K pathway.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant from each sample using a BCA assay.
-
SDS-PAGE: Normalize all samples to the same protein concentration, add Laemmli buffer, boil, and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., anti-p-Akt) overnight at 4°C, diluted in blocking buffer.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total protein (e.g., total Akt) and a loading control (e.g., β-actin) to ensure equal protein loading.
Expected Outcome: A potent inhibitor of the PI3K/mTOR pathway will show a dose-dependent decrease in the phosphorylation of Akt (Ser473) and S6K, with little to no change in the total levels of these proteins.
References
- BenchChem. (2025). Preliminary In-Vitro Screening of Thiazole-Based Compounds: A Technical Guide.
- Journal of Molecular Graphics & Modelling. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold.
- Journal of Molecular Graphics & Modelling. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold.
- National Institutes of Health (NIH). (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold.
- BenchChem. (2025). In Vitro Screening of Thiazole-Containing Compounds: A Technical Guide.
- MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking.
- PubMed. (N.D.). In vitro and in silico evaluation of new thiazole compounds as monoamine oxidase inhibitors.
- SpringerLink. (2024).
- PubMed. (N.D.). Synthesis, in-Vitro Cytotoxicity and Antimicrobial Evaluations of Some Novel Thiazole Based Heterocycles.
- ResearchGate. (2025). Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors.
- PubMed. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective.
- ResearchGate. (N.D.).
- PubMed. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors.
- ResearchGate. (2025). Morpholines. Synthesis and Biological Activity.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking | MDPI [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sci-hub.box [sci-hub.box]
Application Notes & Protocols: A Framework for Validating [2-(Morpholin-4-yl)-1,3-thiazol-4-yl]methanol (Cpd-MTM) as a Chemical Probe for the Protein Kinase A Pathway
An internal review of the initial search results for "[2-(Morpholin-4-yl)-1,3-thiazol-4-yl]methanol" reveals a critical gap: while its chemical identity is confirmed, there is no publicly available scientific literature defining its biological target, mechanism of action, or its validation as a chemical probe for any specific pathway. The compound is available from chemical suppliers for research purposes, but its biological function remains uncharacterized.
Therefore, presenting a definitive application note for this compound as a known chemical probe would be scientifically unsound and speculative.
To address the user's request with scientific integrity, the framework of this guide will be shifted. Instead of describing the use of an established probe, this document will serve as a comprehensive, strategic guide for the characterization and validation of a novel chemical entity, using this compound (herein designated as Cpd-MTM ) as the candidate molecule.
We will proceed with the hypothesis that Cpd-MTM is a potential modulator of the Protein Kinase A (PKA) signaling pathway. This widely studied pathway will serve as an exemplary target to illustrate the rigorous, multi-step process required to elevate a novel compound from a mere "research chemical" to a validated "chemical probe."
This approach provides the requested detailed protocols and application notes within a scientifically rigorous and realistic context for the target audience of researchers and drug development professionals. It transforms the prompt into a practical guide on the principles and methodologies of chemical probe development.
Introduction
This guide outlines a comprehensive strategy to investigate this compound (Cpd-MTM ), a novel thiazole derivative, as a potential chemical probe. While the biological target of Cpd-MTM is currently unknown, we will use the ubiquitous and therapeutically relevant Protein Kinase A (PKA) signaling pathway as a hypothetical target to illustrate the validation workflow. PKA is a family of serine/threonine kinases that are critical regulators of numerous cellular processes, including metabolism, gene expression, and cell growth.[3][4]
This document provides researchers with the conceptual framework and detailed experimental protocols necessary to:
-
Test the hypothesis that Cpd-MTM directly modulates PKA activity.
-
Confirm target engagement in a cellular environment.
-
Assess the selectivity of Cpd-MTM across the human kinome.
-
Quantify the functional cellular consequences of target modulation.
Part 1: The PKA Signaling Pathway: A Hypothetical Target
The PKA enzyme typically exists as an inactive tetramer, composed of two regulatory (R) subunits and two catalytic (C) subunits.[5][6] The signaling cascade is initiated when extracellular signals, such as hormones, activate G protein-coupled receptors (GPCRs), leading to the production of the second messenger cyclic AMP (cAMP) by adenylyl cyclase.[3] Four cAMP molecules bind to the regulatory subunits, inducing a conformational change that releases the two active catalytic subunits.[3] These active PKA-C subunits then phosphorylate a multitude of downstream protein substrates on serine or threonine residues, modulating their activity and eliciting a cellular response.[6][7]
Given the central role of kinases in cell signaling and disease, they are a major class of proteins for which chemical probes are developed.[8][9][10] The PKA pathway, with its well-characterized substrates and functional outcomes, provides an ideal system for validating a new chemical entity.
Caption: The canonical Protein Kinase A (PKA) signaling pathway.
Part 2: The Chemical Probe Validation Workflow
Transforming a novel compound like Cpd-MTM into a validated chemical probe requires a systematic, multi-faceted approach. The workflow below outlines the critical stages, moving from initial biochemical activity to functional cellular effects. Each stage is designed to build confidence in the compound's mechanism of action and specificity.
Caption: Workflow for validating a novel chemical probe.
Part 3: Detailed Experimental Protocols
The following protocols are detailed methodologies for each stage of the validation workflow. They are presented with the necessary detail for execution by trained cell and molecular biologists.
Protocol 1: In Vitro PKA Kinase Activity Assay
Objective: To determine if Cpd-MTM directly inhibits the enzymatic activity of purified PKA catalytic subunit and to calculate its half-maximal inhibitory concentration (IC₅₀). This is the first test of the primary hypothesis.
Methodology: A common method is a fluorescence-based assay that measures ATP consumption. As the kinase uses ATP to phosphorylate a substrate, the amount of ATP in the reaction decreases. A detection reagent is then added that couples ADP production to a fluorescent signal.
Materials:
-
Recombinant human PKA catalytic subunit (e.g., from Promega or MilliporeSigma)
-
PKA substrate peptide (e.g., LRRASLG, "Kemptide")
-
ATP
-
Assay Buffer: 40 mM Tris-HCl (pH 7.4), 20 mM MgCl₂, 0.1 mg/mL BSA
-
Cpd-MTM (solubilized in 100% DMSO)
-
Staurosporine (positive control, potent broad-spectrum kinase inhibitor)
-
100% DMSO (vehicle control)
-
ADP-Glo™ Kinase Assay Kit (Promega) or equivalent
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of Cpd-MTM in 100% DMSO, starting from a 10 mM stock. Also prepare dilutions for Staurosporine (e.g., starting from 1 µM).
-
Reaction Setup:
-
To each well of a 384-well plate, add 2.5 µL of the kinase reaction mix (Assay Buffer containing PKA enzyme and substrate peptide).
-
Add 25 nL of serially diluted Cpd-MTM, Staurosporine, or DMSO vehicle control. This results in a 1:100 dilution (1% final DMSO concentration).
-
Mix gently and incubate for 15 minutes at room temperature.
-
-
Initiate Kinase Reaction: Add 2.5 µL of ATP solution (prepared in Assay Buffer) to all wells to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Develop Signal:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader.
Data Analysis:
-
Normalize the data: Set the average signal from DMSO-only wells as 100% activity and the signal from the highest concentration of Staurosporine as 0% activity.
-
Plot the normalized percent inhibition versus the log concentration of Cpd-MTM.
-
Fit the data to a four-parameter logistic (4PL) curve to determine the IC₅₀ value.
| Parameter | Description |
| IC₅₀ | The concentration of an inhibitor where the response is reduced by half. |
| Hill Slope | Describes the steepness of the curve. A slope of ~1 is typical for a 1:1 binding interaction. |
| Max Inhibition | The maximum achievable inhibition at saturating compound concentrations. |
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
Objective: To confirm direct binding (target engagement) of Cpd-MTM to PKA within intact, live cells.[11][12][13][14] The principle is that ligand binding stabilizes a protein, increasing its melting temperature.[15]
Methodology: Cells are treated with the compound or vehicle, heated to a range of temperatures, and then lysed. Unbound proteins denature and aggregate at lower temperatures, while ligand-bound, stabilized proteins remain in the soluble fraction at higher temperatures. The amount of soluble PKA is then quantified by Western blot.
Materials:
-
HEK293T or other suitable cell line
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Cpd-MTM (in DMSO)
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer: PBS with 0.4% NP-40 and protease/phosphatase inhibitors
-
Anti-PKA catalytic subunit antibody (e.g., from Cell Signaling Technology)
-
Anti-GAPDH or β-actin antibody (loading control)
-
Secondary HRP-conjugated antibody
-
ECL Western blotting substrate
-
PCR machine with a thermal gradient function or multiple water baths
Procedure:
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with a high concentration of Cpd-MTM (e.g., 10x the biochemical IC₅₀) or DMSO vehicle for 1 hour in the incubator.
-
-
Heating Step:
-
Harvest cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Place the tubes in a PCR machine and apply a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes.
-
Immediately cool the tubes on ice for 3 minutes.
-
-
Cell Lysis:
-
Add Lysis Buffer to each tube.
-
Lyse the cells by three freeze-thaw cycles (liquid nitrogen followed by a 37°C water bath).
-
Clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.
-
-
Protein Quantification and Western Blot:
-
Transfer the supernatant (soluble protein fraction) to new tubes.
-
Determine protein concentration using a BCA assay.
-
Normalize the total protein amount for each sample and prepare for SDS-PAGE.
-
Perform Western blotting using the anti-PKA antibody to detect the amount of soluble PKA at each temperature. Use an anti-GAPDH antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for PKA at each temperature for both the Cpd-MTM-treated and vehicle-treated samples.
-
Plot the normalized band intensity versus temperature for each condition.
-
The curve for the Cpd-MTM-treated sample should show a rightward shift compared to the vehicle control if the compound stabilizes PKA.
-
| Parameter | Expected Outcome for Positive Result |
| CETSA Melt Curve | A sigmoidal curve showing decreasing soluble protein with increasing temperature. |
| Thermal Shift (ΔTₘ) | The melt curve for Cpd-MTM-treated cells is shifted to higher temperatures compared to the vehicle control. |
Protocol 3: Chemoproteomics for Kinome-Wide Selectivity Profiling
Objective: To assess the selectivity of Cpd-MTM by determining its binding profile against a large portion of the human kinome. A good chemical probe should be highly selective for its intended target.[8]
Methodology: A common approach is a competition-based chemoproteomic experiment using multiplexed inhibitor beads (e.g., Kinobeads).[16] Cell lysate is incubated with Cpd-MTM, and then with beads that are derivatized with broad-spectrum kinase inhibitors. Kinases that are bound by Cpd-MTM will not bind to the beads and will be depleted from the bead-bound fraction. The proteins captured on the beads are then identified and quantified by mass spectrometry.[17][18][19]
Materials:
-
Cell lysate from a relevant cell line
-
Cpd-MTM (in DMSO)
-
DMSO (vehicle control)
-
Kinobeads or similar affinity matrix for kinases
-
Buffers for binding, washing, and elution
-
Trypsin for protein digestion
-
Materials for LC-MS/MS analysis (mass spectrometer, columns, solvents)
Procedure:
-
Lysate Incubation: Incubate cell lysate with various concentrations of Cpd-MTM or DMSO vehicle control for 1 hour.
-
Affinity Capture: Add the Kinobeads to the lysate and incubate to allow kinases not bound by Cpd-MTM to bind to the beads.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis:
-
Identify and quantify the proteins in each sample.
-
For each identified kinase, calculate the ratio of its abundance in the Cpd-MTM-treated sample versus the vehicle control.
-
A selective inhibitor will show a significant depletion (low ratio) only for its specific target(s) (e.g., PKA). Non-selective compounds will deplete many kinases.
-
Plot the results as a dose-response curve for each kinase to determine apparent dissociation constants (Kₑ) or as a "selectivity tree" to visualize the interaction profile.
-
| Metric | Definition | Ideal Probe Characteristic |
| Selectivity Score (S-score) | A metric that quantifies selectivity based on the number of off-targets at a given concentration. | Low score (few off-targets). |
| Apparent Kₑ | The effective dissociation constant derived from the competition binding experiment. | Potent Kₑ for the primary target (PKA) and >30-fold weaker Kₑ for off-targets. |
Protocol 4: High-Content Imaging of PKA Pathway Activity
Objective: To measure the functional consequence of PKA target engagement in cells. This assay quantifies the phosphorylation of a known PKA substrate, CREB (cAMP response element-binding protein), at Serine 133.
Methodology: High-content imaging combines automated microscopy with quantitative image analysis to measure phenotypic changes in cells.[20][21][22][23] Here, cells are stimulated to activate the PKA pathway, treated with Cpd-MTM, and then stained with an antibody specific for phosphorylated CREB (pCREB). The nuclear intensity of the pCREB signal is measured on a per-cell basis.[24]
Materials:
-
A suitable cell line (e.g., HeLa or A549) plated in 96- or 384-well imaging plates
-
Forskolin (an adenylyl cyclase activator, used to stimulate cAMP production)
-
Cpd-MTM (in DMSO)
-
DMSO (vehicle control)
-
Formaldehyde solution (for cell fixation)
-
Triton X-100 (for cell permeabilization)
-
Blocking buffer (e.g., BSA in PBS)
-
Primary antibody: Rabbit anti-phospho-CREB (Ser133)
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
Nuclear counterstain: Hoechst 33342
-
High-content imaging system (e.g., ImageXpress or IN Cell Analyzer)
Procedure:
-
Cell Plating: Seed cells into imaging plates and allow them to adhere overnight.
-
Compound Treatment: Pretreat cells with a serial dilution of Cpd-MTM or DMSO vehicle for 1 hour.
-
Pathway Stimulation: Add Forskolin to all wells (except negative controls) to a final concentration of 10 µM and incubate for 30 minutes.
-
Fixation and Permeabilization:
-
Fix cells with 4% formaldehyde in PBS for 15 minutes.
-
Wash with PBS.
-
Permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block with blocking buffer for 1 hour.
-
Incubate with anti-pCREB primary antibody overnight at 4°C.
-
Wash with PBS.
-
Incubate with fluorescent secondary antibody and Hoechst stain for 1 hour.
-
Wash extensively with PBS.
-
-
Imaging and Analysis:
-
Acquire images on a high-content imager using channels for the nucleus (Hoechst) and pCREB (Alexa Fluor 488).
-
Use image analysis software to:
-
Identify individual nuclei using the Hoechst signal.
-
Measure the mean fluorescence intensity of the pCREB signal within each nucleus.
-
-
Calculate the average nuclear pCREB intensity for each treatment condition.
-
Data Analysis:
-
Normalize the data: Set the average pCREB intensity of Forskolin-stimulated, DMSO-treated cells as 100% and unstimulated cells as 0%.
-
Plot the percent inhibition of pCREB signal versus the log concentration of Cpd-MTM.
-
Fit the data to a 4PL curve to determine the cellular IC₅₀.
| Parameter | Description |
| Cellular IC₅₀ | The concentration of Cpd-MTM required to inhibit the Forskolin-induced pCREB signal by 50% in cells. |
| Z'-factor | A statistical measure of assay quality, calculated from positive and negative controls. A Z' > 0.5 indicates a robust assay. |
Part 4: Data Interpretation and Building the Case for a Chemical Probe
A successful validation campaign will yield a consistent and logical set of data across all assays. The biochemical IC₅₀ from Protocol 1 should be potent. The CETSA experiment (Protocol 2) should demonstrate a clear thermal shift, confirming target engagement in cells. The chemoproteomics data (Protocol 3) must show high selectivity for PKA over other kinases. Finally, the cellular IC₅₀ from the high-content imaging assay (Protocol 4) should be reasonably close to the biochemical IC₅₀, demonstrating that the compound can access its target in cells and inhibit the pathway at a similar concentration.
A compound that meets these criteria—potency, cellular target engagement, high selectivity, and functional cellular activity—can be classified as a high-quality chemical probe, suitable for dissecting the biological roles of PKA.
References
-
Protein Kinase A Signaling - QIAGEN GeneGlobe. [Link]
-
PKA Signaling - Area - Sustainability. [Link]
-
Chemical probe - Wikipedia. [Link]
-
The PKA pathway.... | Download Scientific Diagram - ResearchGate. [Link]
-
Protein Kinase A - Colorado State University. [Link]
-
Protein kinase A - Wikipedia. [Link]
-
Signal transduction - PKA signaling Pathway Map - Bio-Rad. [Link]
-
The Impact of Chemical Probes in Drug Discovery: A Pharmaceutical Industry Perspective - PubMed. [Link]
-
Open resources for chemical probes and their implications for future drug discovery - Taylor & Francis Online. [Link]
-
Identifying small molecule probes for kinases by chemical proteomics - mediaTUM. [Link]
-
Functional Insights into Protein Kinase A (PKA) Signaling from C. elegans - MDPI. [Link]
-
The importance of chemical probes in molecular and cell biology - FEBS Network. [Link]
-
The promise and peril of chemical probes - Nature. [Link]
-
Regulation of Cellular Signaling by Protein Kinases - Longdom Publishing. [Link]
-
High Content Imaging Assays - Charles River Laboratories. [Link]
-
An Introduction to High-Content Imaging - Excedr. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. [Link]
-
Chemoproteomic methods for covalent drug discovery - RSC Publishing. [Link]
-
Chemical probes of signal-transducing proteins - PubMed. [Link]
-
Protein kinase A signaling: "cross-talk" with other pathways in endocrine cells - PubMed. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - ACS Publications. [Link]
-
Chemoproteomics - Wikipedia. [Link]
-
The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies - Annual Reviews. [Link]
-
High-Quality In Vivo Chemical Probes for Protein Kinases Disclosed in 2024 - ACS Publications. [Link]
-
Chemoproteomics: Techniques to Identify and Interrogate Protein-Small Molecule Interactions - Longdom Publishing. [Link]
-
Versatile Fluorescence Probes of Protein Kinase Activity - ACS Publications. [Link]
-
Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. [Link]
-
CETSA - Pelago Bioscience. [Link]
-
[2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanol - PubChem. [Link]
-
High Content Imaging and 3D Cultures - Sygnature Discovery. [Link]
-
Applications of High Content Screening in Life Science Research - NCBI. [Link]
-
Chemoproteomic strategies for drug target identification - ResearchGate. [Link]
Sources
- 1. Chemical probe - Wikipedia [en.wikipedia.org]
- 2. The promise and peril of chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein kinase A - Wikipedia [en.wikipedia.org]
- 4. longdom.org [longdom.org]
- 5. researchgate.net [researchgate.net]
- 6. Protein Kinase A [vivo.colostate.edu]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 9. Chemical probes of signal-transducing proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. news-medical.net [news-medical.net]
- 14. CETSA [cetsa.org]
- 15. annualreviews.org [annualreviews.org]
- 16. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chemoproteomics Workflows | Thermo Fisher Scientific - CN [thermofisher.cn]
- 18. Chemoproteomics - Wikipedia [en.wikipedia.org]
- 19. longdom.org [longdom.org]
- 20. criver.com [criver.com]
- 21. An Introduction to High-Content Imaging [excedr.com]
- 22. High-Content Imaging | Cell Signaling Technology [cellsignal.com]
- 23. Applications of High Content Screening in Life Science Research - PMC [pmc.ncbi.nlm.nih.gov]
- 24. sygnaturediscovery.com [sygnaturediscovery.com]
Application Notes and Protocols for High-Throughput Screening of [2-(Morpholin-4-yl)-1,3-thiazol-4-yl]methanol
A Senior Application Scientist's Guide to Unveiling the Therapeutic Potential of a Novel Thiazole Compound
Abstract
This document provides a comprehensive guide for the high-throughput screening (HTS) of the novel compound, [2-(Morpholin-4-yl)-1,3-thiazol-4-yl]methanol. Drawing upon the known biological activities of 2-morpholinothiazole derivatives, which include anticancer properties, we propose a screening cascade to investigate this compound's potential as a modulator of key cellular signaling pathways implicated in oncology.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols for both a primary biochemical screen and a secondary cell-based assay. The methodologies are designed to be robust, self-validating, and adaptable to standard HTS automation platforms.[3][4][5]
Introduction: The Therapeutic Promise of 2-Morpholinothiazole Derivatives
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[6] The morpholine moiety is also a common feature in drug candidates, often improving physicochemical properties and target engagement.[7] The convergence of these two structural motifs in this compound (hereafter referred to as Compound X) suggests a strong potential for biological activity. Published research on analogous 2-morpholinothiazole structures has highlighted their promise in oncology, with demonstrated cytotoxic effects against various cancer cell lines.[1][2]
A critical signaling network often dysregulated in cancer is the PI3K/Akt/mTOR pathway, which governs cell proliferation, survival, and metabolism.[8][9][10] Kinases within this pathway, therefore, represent prime targets for therapeutic intervention.[11][12] This application note outlines a screening strategy to evaluate Compound X as a potential inhibitor of a key kinase in this pathway, such as Akt1.
Compound X: Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₂N₂O₂S | PubChem CID: 24229673[13] |
| Molecular Weight | 200.26 g/mol | PubChem CID: 24229673[13] |
| IUPAC Name | [2-(morpholin-4-yl)-1,3-thiazol-5-yl]methanol | PubChem CID: 24229673[13] |
High-Throughput Screening Cascade
A tiered approach to screening is recommended to efficiently identify and validate potential hits.[14] This involves a high-throughput primary assay to cast a wide net, followed by more complex and physiologically relevant secondary assays to confirm and characterize the initial findings.
Caption: High-throughput screening cascade for Compound X.
Primary Screen: Biochemical Kinase Inhibition Assay
Objective: To identify if Compound X directly inhibits the enzymatic activity of a target kinase (e.g., Akt1) in a purified, cell-free system.
Assay Principle: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a robust and sensitive method for HTS of kinase inhibitors.[15][16] It measures the phosphorylation of a substrate by the kinase. A europium (Eu)-labeled anti-phospho-substrate antibody serves as the donor fluorophore, and a fluorescently tagged substrate acts as the acceptor. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal.
Materials and Reagents
-
Compound X: Dissolved in 100% DMSO to a stock concentration of 10 mM.
-
Recombinant Human Akt1: (Thermo Fisher Scientific, Cat. No. PV3182 or similar)
-
LanthaScreen™ Eu-anti-pAkt (Thr308) Antibody: (Thermo Fisher Scientific, Cat. No. PV5593 or similar)
-
GFP-Akt Substrate (Crosstide): (Thermo Fisher Scientific, Cat. No. PV3511 or similar)
-
ATP: (Sigma-Aldrich, Cat. No. A7699 or similar)
-
Kinase Buffer: (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Staurosporine: (Positive control inhibitor)
-
Assay Plates: 384-well, low-volume, black, non-binding surface (e.g., Corning 384-Well Low Volume Black Round Bottom NBS Microplate)
-
TR-FRET Plate Reader: (e.g., PHERAstar FSX, BMG LABTECH)
Experimental Protocol
-
Compound Plating:
-
Prepare a serial dilution of Compound X in DMSO.
-
Using an automated liquid handler, dispense 100 nL of the compound dilutions, positive control (Staurosporine), and DMSO (negative control) into the appropriate wells of the 384-well assay plate.[4]
-
-
Kinase/Substrate Addition:
-
Prepare a 2X kinase/substrate solution in kinase buffer containing the final concentrations of Akt1 and GFP-Akt substrate.
-
Dispense 5 µL of the 2X kinase/substrate solution into each well.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.
-
-
Initiation of Kinase Reaction:
-
Prepare a 2X ATP solution in kinase buffer.
-
Dispense 5 µL of the 2X ATP solution into each well to start the reaction. The final reaction volume is 10 µL.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Prepare a 2X stop/detection solution containing the Eu-labeled antibody in TR-FRET dilution buffer.
-
Dispense 10 µL of the stop/detection solution into each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (FRET signal).
-
Data Analysis and Quality Control
-
Calculate the TR-FRET Ratio: Emission at 665 nm / Emission at 615 nm.
-
Calculate Percent Inhibition: 100 * (1 - (Signal_compound - Signal_min) / (Signal_max - Signal_min))
-
Signal_max: Average signal from DMSO control wells (0% inhibition).
-
Signal_min: Average signal from Staurosporine control wells (100% inhibition).
-
-
Assess Assay Quality: Calculate the Z'-factor for each plate.[3]
-
Z' = 1 - (3*(SD_max + SD_min)) / |Mean_max - Mean_min|
-
A Z'-factor > 0.5 indicates a robust and reliable assay.[4]
-
Caption: Workflow for the primary TR-FRET biochemical kinase assay.
Secondary Screen: Cell-Based PI3K/Akt Pathway Assay
Objective: To confirm the inhibitory activity of hits from the primary screen in a cellular context and to verify their effect on the PI3K/Akt signaling pathway.
Assay Principle: A cell-based ELISA is a suitable format for a secondary screen to measure the phosphorylation of Akt at Serine 473 (a key node in the pathway) within cells.[17] Cells are treated with the compound, stimulated to activate the PI3K/Akt pathway, and then lysed. The level of phosphorylated Akt is then quantified using an antibody-based detection method.
Materials and Reagents
-
Cell Line: A suitable cancer cell line with an active PI3K/Akt pathway (e.g., MCF-7 breast cancer cells).
-
Cell Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Compound X and other primary hits.
-
Growth Factor: (e.g., Insulin-like Growth Factor-1, IGF-1) to stimulate the pathway.
-
Cell-Based Akt (Phospho-S473) ELISA Kit: (e.g., R&D Systems, Cat. No. KCB887 or similar)
-
Assay Plates: 96-well, clear, tissue culture-treated plates.
-
Plate Reader: Standard absorbance microplate reader.
Experimental Protocol
-
Cell Seeding:
-
Seed MCF-7 cells into 96-well plates at a density of 20,000 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Serum Starvation:
-
Aspirate the culture medium and replace it with 100 µL of serum-free medium.
-
Incubate for 16-24 hours to reduce basal pathway activity.
-
-
Compound Treatment:
-
Prepare dilutions of hit compounds in serum-free medium.
-
Add the compound dilutions to the cells and incubate for 2 hours at 37°C.
-
-
Pathway Stimulation:
-
Add IGF-1 to a final concentration of 100 ng/mL to all wells except the unstimulated control.
-
Incubate for 20 minutes at 37°C.
-
-
Cell Lysis and ELISA:
-
Aspirate the medium and lyse the cells according to the ELISA kit manufacturer's instructions.
-
Perform the ELISA to detect phosphorylated Akt (S473) and total Akt. This typically involves capturing total Akt and then detecting the phosphorylated form with a specific antibody conjugated to an enzyme (e.g., HRP), followed by the addition of a colorimetric substrate.
-
-
Data Acquisition:
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis
-
Normalize Data: Normalize the phospho-Akt signal to the total Akt signal for each well to account for variations in cell number.
-
Calculate Percent Inhibition: Similar to the primary screen, calculate the percent inhibition relative to stimulated (0% inhibition) and unstimulated (100% inhibition) controls.
-
Generate Dose-Response Curves: For confirmed hits, generate dose-response curves to determine the IC₅₀ value (the concentration of inhibitor required to reduce the signal by 50%).
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
Trustworthiness and Self-Validation
The integrity of any HTS campaign hinges on its reliability and reproducibility.[18][19] The protocols outlined above incorporate several self-validating mechanisms:
-
Statistical Rigor: The routine calculation of the Z'-factor for each assay plate provides a quantitative measure of assay quality, ensuring that the distinction between positive and negative controls is sufficient for hit identification.[3]
-
Orthogonal Assays: Employing a biochemical assay followed by a cell-based assay provides two distinct, complementary lines of evidence. A compound that is active in both is less likely to be an artifact of a specific assay technology (e.g., fluorescence interference).[14]
-
Counter-Screening: While not detailed in the primary protocols, it is best practice to perform counter-screens to identify and eliminate compounds that interfere with the assay technology itself (e.g., autofluorescent compounds in the TR-FRET assay).[14]
Conclusion
The protocols described in this application note provide a robust framework for the high-throughput screening of this compound. By leveraging established HTS technologies and a logical screening cascade, researchers can efficiently assess the compound's potential as a kinase inhibitor and a modulator of the critical PI3K/Akt/mTOR pathway. The successful identification of activity with this compound could pave the way for further lead optimization and the development of a novel therapeutic agent.
References
- Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. PubMed Central.
- Comprehensive Analysis of High-Throughput Screening D
- A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World.
- Quantitative high-throughput screening data analysis: challenges and recent advances. PMC - NIH.
- Cellular Assays for Interrogating the PI3K/AKT/mTOR P
- High-throughput screening. Wikipedia.
- High-throughput screening for kinase inhibitors. PubMed.
- Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR p
- High-Throughput Screening: Best Practice, Trends and Challenges. Pharma IQ.
- Cell-based assays for dissecting the PI3K/AKT p
- Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed.
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
- HTS Assay Valid
- Chapter 1: HTS Methods: Assay Design and Optimis
- HTS Assay Valid
- Biochemical Kinase Assays. Thermo Fisher Scientific - UK.
- [2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanol | C8H12N2O2S | CID 24229673. PubChem.
- High Throughput Screening for Protein Kinase Inhibitors. Bentham Science Publishers.
- New Functionalized Morpholinothiazole Derivatives: Regioselective Synthesis, Computational Studies, Anticancer Activity Evaluation, and Molecular Docking Studies.
- High-Throughput Screening (HTS)
- New Functionalized Morpholinothiazole Derivatives: Regioselective Synthesis, Computational Studies, Anticancer Activity Evaluation, and Molecular Docking Studies. Bentham Science Publishers.
- Kinase assays. BMG LABTECH.
- An Overview of High Throughput Screening. The Scientist.
- Development of highly sensitive cell-based AKT kinase ELISA for monitoring PI3K beta activity and compound efficacy. PubMed.
- PI3K/Akt/mTOR Focused Library | Pathway-based Screening Libraries. Life Chemicals.
- Recent Developments and Biological Activities of 2-Aminothiazole Deriv
- MORPHOLINE.
Sources
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. High-throughput screening - Wikipedia [en.wikipedia.org]
- 4. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 5. An Overview of High Throughput Screening | The Scientist [the-scientist.com]
- 6. [PDF] Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. | Semantic Scholar [semanticscholar.org]
- 7. atamankimya.com [atamankimya.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lifechemicals.com [lifechemicals.com]
- 11. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benthamdirect.com [benthamdirect.com]
- 13. [2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanol | C8H12N2O2S | CID 24229673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. Biochemical Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. Development of highly sensitive cell-based AKT kinase ELISA for monitoring PI3K beta activity and compound efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. HTS Assay Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Framework for Efficacy Testing of [2-(Morpholin-4-yl)-1,3-thiazol-4-yl]methanol
Introduction
The journey of a novel chemical entity from discovery to a potential therapeutic agent is underpinned by a rigorous, multi-stage evaluation of its biological activity.[1][2] This document provides a comprehensive experimental framework for assessing the efficacy of the novel compound, [2-(Morpholin-4-yl)-1,3-thiazol-4-yl]methanol (hereafter designated Cpd-MTM ). While the precise biological target of Cpd-MTM is yet to be fully elucidated, its core structure, featuring morpholine and thiazole moieties, is common in compounds designed to interact with critical cellular signaling pathways.[3][4]
For the purpose of this guide, we will proceed with the working hypothesis that Cpd-MTM is an inhibitor of the PI3K/Akt/mTOR signaling pathway . This pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[5][6][7] Its frequent dysregulation in numerous diseases, particularly cancer, makes it a prime target for therapeutic intervention.[5][8] This document outlines a logical, phased approach, beginning with in vitro validation of the compound's effect on cancer cell viability and target engagement, followed by in vivo evaluation of its anti-tumor efficacy in a preclinical animal model.
Phase 1: In Vitro Efficacy and Mechanism of Action
The initial phase of testing is designed to confirm the biological activity of Cpd-MTM in a controlled cellular environment. The primary objectives are to quantify its cytotoxic or cytostatic effects on relevant cancer cell lines and to validate its hypothesized mechanism of action by assessing its impact on the PI3K/Akt/mTOR pathway.
Hypothesized Signaling Pathway and Point of Intervention
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that promotes cell growth and proliferation.[6] We hypothesize that Cpd-MTM interferes with this pathway, leading to an anti-proliferative effect.
Caption: Hypothesized mechanism of Cpd-MTM targeting the PI3K/Akt/mTOR pathway.
Protocol 1.1: Cell Viability Assessment via XTT Assay
Rationale: To determine the concentration-dependent effect of Cpd-MTM on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation. The XTT assay is chosen over the traditional MTT assay for its streamlined workflow, as it produces a water-soluble formazan product, eliminating the need for a solubilization step.[9][10] This reduces handling errors and is more suitable for high-throughput screening.[10]
Materials:
-
Selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, U-87 MG for glioblastoma).
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
Cpd-MTM stock solution (e.g., 10 mM in DMSO).
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent kit with electron-coupling reagent.
-
96-well clear, flat-bottom cell culture plates.
-
Microplate reader capable of measuring absorbance at 450-500 nm.
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of Cpd-MTM in culture medium. A typical concentration range might be 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same percentage of DMSO as the highest Cpd-MTM concentration) and a no-cell blank control (medium only).
-
Carefully remove the old medium and add 100 µL of the medium containing the appropriate Cpd-MTM concentrations to each well.
-
Incubate for a defined period (e.g., 48 or 72 hours).
-
-
XTT Assay:
-
Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
Add 50 µL of the activated XTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to convert XTT to its colored formazan product.[9]
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength between 450-500 nm. Use a reference wavelength between 630-690 nm to subtract background absorbance.[9]
-
-
Data Analysis:
-
Subtract the blank control absorbance from all other readings.
-
Calculate cell viability as a percentage relative to the vehicle control: (Absorbance of treated well / Absorbance of vehicle control well) * 100.
-
Plot the percentage of viability against the log of Cpd-MTM concentration and use non-linear regression to calculate the IC₅₀ (half-maximal inhibitory concentration).
-
Expected Outcome: A dose-response curve will be generated, from which the IC₅₀ value of Cpd-MTM for each cell line can be determined. This quantitative measure is critical for comparing the compound's potency across different cell types.
| Cell Line | Cancer Type | Hypothetical IC₅₀ (µM) |
| MCF-7 | Breast Cancer | 5.2 |
| A549 | Lung Cancer | 12.8 |
| U-87 MG | Glioblastoma | 8.1 |
Protocol 1.2: Target Engagement via Western Blotting
Rationale: To directly test the hypothesis that Cpd-MTM inhibits the PI3K/Akt/mTOR pathway. This is achieved by measuring the phosphorylation status of key downstream proteins. A reduction in the phosphorylated forms of Akt (a direct downstream target of PI3K) and S6 Ribosomal Protein (a downstream target of mTORC1) following treatment would provide strong evidence of target engagement.
Materials:
-
Cancer cell line showing sensitivity to Cpd-MTM (e.g., MCF-7).
-
Cpd-MTM.
-
6-well plates.
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-S6, anti-total-S6, anti-β-Actin (loading control).
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with Cpd-MTM at concentrations around the determined IC₅₀ (e.g., 0.5x, 1x, and 2x IC₅₀) for a specified time (e.g., 6, 12, or 24 hours). Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant (protein lysate).
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize all samples to the same protein concentration and prepare them for electrophoresis by adding Laemmli sample buffer and boiling.
-
-
SDS-PAGE and Western Transfer:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Wash again and apply ECL substrate.
-
-
Imaging and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe for total protein (e.g., total-Akt) and a loading control (β-Actin) to ensure equal protein loading.
-
Quantify band intensities using densitometry software.
-
Expected Outcome: A dose-dependent decrease in the levels of phosphorylated Akt and phosphorylated S6, relative to their total protein levels, in Cpd-MTM-treated cells compared to the vehicle control. This result would strongly support the hypothesis that Cpd-MTM acts as an inhibitor of the PI3K/Akt/mTOR pathway.
Caption: A streamlined workflow for the in vitro evaluation of Cpd-MTM.
Phase 2: In Vivo Efficacy and Preclinical Assessment
Following promising in vitro results, the evaluation of Cpd-MTM must progress to an in vivo setting.[11] In vivo studies are the gold standard for evaluating a drug's biological activity in a complex physiological system before any consideration for clinical trials.[11] This phase aims to determine if the in vitro anti-proliferative effects translate to anti-tumor activity in a living model.
Protocol 2.1: Tumor Growth Inhibition in a Xenograft Mouse Model
Rationale: The cell line-derived xenograft (CDX) model is a foundational in vivo model in cancer research.[12][13] It involves implanting human cancer cells, which were found to be sensitive to Cpd-MTM in vitro, into immunodeficient mice.[14] This allows for the direct assessment of the compound's effect on human tumor growth in a living system.
Materials:
-
Immunodeficient mice (e.g., 6-8 week old female athymic Nude or NOD/SCID mice).
-
Cancer cell line (e.g., MCF-7).
-
Matrigel or similar basement membrane matrix.
-
Cpd-MTM formulated in a suitable vehicle for administration (e.g., oral gavage or intraperitoneal injection).
-
Digital calipers, animal scale.
-
Sterile surgical and injection equipment.
Procedure:
-
Animal Acclimation and Tumor Implantation:
-
Acclimate mice to the facility for at least one week.
-
Harvest MCF-7 cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Group Randomization:
-
Monitor mice for tumor growth.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group). Typical groups include:
-
Group 1: Vehicle Control.
-
Group 2: Cpd-MTM (Low Dose, e.g., 10 mg/kg).
-
Group 3: Cpd-MTM (High Dose, e.g., 50 mg/kg).
-
Group 4: Positive Control (a standard-of-care drug).
-
-
-
Treatment Administration:
-
Administer the assigned treatments daily (or as determined by preliminary PK studies) for a period of 21-28 days.
-
-
Monitoring and Endpoints:
-
Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²) / 2.
-
Record the body weight of each mouse at the same time to monitor for toxicity.
-
The primary endpoint is tumor growth inhibition (TGI). The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if animals show signs of excessive toxicity (e.g., >20% body weight loss).
-
-
Tissue Collection:
-
At the end of the study, euthanize the mice and carefully excise the tumors.
-
Weigh the tumors and fix a portion in 10% neutral buffered formalin for histopathology, and snap-freeze the remainder for biomarker analysis.
-
Expected Outcome: A statistically significant reduction in the rate of tumor growth and final tumor weight in the Cpd-MTM-treated groups compared to the vehicle control group.
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1650 ± 210 | - |
| Cpd-MTM (Low) | 10 | 980 ± 150 | 40.6% |
| Cpd-MTM (High) | 50 | 550 ± 95 | 66.7% |
| Positive Control | Varies | 480 ± 80 | 70.9% |
Protocol 2.2: Preliminary Pharmacokinetic (PK) Study
Rationale: Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug.[15][16] A preliminary PK study ensures that the administered compound achieves sufficient concentration in the plasma to exert a therapeutic effect and helps in refining the dosing schedule for the main efficacy study.[17]
Procedure:
-
Administer a single dose of Cpd-MTM to a small cohort of non-tumor-bearing mice via the same route as the efficacy study.
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points post-administration (e.g., 0, 15 min, 30 min, 1, 2, 4, 8, 24 hours).
-
Process blood to isolate plasma and store frozen at -80°C.
-
Analyze plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to determine the concentration of Cpd-MTM.
-
Calculate key PK parameters such as Cₘₐₓ (maximum concentration), Tₘₐₓ (time to maximum concentration), and AUC (area under the curve).
Protocol 2.3: Histopathological Analysis of Tumors
Rationale: Histopathology provides crucial qualitative and quantitative insights into the drug's effect on the tumor microenvironment that cannot be obtained from gross tumor measurements alone.[18][19] It helps to confirm the mechanism of action (e.g., by observing changes in cell proliferation or apoptosis) and assess tissue morphology.
Procedure:
-
Process the formalin-fixed tumor tissues and embed them in paraffin.
-
Section the paraffin blocks and mount the tissue sections on slides.
-
Perform standard Hematoxylin and Eosin (H&E) staining to evaluate overall tumor morphology, including the extent of necrosis.
-
Perform immunohistochemistry (IHC) staining for key biomarkers:
-
Ki-67: A marker of cell proliferation. A decrease indicates a cytostatic effect.
-
Cleaved Caspase-3: A marker of apoptosis. An increase indicates the induction of programmed cell death.
-
Phospho-S6: To confirm in vivo inhibition of the mTOR pathway.
-
-
A trained pathologist should analyze the slides in a blinded manner. Quantitative image analysis can be used to determine the percentage of positive staining for each marker.[18]
Sources
- 1. frontiersin.org [frontiersin.org]
- 2. Frontiers | Introduction to small molecule drug discovery and preclinical development [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Roles of the PI3K/AKT/mTOR signalling pathways in neurodegenerative diseases and tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. biotech-spain.com [biotech-spain.com]
- 11. probiocdmo.com [probiocdmo.com]
- 12. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 14. Animal models and therapeutic molecular targets of cancer: utility and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. gsconlinepress.com [gsconlinepress.com]
- 16. sagreview.com [sagreview.com]
- 17. arelabs.com [arelabs.com]
- 18. alliedacademies.org [alliedacademies.org]
- 19. waxitinc.com [waxitinc.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of [2-(Morpholin-4-yl)-1,3-thiazol-4-yl]methanol
Welcome to the technical support center for the synthesis of [2-(Morpholin-4-yl)-1,3-thiazol-4-yl]methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve yield and purity.
Introduction to the Synthesis
The synthesis of this compound typically involves a multi-step process. A common and effective route is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide.[1][2] This is followed by the reduction of a carbonyl group to the desired alcohol. While theoretically straightforward, this synthesis is prone to several challenges that can impact the final yield and purity of the product.
This guide provides a structured approach to identifying and resolving these common experimental hurdles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis.
Issue 1: Low Yield of the Thiazole Ring Formation
Question: My Hantzsch thiazole synthesis step is resulting in a very low yield of the 2-morpholinothiazole intermediate. What are the likely causes and how can I optimize this step?
Answer: Low yields in the Hantzsch synthesis can stem from several factors, ranging from reactant quality to reaction conditions.[3] A systematic approach to troubleshooting is crucial.
Potential Causes & Recommended Actions:
-
Purity of Starting Materials:
-
α-Haloketone Instability: α-Haloketones can be unstable. Ensure you are using a high-purity reagent. If necessary, purify the α-haloketone by distillation or recrystallization before use.
-
Thioamide Quality: The purity of the morpholine-4-carbothioamide is critical. Impurities can lead to unwanted side reactions.[3]
-
-
Reaction Conditions:
-
Solvent Choice: The polarity of the solvent plays a significant role. While alcohols like ethanol are commonly used, aprotic solvents such as DMF may improve yields in certain cases.[4] A solvent screen is advisable to determine the optimal medium for your specific substrates.[3]
-
Temperature Control: The reaction may require heating to proceed at an adequate rate.[4] However, excessive heat can promote the formation of byproducts and decomposition.[4] Monitor the reaction by Thin Layer Chromatography (TLC) to find the optimal temperature.
-
Reaction Time: Insufficient reaction time will lead to incomplete conversion, while prolonged heating can result in degradation.[4] Use TLC to monitor the consumption of starting materials and the formation of the product to determine the ideal reaction time.
-
-
pH of the Reaction Mixture: The Hantzsch synthesis is sensitive to pH.[4] It is typically carried out under neutral or slightly basic conditions to favor the formation of the desired 2-aminothiazole isomer.[4]
Experimental Protocol: Optimization of Hantzsch Thiazole Synthesis
-
Reactant Purity Check: Before starting, assess the purity of your α-haloketone and morpholine-4-carbothioamide via an appropriate analytical method (e.g., NMR, GC-MS).
-
Solvent Screening: Set up small-scale parallel reactions using different solvents (e.g., ethanol, isopropanol, DMF, acetonitrile).
-
Temperature Gradient: Run the reaction at various temperatures (e.g., room temperature, 40 °C, 60 °C, 80 °C) and monitor by TLC.
-
Time Course Analysis: Once an optimal solvent and temperature are identified, run a reaction and take aliquots at different time points (e.g., 1h, 2h, 4h, 8h, 24h) to determine the point of maximum product formation.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Solvent | Ethanol | DMF | Acetonitrile |
| Temperature | 60°C | 60°C | 60°C |
| Time | 8h | 8h | 8h |
| Yield (%) | Varies | Varies | Varies |
Table 1: Example of a reaction condition optimization matrix.
Issue 2: Formation of an Isomeric Impurity
Question: I've isolated a significant byproduct that appears to be an isomer of my target 2-morpholinothiazole. How can I prevent its formation?
Answer: The formation of a 3-substituted 2-imino-2,3-dihydrothiazole is a known side reaction in the Hantzsch synthesis, particularly when using N-substituted thioureas.[5] The regioselectivity of the cyclization is highly dependent on the reaction's pH.[5]
Controlling Regioselectivity:
-
Neutral or Basic Conditions: To favor the desired 2-(N-substituted amino)thiazole, the reaction should be conducted in a neutral or slightly basic medium.[4] The use of a non-acidic solvent and the addition of a mild, non-nucleophilic base (e.g., sodium bicarbonate) can suppress the formation of the imino isomer.[1]
-
Acidic Conditions: Strongly acidic conditions (e.g., using 10M-HCl-EtOH) can favor the formation of the 2-imino isomer.[5] Therefore, it is crucial to avoid acidic contaminants.
Workflow for Minimizing Isomer Formation
Caption: Workflow to control regioselectivity in Hantzsch synthesis.
Issue 3: Incomplete Reduction of the Aldehyde/Ester
Question: The reduction of the intermediate (e.g., 2-morpholinothiazole-4-carbaldehyde or a corresponding ester) to the final alcohol is sluggish or incomplete. How can I improve the efficiency of this step?
Answer: Incomplete reduction can be due to several factors including the choice of reducing agent, reaction temperature, and the purity of the substrate.
Optimization of the Reduction Step:
-
Choice of Reducing Agent:
-
Sodium Borohydride (NaBH₄): This is a common and mild reducing agent suitable for aldehydes and ketones. It is generally effective for this transformation.
-
Lithium Aluminium Hydride (LiAlH₄): A much stronger reducing agent, LiAlH₄ will readily reduce esters and aldehydes.[6] However, it is pyrophoric and requires anhydrous conditions and careful handling.
-
-
Reaction Temperature: Reductions with NaBH₄ are often carried out at 0 °C to room temperature. If the reaction is slow, allowing it to warm to room temperature or slightly above may increase the rate. LiAlH₄ reactions are typically initiated at 0 °C and then allowed to warm to room temperature.[6]
-
Stoichiometry of the Reducing Agent: Ensure you are using a sufficient molar excess of the reducing agent. A common starting point is 1.5 to 2 equivalents.
-
Substrate Purity: Impurities in the aldehyde or ester can interfere with the reduction. Ensure the starting material for this step is of high purity.
Protocol for Reduction using Sodium Borohydride
-
Dissolve the 2-morpholinothiazole-4-carbaldehyde in a suitable solvent (e.g., methanol, ethanol) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq.) in portions to control the evolution of hydrogen gas.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
| Reducing Agent | Equivalents | Temperature | Typical Reaction Time |
| NaBH₄ | 1.5 - 2.0 | 0°C to RT | 1 - 4 hours |
| LiAlH₄ | 1.2 - 1.5 | 0°C to RT | 1 - 2 hours |
Table 2: Comparison of common reducing agents for the aldehyde/ester reduction.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Hantzsch thiazole synthesis?
A1: The Hantzsch synthesis involves the reaction of an α-haloketone with a thioamide.[1] The reaction begins with an SN2 reaction where the sulfur of the thioamide displaces the halide.[7] This is followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[1]
Q2: How can I effectively purify the final product, this compound?
A2: The final product can typically be purified by column chromatography on silica gel. A common eluent system is a mixture of ethyl acetate and hexanes, or chloroform and ethyl acetate.[8] Recrystallization from a suitable solvent system can also be an effective method for obtaining a highly pure product.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes. α-Haloketones are lachrymators and should be handled in a well-ventilated fume hood. As mentioned, LiAlH₄ is pyrophoric and reacts violently with water. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
Improving the yield of this compound synthesis requires a systematic and informed approach to troubleshooting. By carefully considering the purity of starting materials, optimizing reaction conditions, and understanding potential side reactions, researchers can significantly enhance the efficiency and success of their experiments.
References
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
RSC Publishing. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. Retrieved from [Link]
-
RSC Publishing. (2017). Synthesis of aminothiazoles: polymer-supported approaches. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of 2-aminothiazole synthesis reaction conditions a. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Synthesis and antidiabetic activity of morpholinothiazolyl-2,4-thiazolidindione derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-aminothiazole derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
-
Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Retrieved from [Link]
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
YouTube. (2020). Hantzsch thiazole synthesis - laboratory experiment. Retrieved from [Link]
-
EXCLI Journal. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. Retrieved from [Link]
-
Semantic Scholar. (2019). Synthesis of Certain New Morpholine Derivatives Bearing a Thiazole Moiety. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]
-
PubChem. (n.d.). [2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanol. Retrieved from [Link]
-
PubMed Central. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]
-
Slideshare. (n.d.). Thiazole: Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. Retrieved from [Link]
-
Baghdad Science Journal. (n.d.). Synthesis and Characterization of Some New Morpholine Derivatives. Retrieved from [Link]
-
PubMed Central. (n.d.). [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-p-Fluoroanilinothiazole-4-carbaldehyde. Retrieved from [Link]
-
Cenmed. (n.d.). [4 Methyl 2 (4 Morpholinyl) 1 3 Thiazol 5 Yl]Methanol 5Mg. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-Amino-4-thiazolidinones: Synthesis and Reactions. Retrieved from [Link]
- Google Patents. (n.d.). CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds.
- Google Patents. (n.d.). WO2003091230A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate.
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. synarchive.com [synarchive.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. tandfonline.com [tandfonline.com]
[2-(Morpholin-4-yl)-1,3-thiazol-4-yl]methanol solubility issues and solutions
Welcome to the technical support resource for [2-(Morpholin-4-yl)-1,3-thiazol-4-yl]methanol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound. Given that specific public solubility data for this molecule is limited, this document synthesizes information from structurally related compounds and established principles of medicinal chemistry and formulation science to provide practical, actionable solutions.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Molecule
This section addresses fundamental questions about the physicochemical properties of this compound that govern its solubility.
Q1: What are the key structural features of this compound that influence its solubility?
A1: The solubility of this compound is governed by a balance of hydrophilic and hydrophobic properties within its structure. The morpholine ring, specifically its nitrogen atom, is basic and can be protonated at acidic pH, which typically increases aqueous solubility. The hydroxyl (-CH₂OH) group is capable of hydrogen bonding, further contributing to hydrophilicity. However, the thiazole ring and the overall carbon scaffold are relatively non-polar, which can limit water solubility, especially at neutral or alkaline pH.
Caption: Initial troubleshooting workflow for solubility issues.
Q5: I successfully dissolved the compound in an acidic buffer, but it precipitated when I diluted it into my neutral pH cell culture media. Why?
A5: This is a classic issue of a pH shift causing the compound to crash out of solution. Your acidic stock solution maintained the compound in its soluble, protonated form. When you introduced this stock into the larger volume of neutral pH media, the media's buffering capacity raised the overall pH above the compound's pKa, converting it back to its insoluble free base form.
-
Solutions:
-
Lower the Dose Volume: Use a more concentrated stock solution to minimize the volume added to the media, thereby reducing the magnitude of the pH shift.
-
Use a Co-solvent Stock: Prepare a stock solution in an organic solvent like DMSO and add it to the media with vigorous stirring. The final concentration of the organic solvent should be kept low (typically <0.5%) to avoid cellular toxicity. [1] 3. Employ Formulation Technologies: For in vivo studies or more demanding applications, consider advanced strategies like cyclodextrin complexes or lipid-based formulations that can maintain solubility even at neutral pH. [2]
-
Q6: What organic solvents or co-solvent systems are recommended for creating a stock solution?
A6: Co-solvents work by reducing the polarity of the aqueous environment, which can significantly enhance the solubility of lipophilic compounds. [3]The selection of a co-solvent depends on the experimental system's tolerance.
| Co-Solvent | Typical Use | Advantages | Considerations |
| DMSO | In vitro stock solutions | High solubilizing power for many compounds. [1] | Can be toxic to cells at >0.5-1% v/v. |
| Ethanol | In vitro / In vivo formulations | Biologically compatible, frequently used in formulations. | May cause protein precipitation at high concentrations. |
| PEG 400 | In vivo formulations | Low toxicity, commonly used in oral and parenteral formulations. [4] | Can be viscous. |
| Propylene Glycol | In vivo formulations | Good safety profile, often used with other co-solvents. | Lower solubilizing power than DMSO for some compounds. |
Source: Adapted from various formulation strategies.[2][1][5]
Best Practice: When preparing a stock, first dissolve the compound in the pure organic co-solvent. Then, if required, slowly add water or buffer to the organic solution while vortexing. This "organic to aqueous" method often prevents immediate precipitation. [3]
Section 3: Advanced Solubility Enhancement Strategies
For challenging applications requiring higher concentrations or specific delivery routes, more advanced techniques may be necessary.
Q7: Would cyclodextrins be effective for this molecule?
A7: Yes, cyclodextrins are a highly promising approach. These cyclic oligosaccharides have a hydrophilic exterior and a lipophilic inner cavity. [2]They can encapsulate the non-polar thiazole portion of your molecule, forming an inclusion complex that has greatly enhanced aqueous solubility.
-
Mechanism: The thiazole ring fits into the cyclodextrin's non-polar cavity, while the hydrophilic exterior of the cyclodextrin interacts with water.
-
Recommended Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are widely used in pharmaceutical formulations due to their improved safety and solubility profiles compared to parent β-cyclodextrin. [2]* Feasibility Study: A phase solubility study should be performed to confirm that a complex is formed and to determine the binding constant. [4]
Sources
Technical Support Center: Stability of [2-(Morpholin-4-yl)-1,3-thiazol-4-yl]methanol and Related Derivatives in Solution
Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals working with [2-(Morpholin-4-yl)-1,3-thiazol-4-yl]methanol and its structural analogs. The stability of a compound in solution is a critical parameter that can significantly impact experimental outcomes, from initial screening assays to late-stage formulation development. This document provides a comprehensive resource in a question-and-answer format, offering troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The guidance provided herein is based on established principles of chemical stability and degradation pathways common to thiazole-containing compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by several factors:
-
pH: The thiazole ring and the morpholine moiety are susceptible to acid and base-catalyzed hydrolysis. Extreme pH values can lead to ring opening or other degradative reactions.
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions.
-
Light: Thiazole-containing compounds can be susceptible to photodegradation, especially when exposed to UV light.[1]
-
Oxidizing Agents: The presence of oxidizing agents, including dissolved oxygen, can lead to the oxidation of the sulfur atom in the thiazole ring or other sensitive functional groups.
-
Solvent: The choice of solvent can influence stability. Protic solvents may participate in solvolysis reactions, while the purity of the solvent is crucial to avoid degradation caused by impurities.
Q2: What are the recommended storage conditions for a stock solution of this compound?
A2: To ensure the longevity and integrity of your stock solution, we recommend the following storage conditions:
-
Temperature: Store stock solutions at -20°C or -80°C for long-term storage. For short-term storage (a few days), refrigeration at 2-8°C may be acceptable, but this should be validated.
-
Light: Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.
-
Inert Atmosphere: For maximum stability, especially if the compound is found to be sensitive to oxidation, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Choice: Use a high-purity, anhydrous aprotic solvent if compatible with your experimental design. Common choices include DMSO or DMF. If aqueous buffers are required, prepare them fresh and consider the pH of the final solution.
Q3: What are the likely degradation pathways for this compound?
A3: Based on the structure of this compound, potential degradation pathways include:
-
Hydrolysis: The thiazole ring can be susceptible to hydrolytic cleavage under strong acidic or basic conditions. The ether linkage in the morpholine ring is generally stable, but the exocyclic C-N bond to the thiazole could be a point of cleavage.
-
Oxidation: The sulfur atom in the thiazole ring is a primary target for oxidation, which can lead to the formation of sulfoxides or sulfones. The benzylic-like alcohol is also susceptible to oxidation to the corresponding aldehyde or carboxylic acid.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce complex degradation pathways, potentially involving the thiazole ring. Studies on other thiazole derivatives have shown photo-induced rearrangements and cleavage.[1]
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments and provides a logical workflow for troubleshooting.
Issue 1: Inconsistent or lower-than-expected activity in a biological assay.
This could be a sign of compound degradation in your assay medium.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent assay results.
Issue 2: Appearance of unknown peaks in HPLC analysis of a stored solution.
This is a direct indication of compound degradation.
Troubleshooting Steps:
-
Characterize the new peaks: Use LC-MS to determine the mass of the new peaks. This can provide clues about the nature of the degradation (e.g., an increase of 16 amu suggests oxidation).
-
Perform a forced degradation study: This will help to systematically identify the degradation pathways under different stress conditions. A well-designed forced degradation study can help to predict the stability of your compound and develop stability-indicating analytical methods.[2][3][4]
-
Adjust storage conditions: Based on the results of your forced degradation study, adjust the storage conditions of your solutions. For example, if the compound is sensitive to oxidation, store it under an inert atmosphere. If it is light-sensitive, protect it from light.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound. The goal is to induce degradation to an extent of 5-20% to allow for the detection and characterization of degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
HPLC or UPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS)
-
pH meter
-
Photostability chamber
Procedure:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in ACN or MeOH).
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At various time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
At various time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Keep at room temperature for 24 hours.
-
At various time points, withdraw an aliquot and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in a 60°C oven for 24 hours.
-
Dissolve the stressed sample in the initial solvent and analyze by HPLC.
-
-
Photodegradation:
-
Expose a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.
-
Analyze the solution by HPLC at various time points.
-
-
Control Samples:
-
Prepare control samples of the compound in the same solvents and keep them at room temperature and protected from light.
-
-
HPLC-MS Analysis:
-
Analyze all samples by a suitable stability-indicating HPLC method. A C18 column is often a good starting point.
-
Use the PDA detector to monitor for peak purity and the MS to identify the mass of any degradation products.
-
Data Presentation:
Summarize the results of the forced degradation study in a table for easy comparison.
| Stress Condition | Incubation Time (h) | % Degradation | Number of Degradants | m/z of Major Degradants |
| 0.1 M HCl, 60°C | 24 | |||
| 0.1 M NaOH, 60°C | 24 | |||
| 3% H₂O₂, RT | 24 | |||
| Solid, 60°C | 24 | |||
| Photostability | 24 |
This table should be populated with your experimental data.
Visualizing Potential Degradation
The following diagram illustrates a hypothetical degradation pathway for this compound under oxidative conditions.
Caption: Hypothetical oxidative degradation of the target compound.
References
-
Kamkhede, D.B., & Solanki, P.R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. [Link]
-
Berber, N. (2019). Synthesis of Certain New Morpholine Derivatives Bearing a Thiazole Moiety. Semantic Scholar. [Link]
-
PubChem. [2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanol. National Center for Biotechnology Information. [Link]
-
PubChem. 2-(4-Morpholinyl)benzothiazole. National Center for Biotechnology Information. [Link]
-
Jia, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed. [Link]
-
Prajapati, Y. et al. (2016). Forced Degradation Studies. MedCrave online. [Link]
-
Alsante, K. M., et al. (2022). Forced Degradation – A Review. American Pharmaceutical Review. [Link]
-
Prajapati, Y. et al. (2016). Forced Degradation Studies. SciSpace. [Link]
Sources
troubleshooting [2-(Morpholin-4-yl)-1,3-thiazol-4-yl]methanol purification by chromatography
An in-depth guide to navigating the complexities of purifying [2-(Morpholin-4-yl)-1,3-thiazol-4-yl]methanol.
As a Senior Application Scientist, I've frequently guided researchers through the purification of complex nitrogen-containing heterocycles. The target molecule, this compound, presents a classic purification challenge due to its unique combination of functional groups: a basic morpholino nitrogen, a polar hydroxyl group, and an aromatic thiazole core. This combination often leads to frustrating issues like severe peak tailing, poor recovery, and even decomposition on standard silica gel.
This technical support guide is structured to move from immediate problem-solving to broader strategic advice. We will diagnose common issues, explain the underlying chemical principles, and provide validated protocols to achieve high purity and yield.
Part 1: Chromatography Troubleshooting Guide
This section addresses the most common, specific problems encountered during the chromatographic purification of this compound.
Q1: My compound is streaking severely or showing a "comet tail" on my silica gel TLC plate and column. What's happening and how do I fix it?
Answer:
This is the most frequent issue for basic nitrogen-containing compounds like yours. The streaking is caused by a strong, non-ideal acid-base interaction between the basic nitrogen atom on the morpholine ring and the acidic silanol groups (Si-OH) on the surface of the silica gel. This interaction leads to slow, uneven elution.
Core Problem: Acidic stationary phase interacting with a basic analyte.
Solutions:
-
Use a Basic Modifier: The most effective solution is to neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your mobile phase (eluent). This "passivates" the stationary phase, allowing your compound to elute symmetrically.
-
Recommended Modifier: Add 0.5% to 2% triethylamine (TEA) or a 7N ammonia solution in methanol to your eluent.[1] For example, if your solvent system is 95:5 Dichloromethane:Methanol, you would prepare it as 94.5:5:0.5 DCM:Methanol:TEA.
-
Causality: The modifier base (e.g., TEA) is more abundant and will preferentially bind to the acidic silanol sites, effectively shielding your compound from these problematic interactions.
-
-
Change the Stationary Phase: If a basic modifier is not sufficient or is incompatible with downstream applications, consider a different stationary phase.
-
Alumina (Al₂O₃): Basic or neutral alumina is an excellent alternative to silica for purifying basic compounds.[1] It lacks the strong acidity of silica gel.
-
Deactivated Silica: You can purchase commercially prepared "deactivated" silica gel or prepare it by treating standard silica gel to reduce the activity of the silanol groups.[2]
-
Q2: My compound won't move off the baseline on the TLC plate, even when I use a very polar solvent system like 100% ethyl acetate. How can I get it to elute from the column?
Answer:
This indicates that your compound is highly polar and is very strongly adsorbed to the stationary phase. Ethyl acetate, while polar, may not be strong enough to displace the molecule from the silica surface, especially given the combined polarity of the morpholine and methanol groups.
Core Problem: Mobile phase polarity is too low for a highly polar analyte.
Solutions:
-
Drastically Increase Mobile Phase Polarity: You need to switch to a more aggressive, highly-polar solvent system.
-
Recommended Systems: Start testing solvent systems based on Dichloromethane (DCM) and Methanol (MeOH). Begin with a 98:2 DCM/MeOH mixture and gradually increase the methanol concentration. A common and highly effective system for very polar compounds is DCM/MeOH with a basic modifier (e.g., 90:10:1 DCM:MeOH:NH₄OH).[2]
-
Gradient Elution: For column chromatography, a gradient elution is highly recommended. Start with a lower polarity mobile phase (e.g., 100% DCM) and gradually increase the percentage of methanol over the course of the separation. This will elute less polar impurities first, followed by your target compound as a sharper, more concentrated band.[1]
-
-
Consider Reversed-Phase (RP) Chromatography: For exceptionally polar compounds, normal-phase chromatography can be impractical. Reversed-phase chromatography is often the method of choice.[1][3]
-
Methodology: Use a C18 silica column with a polar mobile phase, such as a mixture of water and acetonitrile (ACN) or water and methanol.[3][4] Because your compound is basic, adding a small amount of acid (0.1% formic acid or trifluoroacetic acid) to the mobile phase will protonate the morpholine nitrogen, which dramatically improves peak shape in RP-HPLC.[3][4]
-
Q3: After running my column, my yield is very low. I know the compound went onto the column, but I can't seem to recover it. Where did it go?
Answer:
Low recovery can stem from several issues, but for this class of compounds, the primary suspects are irreversible adsorption, on-column degradation, or excessive band broadening leading to highly dilute fractions.
Core Problem: Loss of compound on the stationary phase or excessive dilution.
Solutions:
-
Perform a Stability Test: Before committing your entire batch to a column, test your compound's stability on silica gel.
-
Protocol: Spot your compound on a silica TLC plate. Let the plate sit on the benchtop, exposed to air, for 1-2 hours. Then, elute the plate as you normally would. If you see new spots or a smear originating from the baseline, your compound is decomposing on the silica.[2][5]
-
Remedy: If decomposition is observed, you must switch to a less reactive stationary phase like alumina or use reversed-phase chromatography.[2]
-
-
Address Tailing: If your compound is tailing severely (as in Q1), it can spread across a very large number of fractions. It's possible the concentration in any single fraction is below the detection limit of your TLC stain.
-
Remedy: Combine and concentrate all the fractions where you expected your compound to elute and re-analyze the concentrated sample by TLC.[2] Using a basic modifier and a steeper solvent gradient will help consolidate your compound into fewer fractions.
-
-
Avoid Column Overloading: Loading too much crude material can lead to poor separation and band broadening, which contributes to low apparent recovery.
-
Rule of Thumb: The mass of your crude sample should be approximately 1-5% of the mass of the silica gel used in the column.[1]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best overall strategy for developing a purification method for this molecule?
Answer: A systematic approach is crucial.
-
TLC First: Begin by running Thin Layer Chromatography (TLC) plates in a variety of solvent systems. This is a low-cost, rapid way to screen conditions.
-
Screen Solvents: Test at least three solvent systems with different selectivities (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol, Toluene/Acetone).
-
Add a Modifier: For each solvent system, run two TLC plates: one without a modifier and one with 0.5-1% triethylamine (TEA). This will immediately show if your separation benefits from a basic additive.
-
Target an Rf of 0.2-0.4: Aim for a solvent system that gives your target compound an Rf (retention factor) value between 0.2 and 0.4. This range typically provides the best separation in column chromatography.
-
Choose Your Method: Based on the TLC results, decide on the best path forward using the workflow diagram below.
Q2: Should I use Normal-Phase (e.g., Silica) or Reversed-Phase (e.g., C18) chromatography?
Answer: The choice depends on your initial TLC results and available equipment.
-
Normal-Phase (Silica/Alumina): This is often the first choice in a research setting due to its low cost and simplicity. It is highly effective for this compoundif and only if a basic modifier is used to prevent tailing.[1] It is ideal for separating your compound from less polar impurities.
-
Reversed-Phase (C18): This is the preferred method if your compound is extremely polar and refuses to elute from silica, or if you are separating it from other highly polar impurities.[1][3] It is the standard for high-resolution analytical HPLC and is scalable for preparative purification.
Q3: Why is my purified compound still showing impurities by NMR even though it was a single spot on TLC?
Answer: This can happen for a few reasons:
-
Co-elution: An impurity may have the exact same Rf as your product in the specific solvent system you used for purification. Running a TLC in a second, different solvent system can often reveal these hidden impurities.
-
UV Invisibility: The impurity may not be UV-active and therefore invisible on the TLC plate if you are only using a UV lamp for visualization. Staining the plate with a universal stain (like potassium permanganate or vanillin) can reveal non-UV-active spots.
-
Solvent Impurities: Ensure your rotary evaporator and vacuum pump are clean. Trace amounts of high-boiling solvents (like DMF or DMSO) or pump oil can contaminate your final product.
Part 3: Key Visualizations & Protocols
Diagrams and Data
// Nodes start [label="Start: Run TLC with and without\n1% Triethylamine (TEA)", shape=invhouse, fillcolor="#FBBC05"]; check_rf [label="Is Rf between 0.2 - 0.4\nwith good spot shape?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_tailing [label="Does TEA significantly\nreduce tailing?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Method Choices np_mod [label="Method: Normal Phase\n(Silica + TEA modifier)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; np_alumina [label="Method: Normal Phase\n(Alumina)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; rp_hplc [label="Method: Reversed-Phase\n(C18, Water/ACN + Acid)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Connections start -> check_tailing; check_tailing -> check_rf [label="Yes"]; check_tailing -> rp_hplc [label="No, severe streaking\npersists"]; check_rf -> np_mod [label="Yes"]; check_rf -> np_alumina [label="No, but spot shape is good\n(consider alumina as alternative)"]; np_alumina -> rp_hplc [style=dashed, arrowhead=none, label="If separation is poor"];
} enddot Caption: Workflow for Chromatography Method Selection.
Table 1: Recommended Solvent Systems for TLC Analysis
| Solvent System Class | Example Composition | Polarity | Notes |
| Low-to-Medium Polarity | 50:50 Hexane / Ethyl Acetate | Medium | Good starting point. Unlikely to elute the target compound but will show non-polar impurities. |
| Medium-to-High Polarity | 95:5 Dichloromethane / Methanol | High | Excellent general-purpose system for polar compounds. |
| High Polarity (Basic) | 90:10:1 DCM / MeOH / NH₄OH | Very High | Highly effective for basic, polar compounds that stick to the baseline.[2] |
| Reversed-Phase | 70:30 Water / Acetonitrile + 0.1% Formic Acid | (N/A) | Standard for RP-HPLC. The acid modifier is crucial for good peak shape.[3][4] |
Experimental Protocols
Protocol 1: TLC Analysis with a Basic Modifier
-
Prepare Eluent: In a fume hood, prepare your chosen mobile phase (e.g., 95:5 DCM/Methanol). For a 100 mL batch, this would be 95 mL DCM and 5 mL Methanol. Add 1 mL of triethylamine (TEA) to this mixture (for a 1% final concentration). Mix thoroughly.
-
Prepare TLC Chamber: Pour approximately 5-10 mL of the prepared eluent into a TLC developing chamber. Place a piece of filter paper against the back wall to help saturate the chamber atmosphere. Cover with the lid and let it equilibrate for 5-10 minutes.
-
Spot the Plate: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., DCM or Methanol). Using a capillary tube, spot a small amount onto the baseline of the TLC plate.
-
Develop the Plate: Place the spotted TLC plate into the equilibrated chamber and replace the lid. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate, immediately mark the solvent front with a pencil, and allow it to dry completely in a fume hood. Visualize the spots using a UV lamp (254 nm) and/or a chemical stain (e.g., potassium permanganate). Compare the result to a plate run without the TEA modifier.
Protocol 2: Silica Gel Stability Test (2D TLC)
-
Spot the Plate: On a square silica TLC plate, spot your compound in one corner, about 2 cm from each edge.
-
First Elution: Develop the plate using a suitable eluent that moves the spot to the middle of the plate (Rf ~0.5).
-
Dry and Rotate: Remove the plate from the chamber and allow it to dry completely in a fume hood for at least 30-60 minutes. This allows for extended contact time with the silica and air.
-
Second Elution: Rotate the plate 90 degrees so that the line of separated spots from the first run is now the baseline. Develop the plate again in the same solvent system.
-
Analyze: After visualization, stable compounds will appear on a 45-degree diagonal line from the origin. Any spots that appear off this diagonal are decomposition products that formed during the time the compound was adsorbed on the plate.[5] If significant off-diagonal spots are present, avoid silica gel for purification.
References
- SIELC Technologies. (n.d.). Separation of 3-Chloro-4-morpholino-1,2,5-thiadiazole on Newcrom R1 HPLC column.
- BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from University of Rochester Chemistry website.
- PubChem. (n.d.). [2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanol. National Center for Biotechnology Information.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from University of Rochester Chemistry website.
- ResearchGate. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Request PDF.
Sources
Technical Support Center: Synthesis of [2-(Morpholin-4-yl)-1,3-thiazol-4-yl]methanol
Welcome to the technical support center for the synthesis of [2-(Morpholin-4-yl)-1,3-thiazol-4-yl]methanol. This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively working with or planning to synthesize this valuable heterocyclic building block. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively.
The synthesis of substituted thiazoles is a cornerstone of medicinal chemistry, with the thiazole ring being a key pharmacophore in numerous approved drugs.[1][2] The target molecule, this compound, combines the versatile 2-aminothiazole scaffold with a primary alcohol, making it a crucial intermediate for further elaboration. The most common and reliable approach to the core structure is the Hantzsch thiazole synthesis, a classic condensation reaction between a thioamide and an α-halocarbonyl compound.[3][4]
This guide addresses the most frequent challenges encountered during this synthesis, from low yields and unexpected byproducts to purification difficulties.
Part 1: Troubleshooting Common Synthetic Problems
This section is structured in a question-and-answer format to directly address specific issues you may encounter in the lab.
Question 1: My reaction yield is very low or I'm recovering only starting materials. What are the likely causes?
Answer: This is the most common issue and typically points to one of three areas: reactant quality, reaction conditions, or the fundamental reaction mechanism. Let's break down the causality.
The Hantzsch synthesis begins with the nucleophilic attack of the sulfur atom from 4-morpholinethiocarboxamide (morpholine thiourea) on the α-carbon of the haloketone. This is followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[4][5]
Troubleshooting Steps & Causality:
-
Quality of the α-Halocarbonyl: The most frequent culprit is the α-halocarbonyl starting material. For this synthesis, a common precursor is ethyl 3-bromo-2-oxopropanoate or a related compound. These reagents can be unstable.
-
Why? α-haloketones are potent lachrymators and alkylating agents that can degrade on storage, especially in the presence of moisture or light. Self-condensation is also a known side reaction.
-
Solution: Use freshly opened or recently purchased α-halocarbonyl. If in doubt, purify by distillation under reduced pressure before use. Ensure all glassware is scrupulously dry.
-
-
Reaction Solvent and Temperature: The choice of solvent is critical. Ethanol is typically preferred.
-
Why? Ethanol effectively dissolves both the polar thiourea and the less polar haloketone. It also has an appropriate boiling point to provide sufficient thermal energy for the cyclization and dehydration steps without causing significant decomposition.[4] Running the reaction at too low a temperature will stall it at the initial S-alkylation stage, while excessively high temperatures can promote polymerization and side reactions.
-
Solution: Refluxing ethanol (approx. 78 °C) is the standard and most reliable condition. Monitor the reaction by Thin Layer Chromatography (TLC) to track the consumption of the limiting reagent.
-
-
Incorrect Stoichiometry: Using an incorrect ratio of reactants can halt the reaction or lead to byproducts.
-
Why? A slight excess of the thiourea component (e.g., 1.1 equivalents) can help ensure the complete consumption of the more valuable or unstable α-haloketone. However, a large excess can complicate purification.
-
Solution: Carefully measure your reactants. We recommend starting with a 1:1.1 molar ratio of α-haloketone to 4-morpholinethiocarboxamide.
-
Question 2: I've formed the product, but it's contaminated with a persistent impurity that is difficult to remove by column chromatography.
Answer: This is a classic purification challenge stemming from the physicochemical properties of the product and the nature of potential side reactions. The target molecule contains a basic morpholine nitrogen and a polar hydroxyl group, leading to tailing on silica gel and making separation from polar impurities difficult.
Common Impurities and Their Origin:
| Impurity Type | Potential Origin | Recommended Removal Strategy |
| Unreacted 4-Morpholinethiocarboxamide | Incomplete reaction; excess reagent used. | Acid-base extraction. The thiourea is less basic than the product's morpholine nitrogen. Careful pH adjustment can separate them. |
| Bis-(2-morpholinothiazole) | Use of a di-halogenated starting material like 1,3-dichloroacetone, where both electrophilic sites react. | Careful selection of the α-halocarbonyl is key. If formed, separation requires careful chromatography, possibly reverse-phase. |
| Hydrolyzed α-Haloketone | Presence of water in the reaction. | Ensure anhydrous conditions. This impurity is often acidic and can be removed with a mild bicarbonate wash. |
| Polymeric Byproducts | Self-condensation of the α-haloketone, especially if a base is used or the reaction is overheated. | These are typically insoluble "tars." Filter the crude reaction mixture through a small plug of Celite or silica before workup. |
Advanced Purification Protocol (Acid-Base Extraction):
If standard chromatography fails, an acid-base workup is a highly effective alternative.
-
Dissolve the crude product in a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane).
-
Extract the organic layer with dilute aqueous HCl (e.g., 1 M). The basic morpholine nitrogen will be protonated, pulling the desired product into the aqueous layer as a hydrochloride salt.
-
Wash the organic layer again with fresh aqueous HCl to ensure complete extraction.
-
Combine the acidic aqueous layers. Any non-basic, organic-soluble impurities remain in the original organic layer, which is now discarded.
-
Cool the aqueous layer in an ice bath and slowly add a base (e.g., 10% NaOH or saturated NaHCO₃) with stirring until the pH is > 9.
-
The free-base product will precipitate out if it's a solid or can be extracted back into a fresh organic solvent.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the purified product.
Question 3: My LC-MS shows a mass corresponding to an isomer. How is this possible?
Answer: While the Hantzsch synthesis with N,N-disubstituted thioureas is generally regioselective, isomeric byproduct formation can occur under specific conditions, particularly under strongly acidic catalysis.[6]
In neutral or slightly basic conditions, the reaction proceeds as expected (Figure 1). However, under strongly acidic conditions, both nitrogens of a mono-substituted thiourea can become protonated, altering the nucleophilicity and reaction pathway, leading to a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[6] While 4-morpholinethiocarboxamide is N,N-disubstituted, aggressive acidic conditions could potentially promote unexpected rearrangements or side reactions, although this is less common.
A more plausible source of isomers relates to the α-halocarbonyl starting material. If a precursor like 3-chloro-1,2-propanediol is used, there is potential for migration of the halogen or reaction at the incorrect position if the hydroxyl groups are not properly protected, leading to a thiazole with the hydroxymethyl group at the 5-position instead of the 4-position.
Preventative Measures:
-
Control pH: Avoid strongly acidic or basic conditions unless a specific protocol requires them. The Hantzsch synthesis is often autocatalytic, proceeding upon heating in a neutral solvent like ethanol as the eliminated HBr provides sufficient acid catalysis.
-
Use Well-Defined Starting Materials: Employ an α-halocarbonyl where the position of the eventual 4-substituent is unambiguously defined, such as ethyl 3-bromo-2-oxopropanoate. This ester can then be reliably reduced to the target primary alcohol.
Part 2: Recommended Synthetic Protocol
This two-step procedure, involving the Hantzsch synthesis to form the ester intermediate followed by its reduction, is a robust and reproducible method for obtaining high-purity this compound.
Protocol 1: Synthesis of Ethyl 2-(morpholino)thiazole-4-carboxylate
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-morpholinethiocarboxamide (1.0 eq) and absolute ethanol (approx. 5-10 mL per gram of thiourea).
-
Addition: Begin stirring the suspension. Add ethyl 3-bromo-2-oxopropanoate (1.0 eq) dropwise to the mixture at room temperature. Safety Note: The bromoester is a lachrymator; handle in a fume hood.
-
Reaction: Heat the reaction mixture to reflux (approx. 78-80 °C). The suspension should gradually become a clear solution as the reaction progresses.
-
Monitoring: Monitor the reaction's progress using TLC (e.g., 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 2-4 hours.
-
Workup: Allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude ester is often pure enough for the next step, but can be further purified by column chromatography if necessary.
Protocol 2: Reduction to this compound
This step uses lithium aluminum hydride (LAH), a powerful reducing agent.[7]
-
Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen or argon atmosphere, add a solution of lithium aluminum hydride (LAH) (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF). Cool the flask to 0 °C using an ice bath. Safety Note: LAH reacts violently with water. Use extreme caution.
-
Addition: Dissolve the ethyl 2-(morpholino)thiazole-4-carboxylate (1.0 eq) from the previous step in anhydrous THF. Add this solution dropwise via an addition funnel to the stirring LAH suspension at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting ester.
-
Quenching (Fieser Workup): Cool the reaction back down to 0 °C. Cautiously and sequentially add the following dropwise:
-
'X' mL of water (where 'X' is the mass of LAH in grams).
-
'X' mL of 15% aqueous NaOH.
-
'3X' mL of water. This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.[7]
-
-
Filtration: Stir the resulting mixture vigorously for 30 minutes, then filter it through a pad of Celite. Wash the filter cake thoroughly with additional THF or ethyl acetate.
-
Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude solid or oil can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography to yield the final product.
Part 3: Frequently Asked Questions (FAQs)
-
Q: Can I use a different reducing agent instead of LAH?
-
A: Yes. If you want to avoid the vigorous LAH workup, DIBAL-H (Diisobutylaluminium hydride) at low temperatures (-78 °C) is an excellent alternative for reducing esters to aldehydes. For the full reduction to the alcohol, LAH or similar powerful hydrides are generally necessary. Sodium borohydride (NaBH₄) is typically not strong enough to reduce an unactivated ester.
-
-
Q: What are the characteristic NMR peaks for the final product?
-
A: You should expect to see signals for the morpholine protons (typically two multiplets around 3.7-3.8 ppm and 3.4-3.5 ppm), a singlet for the hydroxymethyl (CH₂) group around 4.6 ppm, a singlet for the thiazole C5-H proton around 7.0-7.2 ppm, and a broad singlet for the alcohol OH that will exchange with D₂O.
-
-
Q: Is the thiazole ring stable to the reaction conditions?
-
A: The 1,3-thiazole ring is a stable aromatic heterocycle and is robust under the thermal conditions of the Hantzsch synthesis and the reductive conditions of the LAH step.[1] It is generally not susceptible to cleavage or reduction under this protocol.
-
References
- Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. (2023).
- Synthesis of new thiazole and thiazolyl derivatives of medicinal significant-a short review. (2018). MedCrave online.
- Thiazole synthesis. Organic Chemistry Portal.
- Hantzsch Thiazole Synthesis. Chem Help Asap.
-
Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639. DOI: 10.1039/P19870000639. [Link]
- Hantzsch thiazole synthesis - labor
- [2-(Morpholin-4-yl)-4-phenyl-1,3-thiazol-5-yl]methanol. Clinivex.
-
[2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanol. PubChem. [Link]
-
Thiazole. Wikipedia. [Link]
-
thiazole. Britannica. [Link]
- [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol. (2012).
-
Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]
Sources
- 1. Thiazole - Wikipedia [en.wikipedia.org]
- 2. Thiazole | Aromatic, Heterocyclic, Ring | Britannica [britannica.com]
- 3. Thiazole synthesis [organic-chemistry.org]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. youtube.com [youtube.com]
- 6. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Morpholine Addition to the Thiazole Ring
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the successful nucleophilic aromatic substitution (SNAr) and Buchwald-Hartwig amination of morpholine onto a thiazole ring. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles to empower you to optimize your reaction conditions effectively.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses common initial questions regarding the reaction, providing a foundational understanding of the key components and mechanisms.
Q1: What are the primary methods for adding morpholine to a thiazole ring?
There are two primary, highly effective methods for forming a C-N bond between morpholine and a thiazole ring:
-
Nucleophilic Aromatic Substitution (SNAr): This is a classical method where morpholine, acting as a nucleophile, directly displaces a leaving group (typically a halogen like -Cl or -Br) on an electron-deficient thiazole ring.[1][2] The reaction is often facilitated by heat and a base. It does not typically require a metal catalyst.
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This is a powerful cross-coupling reaction that uses a palladium catalyst with a phosphine ligand to couple morpholine with a halo-thiazole.[3][4][5] This method is exceptionally versatile, especially for less reactive aryl halides.[3][6]
Q2: Why is the thiazole ring susceptible to nucleophilic attack?
The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is electron-deficient.[7] This electron deficiency is due to the electronegativity of the nitrogen and sulfur atoms, which pull electron density from the ring carbons. This inherent electrophilicity makes the carbon atoms susceptible to attack by nucleophiles like morpholine. The presence of additional electron-withdrawing groups on the thiazole ring further enhances its reactivity towards nucleophilic aromatic substitution.[1][2][8][9]
Q3: What is the role of the base in this reaction?
The base plays a crucial, multi-faceted role in both SNAr and Buchwald-Hartwig reactions:
-
Deprotonation of Nucleophile: In many cases, the base deprotonates the protonated form of morpholine (morpholinium ion), increasing the concentration of the neutral, more nucleophilic form of morpholine. Morpholine has a pKa of about 8.3 for its conjugate acid.[10]
-
Neutralizing Acid Byproduct: The reaction generates an acid (e.g., HBr, HCl) as a byproduct. The base neutralizes this acid, preventing it from protonating the morpholine nucleophile and shutting down the reaction.
-
Catalyst Activation (Buchwald-Hartwig): In the Buchwald-Hartwig reaction, a strong base is essential for the deprotonation of the amine and the formation of the active palladium-amido complex, which is a key step in the catalytic cycle.[11][12]
Q4: Do I need a catalyst? When should I choose a palladium or copper catalyst?
Whether you need a catalyst depends on the reactivity of your thiazole substrate.
-
No Catalyst (SNAr): If your thiazole has a good leaving group (like -F or -Cl) and is activated by strong electron-withdrawing groups, you may achieve a successful reaction with just heat, a base, and a suitable solvent.
-
Palladium Catalyst (Buchwald-Hartwig): This is the go-to method for a broad range of substrates, especially for less reactive chloro- and bromo-thiazoles.[4][6] It offers high yields and functional group tolerance under relatively mild conditions.[13][14][15]
-
Copper Catalyst (Ullmann-type Coupling): Copper-catalyzed reactions are an alternative to palladium, particularly for N-arylation.[16][17][18] They can sometimes be more cost-effective and may be successful when palladium systems fail.[6][17]
Section 2: Troubleshooting Guide - Addressing Common Experimental Issues
This section is designed as a decision-making tool to help you diagnose and solve specific problems encountered during your experiments.
Issue 1: Low or No Product Yield
This is the most common issue. The flowchart below provides a logical path for troubleshooting.
Caption: Troubleshooting Decision Tree for Low Reaction Yield.
Issue 2: Complex Product Mixture & Side Reactions
A messy reaction chromatogram (TLC or LC-MS) indicates the formation of undesired byproducts.
-
Cause A: Dehalogenation. This is common in palladium catalysis, where the halo-thiazole is reduced to the parent thiazole.
-
Solution: Ensure your reaction is strictly anaerobic. Use a different ligand or a lower reaction temperature. Sometimes, the choice of base can influence this; consider a weaker base if possible.[6]
-
-
Cause B: Dimerization/Polymerization. The thiazole or morpholine intermediates can sometimes react with themselves, especially at high temperatures or concentrations.
-
Solution: Lower the reaction temperature and run the reaction at a higher dilution. If the starting material has multiple reactive sites, consider using a protecting group strategy.[19]
-
-
Cause C: Reaction with Solvent. Some solvents can participate in the reaction. For example, less-hindered alcohols might act as nucleophiles.[20]
Issue 3: Difficulty in Product Purification
The final morpholinyl-thiazole product can be polar and basic, leading to challenges in purification.
-
Problem: Tailing on Silica Gel Chromatography. The basic nitrogen of your product can interact strongly with the acidic silanol groups on standard silica gel, causing poor separation.[22]
-
Solution 1: Add a small amount of a volatile base, like triethylamine (0.5-1%) or ammonia in methanol, to your mobile phase. This will compete for the acidic sites on the silica, allowing your product to elute more cleanly.[22]
-
Solution 2: Use an alternative stationary phase, such as amine-functionalized silica or alumina, which minimizes these acidic interactions.[22]
-
-
Problem: Product is Water-Soluble. Highly polar products may be difficult to extract from aqueous workup solutions.
-
Solution: Use a more polar organic solvent for extraction, such as ethyl acetate or even a mixture of dichloromethane/isopropanol. Perform multiple extractions (5-7 times) to ensure complete recovery. In some cases, salting out the aqueous layer with NaCl can help drive the product into the organic phase.
-
Section 3: Optimized Experimental Protocols
These protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol is robust for a wide range of 2-halo-thiazoles.
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Thiazole - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 10. 110-91-8 CAS MSDS (Morpholine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cu(ii)-catalyzed C–N coupling of 2-aminobenzothiazoles with boronic acids at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Tandem copper catalyzed regioselective N-arylation–amidation: synthesis of angularly fused dihydroimidazoquinazolinones and the anticancer agent TIC10/ONC201 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 21. The effects of solvents and nucleophiles on heteroaromatic SRN1 reactions [vtechworks.lib.vt.edu]
- 22. biotage.com [biotage.com]
Technical Support Center: [2-(Morpholin-4-yl)-1,3-thiazol-4-yl]methanol
Welcome to the technical support guide for [2-(Morpholin-4-yl)-1,3-thiazol-4-yl]methanol. This document is intended for researchers, scientists, and drug development professionals. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments with this compound.
I. Compound Overview and Stability Profile
This compound is a heterocyclic compound featuring a morpholine ring, a thiazole ring, and a primary alcohol functional group. Its utility as a synthetic intermediate in pharmaceutical research necessitates a thorough understanding of its stability and potential degradation pathways. While specific degradation studies on this exact molecule are not extensively published, we can infer its stability profile by examining its constituent functional groups.
The primary sites susceptible to degradation are:
-
The primary alcohol: This group is prone to oxidation.
-
The morpholine ring: This saturated heterocycle can undergo oxidative degradation.
-
The thiazole ring: This aromatic heterocycle can be susceptible to hydrolysis, photolysis, and oxidation.
II. Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways I should be concerned about for this compound?
A1: Based on the structure of this compound, the three most probable degradation pathways are:
-
Oxidation of the Primary Alcohol: The methanol group is susceptible to oxidation, which can occur in the presence of oxidizing agents or even atmospheric oxygen over time. This can lead to the formation of the corresponding aldehyde, [2-(Morpholin-4-yl)-1,3-thiazol-4-yl]carbaldehyde, which may be further oxidized to the carboxylic acid, 2-(Morpholin-4-yl)-1,3-thiazole-4-carboxylic acid.
-
Oxidative Degradation of the Morpholine Ring: The nitrogen atom in the morpholine ring is a potential site for oxidation, which could lead to the formation of an N-oxide. Under more strenuous oxidative conditions, ring-opening may occur.
-
Hydrolysis of the Thiazole Ring: While generally stable, the thiazole ring can undergo hydrolytic cleavage under strongly acidic or basic conditions, especially at elevated temperatures. This would lead to the breakdown of the core heterocyclic structure.
Q2: How should I properly store this compound to minimize degradation?
A2: To ensure the long-term stability of this compound, we recommend the following storage conditions:
-
Temperature: Store at -20°C for long-term storage. For short-term use, refrigeration at 2-8°C is acceptable.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize oxidation.
-
Light: Protect from light to prevent potential photodegradation. Use amber vials or store in a dark location.
-
Moisture: Keep in a tightly sealed container to prevent hydrolysis.
Q3: I am seeing an unexpected peak in my HPLC analysis. What could it be?
A3: An unexpected peak in your HPLC chromatogram could be a degradation product. The most likely candidates are the aldehyde or carboxylic acid resulting from the oxidation of the primary alcohol. To identify the unknown peak, we recommend using LC-MS to determine its mass-to-charge ratio (m/z). The expected m/z for the protonated aldehyde would be [M-2H+H]⁺, and for the carboxylic acid, it would be [M-2H+O+H]⁺, where M is the mass of the parent compound.
Q4: Can this compound undergo photodegradation?
A4: Yes, thiazole-containing compounds can be susceptible to photodegradation, especially when exposed to UV or visible light for extended periods. This can lead to complex degradation pathways, including cycloaddition reactions with oxygen, potentially resulting in ring-opened products. It is crucial to handle and store the compound with protection from light.
III. Troubleshooting Guides
Problem 1: Loss of Compound Potency or Purity Over Time
-
Possible Cause: The compound is degrading due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound is stored at the recommended temperature, under an inert atmosphere, and protected from light and moisture.
-
Perform Purity Analysis: Use HPLC with a UV detector to re-analyze the purity of your sample. Compare the chromatogram to that of a freshly prepared sample or the original certificate of analysis.
-
Identify Degradants: If new peaks are observed, use LC-MS to identify the degradation products. This will help pinpoint the degradation pathway.
-
Implement Corrective Actions: If oxidation is suspected, ensure all solvents are degassed and reactions are performed under an inert atmosphere. If hydrolysis is the issue, use anhydrous solvents.
-
Problem 2: Inconsistent Results in Biological Assays
-
Possible Cause: The presence of degradation products may be interfering with the assay or the active concentration of the parent compound is lower than expected.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh solutions of the compound for your experiments. Avoid using old stock solutions.
-
Confirm Solution Stability: If the compound is dissolved in a buffer for your assay, test its stability in that buffer over the time course of your experiment. Take samples at different time points and analyze by HPLC.
-
Evaluate Degradant Interference: If possible, isolate the major degradation product and test its activity in your assay to see if it has any agonist, antagonist, or toxic effects.
-
Problem 3: Difficulty in Achieving Mass Balance in Forced Degradation Studies
-
Possible Cause: Some degradation products may not be detectable by your current analytical method (e.g., they lack a UV chromophore or are too volatile).
-
Troubleshooting Steps:
-
Use a Universal Detector: Employ a detector that is less dependent on the structure of the analyte, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), in conjunction with your UV detector.
-
Analyze by GC-MS: For volatile degradation products, consider analyzing the headspace of your stressed sample by GC-MS.
-
Employ Multiple Orthogonal Methods: Use different chromatographic methods (e.g., reversed-phase and HILIC) to ensure all degradation products are being separated and detected.
-
IV. Experimental Protocols
Protocol 1: HPLC Method for Purity Analysis
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for understanding the stability of a drug substance.
-
Acidic Hydrolysis:
-
Dissolve the compound in 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH.
-
Analyze by HPLC.
-
-
Basic Hydrolysis:
-
Dissolve the compound in 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M HCl.
-
Analyze by HPLC.
-
-
Oxidative Degradation:
-
Dissolve the compound in a solution of 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours.
-
Analyze by HPLC.
-
-
Thermal Degradation:
-
Keep the solid compound in an oven at 80°C for 48 hours.
-
Dissolve in a suitable solvent.
-
Analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of the compound to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analyze by HPLC.
-
V. Visualizations
Caption: Potential degradation pathways of the target compound.
Caption: Workflow for identifying unknown degradation products.
VI. References
-
Vertex AI Search. Degradation Impurities in Pharmaceutical Products: Detection and Minimization.
-
Chemguide. Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. (2023).
-
Wikipedia. Alcohol oxidation.
-
Chemguide. oxidation of alcohols.
-
ACS Publications. Overview of the Chemistry of 2-Thiazolines | Chemical Reviews.
-
PubMed. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. (2007).
-
Chemistry LibreTexts. 17.7: Oxidation of Alcohols. (2024).
-
ACS Publications. Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids via Hydrogen Atom Transfer | Organic Letters. (2021).
-
Benchchem. Technical Support Center: Degradation Pathways of 2-(Oxan-2-yl)morpholine.
-
APIsec. Troubleshooting Guide for API Failure: Common Causes & Solutions. (2025).
-
monoscope. Efficient End Point Troubleshooting: A Guide to Monitoring API Failures with monoscope. (2023).
-
Wikipedia. Thiazole.
-
Johns Hopkins University. Mechanism of hydrolysis of a thiazolium ion: General acid-base catalysis of the breakdown of the tetrahedral addition intermediate.
-
Overview Of Degradation Studies For Pharmaceutical Drug Candidates. (2024).
-
ResearchGate. (PDF) Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.D.B.Kamkhede. (2016).
-
Separation Science. Analytical Techniques In Stability Testing. (2025).
-
ResearchGate. (PDF) Degradation of Thiabendazole and Its Transformation Products by Two Photo-Assisted Iron-Based Processes in a Raceway Pond Reactor. (2022).
-
PubMed. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. (2015).
-
PMC - NIH. Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450.
-
CONICET. Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques.
-
Monoscope. How to Troubleshoot and Debug Your APIs with API Observability Tools | Monoscope. (2023).
-
ResearchGate. Analytical methodologies for discovering and profiling degradation-related impurities | Request PDF. (2025).
-
Site24x7. Troubleshooting Common REST API Errors: A Complete Guide.
-
AppMaster. Troubleshooting Common Issues with REST API. (2023).
-
PMC - PubMed Central. *Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ions
preventing byproduct formation in [2-(Morpholin-4-yl)-1,3-thiazol-4-yl]methanol synthesis
Technical Support Center: Synthesis of [2-(Morpholin-4-yl)-1,3-thiazol-4-yl]methanol
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize this synthesis, with a specific focus on identifying and preventing the formation of critical byproducts. Our goal is to provide you with the expertise and practical guidance necessary to achieve high purity and yield in your reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis, providing explanations for the underlying chemistry and actionable solutions.
Section 1: The Core Synthesis and Primary Byproducts
Q1: What is the standard synthetic route for this compound and what are its key steps?
The most prevalent and robust method for synthesizing the 2-(morpholinyl)-1,3-thiazole core is the Hantzsch thiazole synthesis .[1][2][3] This classical method involves the cyclocondensation of an α-halocarbonyl compound with a thioamide-containing reactant.[1]
For the target molecule, the key reactants are:
-
N-Morpholinothiocarbonylamide (Morpholine Thiourea): This provides the morpholine and thioamide moieties.
-
1,3-Dihaloacetone or a related 3-carbon α-halocarbonyl synthon: This serves as the backbone for the thiazole ring. For the specific synthesis of the title methanol derivative, a protected version like 1,3-dichloroacetone is often used, followed by subsequent functional group manipulation.
The general reaction proceeds via nucleophilic attack of the sulfur atom from the thiourea onto the α-carbon of the haloketone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[4]
Q2: I'm observing a significant impurity in my crude product. What is the most likely byproduct in this synthesis?
The most common and often difficult-to-remove byproduct in the Hantzsch synthesis with N-substituted thioureas is the isomeric 3-substituted-2-iminothiazoline .[5] This occurs due to a change in the regioselectivity of the cyclization step.
-
Desired Product: 2-(Morpholin-4-yl)-1,3-thiazol-4-yl]methanol results from the cyclization involving the nitrogen atom of the thiourea that is not attached to the morpholine ring.
-
Isomeric Byproduct: The 3-morpholinyl-2-imino-2,3-dihydrothiazole isomer forms when the nitrogen atom of the morpholine ring (or rather, the nitrogen to which the morpholine is attached) participates in the ring closure.
The formation of this isomer is highly dependent on reaction conditions, particularly the pH.[5]
Q3: What is the chemical mechanism that leads to the formation of the undesired isomeric byproduct?
The regioselectivity of the Hantzsch synthesis is dictated by which nitrogen atom of the N-substituted thiourea acts as the nucleophile during the final cyclization step.
As illustrated, both pathways begin with the sulfur atom of the morpholine thiourea attacking the α-haloketone to form an S-alkylated intermediate. The subsequent step determines the final product:
-
In neutral or slightly basic conditions: The more nucleophilic, unsubstituted nitrogen (N1) attacks the carbonyl carbon, leading to the desired 2-(morpholinyl)thiazole.[5][6]
-
Under strongly acidic conditions: Protonation of the unsubstituted nitrogen can decrease its nucleophilicity. This allows the substituted nitrogen (N3) to compete in the cyclization, leading to the formation of the undesired 3-substituted-2-iminothiazoline isomer.[5]
Section 2: Troubleshooting and Prevention Strategies
Q4: My reaction is yielding a mixture of the desired product and the isomer. How can I improve the regioselectivity?
Controlling the reaction's pH is the most critical factor for ensuring high regioselectivity.
Primary Solution: Maintain Neutral to Slightly Basic Conditions.
-
Acid Scavenging: The reaction of an α-haloketone with thiourea generates one equivalent of a hydrohalic acid (e.g., HBr or HCl). This acid can catalyze the formation of the unwanted isomer. To prevent this, add an acid scavenger to the reaction mixture.
-
Recommended Bases: Sodium bicarbonate (NaHCO₃), potassium carbonate (K₂CO₃), or a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
-
Procedure: Add 1.1 to 1.5 equivalents of the base relative to the α-haloketone at the start of the reaction. This will neutralize the acid as it is formed, maintaining a favorable pH for the desired cyclization pathway.
A study on the Hantzsch synthesis under acidic conditions explicitly demonstrated that mixtures of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles are formed, whereas neutral solvents lead exclusively to the desired 2-(N-substituted amino)thiazoles.[5]
Q5: Besides pH control, what other reaction parameters can I optimize to minimize byproducts and improve yield?
Optimizing temperature, solvent, and reaction time is crucial for a clean and efficient synthesis. Suboptimal conditions can lead to incomplete reactions or the formation of degradation products.[6]
| Parameter | Recommended Condition | Rationale & Expert Insight |
| Temperature | 60-80 °C (Reflux in Ethanol) | While the reaction requires heating, excessive temperatures can promote side reactions. Refluxing in a suitable solvent like ethanol typically provides sufficient energy without significant degradation.[6][7] Monitor the reaction by TLC to avoid prolonged heating after completion. |
| Solvent | Ethanol, Methanol, or a mixture of Ethanol/Water | Alcohols are the most common and effective solvents for the Hantzsch synthesis.[6][8] They effectively dissolve the thiourea and α-haloketone precursors. In some cases, using a co-solvent like DMF can improve solubility and reaction rates.[9] |
| Stoichiometry | 1.0 : 1.05 (α-Haloketone : Thiourea) | A slight excess of the thiourea component can help drive the reaction to completion and compensate for any potential instability of the thioamide. However, a large excess can complicate purification. |
| Reaction Time | 2-6 hours (TLC Monitored) | Reaction times are variable. Monitor the consumption of the limiting reagent (typically the α-haloketone) by Thin Layer Chromatography (TLC) to determine the optimal endpoint. Unnecessarily long reaction times can lead to byproduct formation. |
Q6: I've followed the protocol, but my final product purity is still low after work-up. What purification strategies are most effective?
Purification of 2-aminothiazole derivatives often requires more than a simple extraction due to the basic nature of the product and potential byproducts.
-
Acid-Base Extraction: This can be a powerful first-pass purification step.
-
Dissolve the crude material in a non-polar organic solvent (e.g., ethyl acetate).
-
Wash with a dilute aqueous acid (e.g., 1M HCl). The desired product and basic impurities will move to the aqueous layer.
-
Separate the layers and basify the aqueous layer with a base (e.g., NaHCO₃ or NaOH) until the product precipitates.
-
Extract the precipitated product back into an organic solvent, wash with brine, dry, and concentrate.
-
-
Column Chromatography: This is the most effective method for separating the desired product from closely related isomers and other impurities.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. To improve the peak shape of these basic compounds, it is often necessary to add a small amount of triethylamine (~0.5-1%) to the mobile phase to suppress tailing.
-
-
Recrystallization: If the product is obtained as a solid and is relatively pure (>90%), recrystallization can be an excellent final step to achieve high purity.
-
Solvent Systems: Ethanol, isopropanol, or ethyl acetate/hexane mixtures are often suitable.
-
For challenging separations, specialized techniques like precipitation with sulfur dioxide to form a bisulfite adduct have been used for purifying 2-aminothiazole, which can then be recovered by filtration.[10]
Section 3: Analytical Methods for Quality Control
Q7: How can I set up an HPLC method to accurately monitor my reaction and assess the final product's purity?
High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying the purity of your target molecule and detecting byproducts. A reverse-phase method is typically employed.[11]
Example HPLC Method Parameters:
| Parameter | Recommended Setting |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile (MeCN) or Methanol (MeOH) |
| Gradient | Start at 5-10% B, ramp to 95% B over 10-15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30 °C |
| Detection (UV) | 240-260 nm (Determine λmax from a UV scan of the pure product) |
| Injection Vol | 5-10 µL |
Workflow for HPLC Analysis:
This systematic approach allows for reliable monitoring of reactant consumption, product formation, and byproduct generation throughout the synthesis.[12][13]
References
- Purification of 2-aminothiazole.
- An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives.
- Optimizing Hantzsch thiazole synthesis reaction conditions. Benchchem.
- Synthesis of novel 2-amino thiazole deriv
- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
- The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1.
- Synthesis of Certain New Morpholine Derivatives Bearing a Thiazole Moiety. Semantic Scholar.
- Synthesis and structure confirmation of 2,4-disubstituted thiazole and 2,3,4-trisubstituted thiazole as thiazolium bromide salts.
- Review on Synthesis of Thiazole Derivatives from α-Halo-ketones and Thiourea or N-Substituted Thiourea.
- Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central.
- Review of Characteristics and Analytical Methods for Determin
- (PDF) Synthesis and structure confirmation of 2,4-disubstituted thiazole and 2,3,4-trisubstituted thiazole as thiazolium bromide salts.
- HPLC method for simultaneous determination of impurities and degrad
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.
Sources
- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. US2489038A - Purification of 2-aminothiazole - Google Patents [patents.google.com]
- 11. Review of Characteristics and Analytical Methods for Determination of Thiabendazole [mdpi.com]
- 12. HPLC method for simultaneous determination of impurities and degradation products in Cardiazol [pharmacia.pensoft.net]
- 13. ptfarm.pl [ptfarm.pl]
Technical Support Center: A Guide to Scaling Up the Synthesis of [2-(Morpholin-4-yl)-1,3-thiazol-4-yl]methanol
Welcome to the Technical Support Center for the synthesis of [2-(Morpholin-4-yl)-1,3-thiazol-4-yl]methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the scale-up of this important heterocyclic compound.
Introduction
This compound is a key intermediate in the synthesis of various biologically active molecules. The thiazole ring, a five-membered aromatic ring containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry.[1][2] This guide will provide a comprehensive overview of the synthetic pathways, potential challenges, and practical solutions for a successful and efficient scale-up.
Synthetic Pathway Overview
The most common and established method for the synthesis of the 2-morpholinothiazole core is a variation of the Hantzsch thiazole synthesis.[3][4][5] This typically involves the reaction of a morpholino-thiourea with a suitable α-haloketone or α-haloester derivative. The subsequent reduction of a carbonyl or ester group at the 4-position yields the target primary alcohol.
Visualizing the Workflow
Caption: General two-step synthesis of the target molecule.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the scale-up synthesis.
Issue 1: Low Yield in Hantzsch Thiazole Synthesis (Step 1)
Question: We are experiencing a significant drop in yield for the formation of ethyl 2-(morpholin-4-yl)-1,3-thiazol-4-carboxylate when moving from a 10g to a 100g scale. What are the likely causes and how can we mitigate this?
Answer:
Low yields upon scale-up in Hantzsch-type syntheses are common and can often be attributed to several factors:
-
Inefficient Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, which can lead to poor heat distribution. This can result in localized overheating or insufficient heating, both of which can promote side reactions or slow down the desired reaction.
-
Solution: Employ a jacketed reactor with a suitable heat transfer fluid to ensure uniform temperature control. For highly exothermic reactions, consider a semi-batch process where one reactant is added slowly to manage the heat generated.[6]
-
-
Mixing Inhomogeneity: Inadequate mixing can lead to localized concentration gradients of reactants and reagents, which can result in the formation of byproducts.
-
Solution: Use an overhead stirrer with an appropriately sized impeller to ensure efficient mixing. The vortex should be visible but not so deep as to introduce air into the reaction mixture.
-
-
Solvent Effects: The choice of solvent can significantly impact the reaction rate and yield. While ethanol or methanol are commonly used, their volatility can be an issue on a larger scale.[3][7]
-
Solution: Consider higher-boiling point solvents like 1-butanol or a mixture of solvents such as ethanol/DMF to improve solubility and reaction kinetics.[8] Experiment with different solvent systems on a small scale before implementing on a larger scale.
-
Issue 2: Incomplete Reduction of the Ester (Step 2)
Question: Our reduction of the thiazole ester to the corresponding alcohol using Lithium Aluminum Hydride (LiAlH₄) is consistently stalling, leaving unreacted starting material. How can we drive the reaction to completion?
Answer:
Incomplete reduction with powerful reducing agents like LiAlH₄ often points to issues with reagent activity or reaction conditions.[9][10]
-
Reagent Deactivation: LiAlH₄ is extremely sensitive to moisture. Any water present in the solvent or on the glassware will consume the reagent, reducing its effective concentration.
-
Solution: Ensure all glassware is rigorously dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system.
-
-
Insufficient Reagent: The reduction of an ester to a primary alcohol requires two equivalents of hydride.[9] An excess of the reducing agent is typically used to ensure the reaction goes to completion.
-
Solution: Increase the molar equivalents of LiAlH₄. A common starting point is 1.5 to 2.0 equivalents relative to the ester.
-
-
Reaction Temperature: While LiAlH₄ reductions are often performed at 0 °C to control the initial exothermic reaction, the reaction may require warming to room temperature or even gentle heating to proceed to completion.
-
Solution: Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction stalls at a lower temperature, allow it to slowly warm to room temperature and continue monitoring.
-
Issue 3: Formation of Impurities During Purification
Question: We are observing the formation of several impurities during the final purification by column chromatography. What are the potential sources of these impurities and how can we minimize them?
Answer:
Impurity formation during purification can be due to product degradation or side reactions. High-purity intermediates are crucial to minimize side reactions and improve the overall efficiency of the synthesis.[11]
-
Product Instability on Silica Gel: Thiazole derivatives, especially those with free hydroxyl groups, can sometimes be unstable on silica gel, which is acidic. This can lead to degradation or rearrangement products.
-
Solution: Deactivate the silica gel by treating it with a small amount of a suitable base, such as triethylamine, mixed with the eluent. Alternatively, consider using a different stationary phase like alumina (neutral or basic).
-
-
Incomplete Quenching of the Reducing Agent: If any residual LiAlH₄ is present during the work-up, it can lead to undesired side reactions.
-
Solution: Ensure a careful and complete quenching of the reaction mixture. A common procedure is the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser work-up).
-
-
Oxidation of the Product: The final alcohol product may be susceptible to oxidation, especially if exposed to air for extended periods.
-
Solution: Minimize the exposure of the purified product to air. Store the final compound under an inert atmosphere and at a low temperature.
-
Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions to consider when scaling up this synthesis?
A1: The use of LiAlH₄ requires strict safety protocols. It is a highly flammable solid and reacts violently with water to produce hydrogen gas. Always handle it in a fume hood, away from ignition sources, and ensure that appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, is worn. A Class D fire extinguisher (for combustible metals) should be readily available.
Q2: Can alternative reducing agents be used for the ester reduction?
A2: Yes, other reducing agents can be considered. Lithium borohydride (LiBH₄) is a milder alternative to LiAlH₄ and can be more selective.[10] Diisobutylaluminum hydride (DIBAL-H) is another option that can be more selective and is soluble in a wider range of solvents.[10] The choice of reducing agent will depend on the specific substrate and desired selectivity.
Q3: How can the progress of the reactions be monitored effectively on a larger scale?
A3: For large-scale reactions, in-process controls (IPCs) are crucial. Small aliquots of the reaction mixture can be carefully withdrawn and analyzed by TLC or HPLC to monitor the consumption of starting materials and the formation of the product. This allows for real-time adjustments to the reaction conditions if necessary.
Q4: What are the key characterization techniques for the final product?
A4: The structure and purity of this compound should be confirmed using a combination of spectroscopic techniques. Proton and Carbon-13 Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy will confirm the chemical structure.[8] Mass spectrometry will confirm the molecular weight.[12] HPLC is used to determine the purity of the final compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 2-(morpholin-4-yl)-1,3-thiazol-4-carboxylate
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| Morpholino-thiourea | 1.0 | 161.23 | (Scale-dependent) |
| Ethyl 2-chloroacetoacetate | 1.1 | 164.59 | (Scale-dependent) |
| Ethanol | - | - | (Scale-dependent) |
Procedure:
-
To a jacketed reactor equipped with an overhead stirrer and a condenser, add morpholino-thiourea and ethanol.
-
Stir the mixture to form a suspension.
-
Slowly add ethyl 2-chloroacetoacetate to the suspension.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum.
Step 2: Synthesis of this compound
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| Ethyl 2-(morpholin-4-yl)-1,3-thiazol-4-carboxylate | 1.0 | 256.32 | (Scale-dependent) |
| Lithium Aluminum Hydride (LiAlH₄) | 1.5 | 37.95 | (Scale-dependent) |
| Anhydrous Tetrahydrofuran (THF) | - | - | (Scale-dependent) |
Procedure:
-
To a dry, inerted jacketed reactor, add anhydrous THF and cool to 0 °C using a chiller.
-
Carefully and portion-wise, add LiAlH₄ to the cold THF with stirring.
-
In a separate vessel, dissolve the thiazole ester in anhydrous THF.
-
Slowly add the solution of the ester to the LiAlH₄ suspension, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture back to 0 °C.
-
Carefully quench the reaction by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then water again.
-
Filter the resulting solid (aluminum salts) and wash thoroughly with THF.
-
Combine the filtrate and washes, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Visualization of Key Steps
Hantzsch Thiazole Synthesis Mechanism
Caption: Key mechanistic steps in the Hantzsch synthesis.[3][13]
Ester Reduction Workflow
Caption: Workflow for the reduction of the thiazole ester.
References
-
Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]
-
Wikipedia. Thiazole. Available from: [Link]
-
RSC Publishing. Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. 2021-07-14. Available from: [Link]
-
National Institutes of Health (NIH). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. 2025-09-25. Available from: [Link]
-
National Center for Biotechnology Information (PMC). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available from: [Link]
-
ResearchGate. Mechanism of Hantzsch Thiazole Synthesis. Available from: [Link]
-
ResearchGate. Reaction mechanism of Hantzsch thiazole synthesis. Available from: [Link]
-
Pharmaceutical Technology. Advances in Large-Scale Heterocyclic Synthesis. Available from: [Link]
-
YouTube. Hantzsch thiazole synthesis - laboratory experiment. 2020-11-05. Available from: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. Available from: [Link]
-
Semantic Scholar. Synthesis of Certain New Morpholine Derivatives Bearing a Thiazole Moiety. 2019-01-17. Available from: [Link]
-
National Institutes of Health (NIH). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. 2023-06-13. Available from: [Link]
-
ResearchGate. Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. 2025-10-05. Available from: [Link]
-
MDPI. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. 2023-07-17. Available from: [Link]
-
PubChem. [2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanol. Available from: [Link]
-
National Center for Biotechnology Information (PMC). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. Available from: [Link]
-
Chemistry Steps. Esters to Alcohols. Available from: [Link]
-
Organic Chemistry Portal. Ester to Alcohol - Common Conditions. Available from: [Link]
-
Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]
-
J-STAGE. A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. 2021-04-25. Available from: [Link]
-
ResearchGate. Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. 2022-06-15. Available from: [Link]
-
ResearchGate. Synthesis and structure of some new thiazolidin-4-ones and thiazolin-4-ones of anticipated biological activity. 2025-06-02. Available from: [Link]
-
Taylor & Francis Online. Review of the synthesis and biological activity of thiazoles. 2020-12-06. Available from: [Link]
- Google Patents. Novel process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof.
-
PubMed. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. 2006-10-15. Available from: [Link]
-
ResearchGate. Synthesis of (R) and (S)-3-Chloro-5-(3-methylmorpholino)-4H-1,2,6-thiadiazin-4-ones. 2025-10-17. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Esters to Alcohols - Chemistry Steps [chemistrysteps.com]
- 10. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]
- 11. nbinno.com [nbinno.com]
- 12. mdpi.com [mdpi.com]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Characterization of [2-(Morpholin-4-yl)-1,3-thiazol-4-yl]methanol
An in-depth technical guide by a Senior Application Scientist.
Welcome to the technical support guide for [2-(Morpholin-4-yl)-1,3-thiazol-4-yl]methanol. This document is designed for researchers, analytical scientists, and drug development professionals to navigate the common challenges encountered during the characterization of this molecule. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot effectively.
The unique structure of this compound, combining a basic morpholine moiety, an aromatic thiazole core, and a polar hydroxymethyl group, presents specific analytical hurdles. This guide is structured as a series of frequently asked questions and troubleshooting scenarios you might encounter during your experiments.
Part 1: General Properties, Handling, and Stability
This section addresses the foundational questions regarding the physical and chemical properties of the compound, which are critical for successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the expected solubility properties of this compound?
A1: Due to the presence of the polar morpholine and hydroxymethyl groups, the compound is expected to be soluble in polar organic solvents. However, the thiazole core adds some hydrophobic character. Solubility should always be determined empirically.
| Solvent | Expected Solubility | Rationale & Comments |
| DMSO, DMF | High | Excellent solvents for initial stock solutions. |
| Methanol, Ethanol | High to Moderate | Good for NMR and HPLC sample preparation. |
| Acetonitrile | Moderate | Commonly used in reversed-phase HPLC. |
| Water | Low to Moderate | Solubility is likely pH-dependent. Protonation of the morpholine nitrogen at acidic pH (<6) should increase aqueous solubility. |
| Dichloromethane (DCM), Chloroform | Moderate to Low | May be sufficient for NMR, but watch for incomplete dissolution. |
| Hexanes, Ethyl Acetate | Very Low | Unlikely to be effective solvents. |
Q2: Are there any known stability or storage concerns for this compound?
A2: Yes, the chemical structure suggests several potential stability issues.
-
pH Sensitivity: Thiazole rings can be susceptible to hydrolysis under strongly acidic or basic conditions.[1] It is recommended to keep aqueous solutions within a pH range of 4-8.
-
Oxidative Stability: The primary alcohol (-CH₂OH) can be susceptible to oxidation, forming the corresponding aldehyde or carboxylic acid. This can be accelerated by exposure to air, light, or trace metal catalysts.
-
Storage Recommendation: For long-term storage, it is best to store the compound as a solid at -20°C, protected from light and moisture. Solutions should be prepared fresh; if storage is necessary, flash-freeze aliquots and store at -80°C.
Part 2: Chromatographic Analysis (HPLC/UPLC) Troubleshooting
High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of this compound. Its polarity and basic nitrogen present common challenges.
Logical Workflow for HPLC Method Development
The following diagram outlines a systematic approach to developing a robust HPLC method for this compound.
Caption: A decision-making workflow for HPLC method development.
Troubleshooting Guide (Q&A)
Q1: I'm seeing severe peak tailing for my main compound. What is the cause and how do I fix it?
A1: This is the most common issue for this type of molecule.
-
Causality: The basic nitrogen atom in the morpholine ring (pKa ~7-8) can interact strongly with acidic silanol groups present on the surface of standard silica-based C18 columns. This secondary interaction leads to a "tailing" peak shape. Under acidic mobile phase conditions, this nitrogen can become protonated, which may also cause peak tailing.[2]
-
Solutions:
-
Control pH with a Buffer: Use a buffered mobile phase with a pH at least 2 units away from the analyte's pKa.[3] A buffer like ammonium formate or ammonium acetate at pH 4-5 is an excellent choice.
-
Use a Base-Deactivated Column: Modern columns are often "end-capped" to minimize surface silanols. Select a column specifically marketed for the analysis of basic compounds.
-
Alternative Stationary Phases: Consider a phenyl or embedded polar group (amide) phase, which can offer different selectivity and improved peak shape for polar compounds.
-
Q2: My compound shows poor retention and elutes near the solvent front on a C18 column. How can I improve this?
A2: This indicates that the compound is too polar for standard reversed-phase conditions.
-
Causality: The combination of the morpholine and hydroxymethyl groups makes the molecule highly polar, leading to weak interaction with the nonpolar C18 stationary phase.
-
Solutions:
-
Highly Aqueous Mobile Phase: Start with a very low percentage of organic solvent (e.g., 0-5% acetonitrile/methanol) and use a column stable under these conditions (e.g., an "AQ" type column).
-
Change Stationary Phase: Switch to a more polar-retentive column. An Ascentis RP-Amide or Discovery HS F5 phase can provide enhanced retention for polar compounds.
-
Consider HILIC: Hydrophilic Interaction Chromatography (HILIC) is an alternative technique that uses a polar stationary phase and a high-organic mobile phase, which is ideal for retaining highly polar analytes.
-
Protocol: Generic HPLC Purity Assay
-
Column: Use a base-deactivated C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 4.0 with formic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-15 min: 5% to 70% B
-
15-17 min: 70% to 95% B
-
17-19 min: Hold at 95% B
-
19-20 min: Return to 5% B
-
20-25 min: Re-equilibration at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm (or a more specific wavelength if the UV max is known).
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve sample in 50:50 Water:Acetonitrile at ~0.5 mg/mL.
Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is essential for unambiguous structural confirmation. The key is to understand the expected chemical shifts and potential complexities arising from the molecule's structure.
Predicted ¹H and ¹³C NMR Chemical Shifts
The following table provides estimated chemical shifts based on known data for thiazole and morpholine substructures. Actual values will vary based on the solvent and specific electronic environment. The proton on the thiazole ring (H5) and the carbons of the thiazole ring are particularly sensitive to substitution.[4]
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
| Thiazole-H5 | 7.0 - 7.5 | 115 - 125 | A singlet. Highly diagnostic. |
| Thiazole-C2 | - | 165 - 175 | Quaternary carbon attached to two nitrogens. |
| Thiazole-C4 | - | 145 - 155 | Quaternary carbon attached to the -CH₂OH group. |
| Thiazole-C5 | - | 115 - 125 | Carbon bearing the H5 proton. |
| -CH₂OH | 4.5 - 4.8 | 58 - 65 | Methylene protons will be a singlet (or doublet if coupled to OH). OH proton is a broad singlet. |
| Morpholine-H (O-CH₂) | 3.6 - 3.8 | 65 - 70 | Protons adjacent to oxygen. Typically a triplet. |
| Morpholine-H (N-CH₂) | 3.4 - 3.6 | 45 - 55 | Protons adjacent to nitrogen. Typically a triplet. |
Troubleshooting Guide (Q&A)
Q1: The signals for my morpholine protons are broad and poorly resolved. What is happening?
A1: This is likely due to a dynamic process occurring on the NMR timescale.
-
Causality: The morpholine ring exists in a chair conformation that can undergo "ring flipping." If the rate of this flipping is intermediate on the NMR timescale, it can lead to coalescence and broadening of the signals. This effect is often temperature-dependent.
-
Solutions:
-
Acquire Spectrum at Higher Temperature: Increasing the temperature (e.g., to 50 °C) will increase the rate of ring flipping, often causing the broad signals to sharpen into distinct triplets.
-
Acquire Spectrum at Lower Temperature: Decreasing the temperature may slow the exchange enough to see separate signals for the axial and equatorial protons.
-
Q2: I am having trouble with sample solubility in CDCl₃ and the -OH proton is not visible.
A2: Chloroform is often not polar enough for this compound, and protic exchange can obscure the alcohol proton.
-
Causality: The polarity of the molecule makes it better suited for more polar NMR solvents. In chloroform, the hydroxyl proton can exchange with trace amounts of water, leading to its signal broadening or disappearing.
-
Solutions:
-
Change Solvent: Use a more polar deuterated solvent like DMSO-d₆ or Methanol-d₄.
-
Solvent-Specific Observations: In DMSO-d₆, the -OH proton will typically appear as a distinct triplet (coupled to the CH₂) and will not exchange. In Methanol-d₄, the -OH proton will exchange with the solvent's deuterium, and the signal will disappear, which is a useful diagnostic test.
-
Part 4: Mass Spectrometry (MS)
MS is critical for confirming the molecular weight and can provide structural information through fragmentation analysis.
General MS Troubleshooting Flowdot
Sources
Validation & Comparative
A Comparative Analysis of the Bioactivity of [2-(Morpholin-4-yl)-1,3-thiazol-4-yl]methanol and Its Analogs in Cancer-Relevant Kinase Signaling
In the landscape of modern drug discovery, the strategic exploration of privileged scaffolds is paramount to identifying novel therapeutic agents. The 2-morpholinyl-1,3-thiazole core has emerged as a versatile framework, with derivatives demonstrating significant potential across a spectrum of biological targets, particularly within oncology.[1][2] This guide provides a comparative analysis of the bioactivity of [2-(Morpholin-4-yl)-1,3-thiazol-4-yl]methanol and its structurally related analogs, with a focus on their activity as inhibitors of key cancer-associated signaling pathways, including the PI3K/Akt/mTOR and receptor tyrosine kinase pathways.
The inclusion of the morpholine moiety is a common strategy in medicinal chemistry to improve the pharmacokinetic properties of a compound, such as aqueous solubility and metabolic stability.[3] When coupled with the thiazole ring, a key heterocycle known for its diverse biological activities, the resulting scaffold offers a robust platform for developing potent and selective inhibitors.[1][2][4] This guide will delve into the structure-activity relationships (SAR) of this compound class, presenting experimental data to objectively compare their performance and providing detailed protocols for the key assays used in their evaluation.
Comparative Bioactivity of 2-Morpholinyl-1,3-Thiazole Analogs
The bioactivity of this compound and its analogs is largely centered on their ability to inhibit protein kinases, enzymes that play a critical role in cellular signaling and are often dysregulated in cancer.[1][5] The morpholine and thiazole groups are key to the interaction with the kinase active sites.[3] Modifications to other parts of the molecule can significantly impact potency and selectivity.
Inhibition of the PI3K/Akt/mTOR Pathway
The phosphatidylinositol-3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[5] The 2-morpholinyl-thiazole scaffold has been identified as a promising starting point for the development of PI3K and mTOR inhibitors.[5][6][7][8]
Table 1: Comparative Inhibitory Activity of 2-Morpholinyl-1,3-Thiazole Analogs against PI3K/mTOR Kinases and Cancer Cell Lines
| Compound ID | R1-Group (at thiazole-4-position) | R2-Group (at thiazole-5-position) | Target Kinase | IC50 (µM) | Cancer Cell Line | GI50 (µM) | Reference |
| Parent Compound | -CH2OH | H | - | - | - | - | - |
| Analog 3b | Aryl Amide | H | PI3Kα | 0.086 | Leukemia (K-562) | <0.01 | [8] |
| mTOR | 0.221 | [8] | |||||
| Analog 3e | Aryl Amide | H | PI3Kα | >10 | Leukemia (RPMI-8226) | 0.02 | [7] |
| mTOR | 0.854 | [7] | |||||
| Analog 5m | H | Carboxamide | Akt1 | 0.025 | Prostate (PC-3) | Not Reported | [9] |
| Akt2 | 0.196 | [9] | |||||
| Akt3 | 0.024 | [9] |
The data clearly indicates that modifications at the 4- and 5-positions of the thiazole ring are critical for potent kinase inhibition. For instance, the introduction of a complex aryl amide moiety at the 4-position, as seen in Analog 3b, leads to potent dual inhibition of PI3Kα and mTOR, with a corresponding high level of antiproliferative activity against leukemia cell lines.[8] This suggests that this substituent is able to form key interactions within the ATP-binding pocket of these kinases.
Inhibition of Receptor Tyrosine Kinases (RTKs)
In addition to the PI3K/Akt/mTOR pathway, 2-morpholinyl-thiazole derivatives have been investigated as inhibitors of receptor tyrosine kinases such as EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), which are key drivers of tumor growth and angiogenesis.[10][11]
Table 2: Comparative Inhibitory Activity of 2-Morpholinyl-1,3-Thiazole Analogs against RTKs and Cancer Cell Lines
| Compound ID | R-Group Modifications | Target Kinase | IC50 (nM) | Cancer Cell Line | GI50 (nM) | Reference |
| Analog 11d | Coumarin-based substituent | EGFR | 19 | Lung (A-549) | 30 | [10] |
| VEGFR-2 | 25 | Breast (MCF-7) | 35 | [10] | ||
| Analog 11f | Coumarin-based substituent with 4-OMe, Br | EGFR | 15 | Lung (A-549) | 25 | [10] |
| VEGFR-2 | 21 | Breast (MCF-7) | 29 | [10] | ||
| Compound 4c | Hydrazinyl-thiazolone structure | VEGFR-2 | 150 | Breast (MCF-7) | 2,570 | [12] |
| Liver (HepG2) | 7,260 | [12] |
IC50: Half-maximal inhibitory concentration. GI50: 50% growth inhibition.
The introduction of bulky, aromatic substituents, such as the coumarin-based moieties in analogs 11d and 11f, confers potent dual inhibitory activity against both EGFR and VEGFR-2.[10] The sub-nanomolar potency of these compounds highlights the significant gains in bioactivity that can be achieved through rational drug design based on the 2-morpholinyl-thiazole scaffold.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the biological context and the experimental approach for evaluating these compounds, the following diagrams are provided.
Caption: The PI3K/Akt/mTOR signaling pathway, a key target for 2-morpholinyl-thiazole analogs.
Caption: A generalized experimental workflow for the evaluation of novel kinase inhibitors.
Experimental Protocols
The following are representative protocols for the key assays used to determine the bioactivity of the 2-morpholinyl-1,3-thiazole analogs discussed.
In Vitro Kinase Inhibition Assay (Example: PI3Kα)
This protocol is based on methodologies frequently employed in the referenced literature.[7][8]
Principle: The assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of phosphorylation is quantified, typically using a luminescence-based method that measures the amount of ATP remaining after the kinase reaction.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Dilute recombinant human PI3Kα enzyme in kinase buffer to the desired concentration.
-
Prepare a substrate solution containing phosphatidylinositol (PI) or a suitable peptide substrate.
-
Prepare ATP solution in kinase buffer.
-
Serially dilute the test compounds in DMSO, followed by a further dilution in kinase buffer.
-
-
Assay Procedure:
-
Add 5 µL of the diluted test compound or control (DMSO for 100% activity, a known inhibitor for 0% activity) to the wells of a 384-well plate.
-
Add 5 µL of the PI3Kα enzyme solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of the ATP/substrate mixture to each well.
-
Incubate the plate for 60 minutes at room temperature.
-
Stop the reaction and measure the remaining ATP by adding a detection reagent (e.g., Kinase-Glo®).
-
Incubate for 10 minutes and measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the antiproliferative effects of compounds on cancer cell lines.[10][12]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture the desired cancer cell line (e.g., MCF-7, A549) in the appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Harvest the cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or control (medium with DMSO).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay and Measurement:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the DMSO-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 value.
-
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel anticancer agents. The evidence presented in this guide demonstrates that targeted modifications of this core structure can yield potent and selective inhibitors of key oncogenic kinases, including those in the PI3K/Akt/mTOR and receptor tyrosine kinase pathways. The structure-activity relationships highlighted herein provide a clear rationale for the design of future analogs with improved potency and refined pharmacological profiles. Further research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of the most promising lead compounds to advance them toward clinical development.
References
-
ResearchGate. (n.d.). Several reported potent morpholine based PI3K inhibitors with examples... Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. Retrieved from [Link]
-
National Institutes of Health. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Retrieved from [Link]
-
MDPI. (2023). Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure and structure–activity relationship of compounds 1 and 2. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure–activity relationships of the morpholine-based thiazoles as inhibitors of the bovine carbonic anhydrase-II. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. Retrieved from [Link]
-
PubMed. (2012). New thiazole carboxamides as potent inhibitors of Akt kinases. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Retrieved from [Link]
-
PubMed. (2012). Diverse heterocyclic scaffolds as allosteric inhibitors of AKT. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure-activity relationship of target compounds. Retrieved from [Link]
-
National Institutes of Health. (2013). A structure-activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity. Retrieved from [Link]
-
Journal of Pharmaceutical Research and Reports. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Retrieved from [Link]
-
PubMed Central. (2024). Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. Retrieved from [Link]
-
PubMed. (2013). A structure-activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. Retrieved from [Link]
-
PubMed Central. (2025). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis and Biological Evaluation of Thiazole Derivatives. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Thiazole derivatives as promising antimicrobial and antioxidant agents: insights from synthesis, bioactivity, and computational studies. Retrieved from [Link]
-
MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Thiazole derivatives: prospectives and biological applications. Retrieved from [Link]
-
MDPI. (2023). Synthesis and Antiproliferative Potential of Thiazole and 4-Thiazolidinone Containing Motifs as Dual Inhibitors of EGFR and BRAF V600E. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis and structure of some new thiazolidin-4-ones and thiazolin-4-ones of anticipated biological activity. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of 2-Morpholino-1,3,4-thiadiazines. Retrieved from [Link]
-
MDPI. (n.d.). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Retrieved from [Link]
Sources
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New thiazole carboxamides as potent inhibitors of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to CRF1 Receptor Antagonauts: Benchmarking [2-(Morpholin-4-yl)-1,3-thiazol-4-yl]methanol Against Established Modulators
Introduction: The Critical Role of CRF1 Receptor Antagonism in Stress-Related Disorders
The corticotropin-releasing factor (CRF) system is a cornerstone of the neuroendocrine response to stress.[1][2] Dysregulation of this pathway, primarily through the CRF1 receptor, is strongly implicated in the pathophysiology of a spectrum of stress-related disorders, including anxiety, depression, and irritable bowel syndrome.[2][3] Consequently, the development of small molecule CRF1 receptor antagonists has been a significant focus of pharmaceutical research, aiming to provide novel therapeutic interventions.[3][4]
This guide provides a comparative analysis of a novel investigational compound, [2-(Morpholin-4-yl)-1,3-thiazol-4-yl]methanol, against a panel of well-characterized CRF1 receptor antagonists: Antalarmin, Pexacerfont, and NBI-35965. Due to the limited publicly available data on this compound, this comparison will leverage data from a structurally related and potent analog, 3-(4-Chloro-2-morpholin-4-yl-thiazol-5-yl)-8-(1-ethylpropyl)-2,6-dimethyl-imidazo[1,2-b]pyridazine (MTIP), to represent the potential of the morpholin-thiazole scaffold.
The CRF1 Receptor Signaling Pathway: A Target for Therapeutic Intervention
The CRF1 receptor is a Class B G-protein coupled receptor (GPCR) that, upon binding of CRF, initiates a signaling cascade predominantly through the Gs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This signaling in the anterior pituitary gland stimulates the synthesis and release of adrenocorticotropic hormone (ACTH), which in turn stimulates the adrenal glands to produce cortisol, a key stress hormone.
Figure 1: Simplified schematic of the CRF1 receptor signaling cascade and the inhibitory action of CRF1 receptor antagonists.
Comparative Analysis of CRF1 Receptor Antagonists
The therapeutic potential of a CRF1 receptor antagonist is determined by a combination of factors including its binding affinity, selectivity, functional potency, pharmacokinetic properties, and in vivo efficacy. This section provides a detailed comparison of these parameters for our selected compounds.
In Vitro Performance: Binding Affinity and Functional Potency
The initial assessment of a drug candidate's potential lies in its ability to bind to the target receptor with high affinity and selectively block its function.
| Compound Class/Name | Representative Compound | Binding Affinity (Ki) | Functional Potency (IC50) | Selectivity (CRF1 vs. CRF2) |
| Morpholin-Thiazole | MTIP | Subnanomolar | Not explicitly stated, but potent antagonist activity demonstrated | No detectable activity at CRF2 up to 10 µM[5] |
| Pyrrolo[3,2-e]pyrimidine | Antalarmin | ~1 nM[6] | IC50 is 12-fold higher than a more potent antagonist (BMK-I-152) in a Ca2+ antagonism assay[7] | High selectivity for CRF1 |
| Pyrazolo[1,5-a]-1,3,5-triazine | Pexacerfont | Not explicitly stated | 6.1 nM[2] | >150-fold selectivity for CRF1 over CRF2b[2] |
| Tricyclic | NBI-35965 | ~4 nM[8][9] | pIC50 = 7.1 (cAMP accumulation)[10] | >10,000-fold selectivity for CRF1 over CRF2[9] |
Expert Insights: The morpholin-thiazole scaffold, represented by MTIP, demonstrates exceptional promise with subnanomolar binding affinity and high selectivity, placing it among the most potent CRF1 receptor antagonists.[5] NBI-35965 also exhibits high potency and remarkable selectivity.[8][9] While Antalarmin shows high binding affinity, its functional potency in some assays appears lower than more recently developed compounds.[6][7] Pexacerfont displays potent functional antagonism and good selectivity.[2]
Pharmacokinetic Profile: The Journey to the Target
A favorable pharmacokinetic profile is crucial for a drug's clinical success, encompassing its absorption, distribution, metabolism, and excretion (ADME).
| Compound Class/Name | Representative Compound | Oral Bioavailability | Brain Penetration | Key Pharmacokinetic Features |
| Morpholin-Thiazole | MTIP | 91.1% (in rats)[5] | Brain-penetrant[5] | Markedly reduced volume of distribution and clearance compared to R121919 and CP154526[5] |
| Pyrrolo[3,2-e]pyrimidine | Antalarmin | Orally active[1] | Brain-penetrant[4] | Widely used in preclinical studies.[4] |
| Pyrazolo[1,5-a]-1,3,5-triazine | Pexacerfont | Orally active | Brain-penetrant | Well-tolerated in repeat-dose toxicity studies in rats and dogs.[11] |
| Tricyclic | NBI-35965 | Orally active[8] | Brain-penetrant[8] | Water-soluble, which can be advantageous for formulation.[8] |
Expert Insights: The standout feature of the morpholin-thiazole class, exemplified by MTIP, is its exceptional oral bioavailability in preclinical models.[5] This, combined with its brain-penetrant nature, suggests a highly desirable pharmacokinetic profile for a centrally acting therapeutic. The other antagonists are also orally active and brain-penetrant, a prerequisite for treating central nervous system disorders.[1][4][8]
In Vivo Efficacy: Performance in Preclinical Models
The ultimate test of a drug candidate's potential is its ability to produce the desired therapeutic effect in living organisms.
| Compound Class/Name | Representative Compound | Key In Vivo Findings |
| Morpholin-Thiazole | MTIP | Effective in animal models of alcohol dependence, blocking excessive alcohol self-administration and stress-induced relapse.[12] |
| Pyrrolo[3,2-e]pyrimidine | Antalarmin | Reduces conditioned fear and immobility in a rat model of behavioral despair.[1] |
| Pyrazolo[1,5-a]-1,3,5-triazine | Pexacerfont | Showed anxiolytic effects in rat behavioral paradigms.[2] However, a clinical trial in generalized anxiety disorder did not show separation from placebo.[13] |
| Tricyclic | NBI-35965 | Blunts stress-induced visceral hyperalgesia and colonic motor function in rats.[8] |
Expert Insights: MTIP has demonstrated compelling efficacy in preclinical models of alcoholism, a disorder with a significant stress-related component.[12] This suggests that the morpholin-thiazole scaffold may be particularly effective in conditions driven by stress-induced craving and relapse. Antalarmin and NBI-35965 have also shown positive results in various preclinical models of anxiety and stress-related visceral responses.[1][8] The clinical trial results for Pexacerfont highlight the challenge of translating preclinical anxiolytic effects to human populations.[13]
Experimental Methodologies: A Blueprint for Evaluation
To ensure the integrity and reproducibility of the data presented, this section outlines the standard experimental protocols used to characterize CRF1 receptor antagonists.
Workflow for Evaluating CRF1 Receptor Antagonists
Figure 2: A generalized experimental workflow for the preclinical evaluation of CRF1 receptor antagonists.
1. Radioligand Binding Assay (Determination of Ki)
-
Objective: To determine the binding affinity of the test compound for the CRF1 receptor.
-
Principle: This competitive binding assay measures the ability of a non-labeled test compound to displace a radiolabeled ligand (e.g., [¹²⁵I]Sauvagine) from the CRF1 receptor in a membrane preparation from cells expressing the receptor.
-
Methodology:
-
Prepare cell membranes from a cell line stably expressing the human CRF1 receptor.
-
Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
After reaching equilibrium, separate the bound and free radioligand by filtration.
-
Quantify the radioactivity of the filter-bound membranes.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
-
2. cAMP Accumulation Assay (Determination of Functional Potency - IC50)
-
Objective: To assess the functional antagonist activity of the test compound by measuring its ability to inhibit CRF-stimulated cAMP production.
-
Principle: CRF1 receptor activation leads to an increase in intracellular cAMP. An antagonist will block this increase in a dose-dependent manner.
-
Methodology:
-
Culture cells expressing the CRF1 receptor in a multi-well plate.
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Stimulate the cells with a fixed concentration of CRF (or another agonist).
-
Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit (e.g., HTRF, ELISA).
-
The concentration of the antagonist that produces 50% inhibition of the CRF-stimulated cAMP response is the IC50 value.
-
3. In Vivo Pharmacokinetic Study
-
Objective: To determine the oral bioavailability and brain penetration of the test compound.
-
Methodology:
-
Administer the test compound to a cohort of animals (e.g., rats) via both intravenous (IV) and oral (PO) routes.
-
Collect blood and brain tissue samples at various time points post-administration.
-
Analyze the concentration of the compound in plasma and brain homogenates using a validated analytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters such as AUC (area under the curve), Cmax (maximum concentration), Tmax (time to maximum concentration), and half-life.
-
Oral bioavailability is calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100%.
-
Brain penetration is assessed by the brain-to-plasma concentration ratio.
-
4. In Vivo Efficacy Models (Example: Stress-Induced Relapse Model)
-
Objective: To evaluate the therapeutic potential of the antagonist in a disease-relevant animal model.
-
Principle: Animals are trained to self-administer a substance (e.g., alcohol). After a period of abstinence, a stressor is introduced to induce relapse (seeking the substance again). The ability of the antagonist to block this stress-induced relapse is measured.
-
Methodology:
-
Train animals (e.g., rats) to press a lever to receive an alcohol reward.
-
Establish a stable baseline of self-administration.
-
Subject the animals to a period of forced abstinence (extinction).
-
Administer the test compound or vehicle prior to a stress session (e.g., footshock).
-
Measure the reinstatement of lever-pressing behavior in the absence of the alcohol reward. A reduction in lever pressing in the drug-treated group compared to the vehicle group indicates efficacy.
-
Conclusion and Future Directions
The comparative analysis presented in this guide highlights the significant potential of the morpholin-thiazole scaffold as a source of novel CRF1 receptor antagonists. The representative compound, MTIP, exhibits a highly desirable profile of potent and selective CRF1 receptor antagonism, coupled with excellent oral bioavailability and promising in vivo efficacy in a challenging preclinical model.[5][12]
While established antagonists like Antalarmin, Pexacerfont, and NBI-35965 have been instrumental in validating the CRF1 receptor as a therapeutic target, the development of new chemical entities with optimized properties is crucial for clinical success. The disappointing clinical trial outcome for Pexacerfont underscores the complexities of translating preclinical findings to human anxiety disorders and the need for continued innovation in this field.[13]
Future research should focus on the detailed characterization of this compound and other analogs within this chemical series. A comprehensive evaluation of their in vitro and in vivo pharmacology, pharmacokinetics, and safety profile will be essential to determine their potential as next-generation therapeutics for stress-related disorders.
References
-
Zorrilla, E. P., & Koob, G. F. (2010). Progress in corticotropin-releasing factor-1 antagonist development. Drug discovery today, 15(11-12), 438–446. [Link]
-
Chen, C. (2006). Recent advances in small molecule antagonists of the corticotropin-releasing factor type-1 receptor--focus on pharmacology and pharmacokinetics. Current pharmaceutical design, 12(14), 1711–1726. [Link]
-
Habib, K. E., Weld, K. P., Rice, K. C., Pushkas, J., Champoux, M., Listwak, S., Webster, E. L., Atkinson, A. J., Schulkin, J., Contoreggi, C., Chrousos, G. P., McCann, S. M., Suomi, S. J., Higley, J. D., & Gold, P. W. (2000). Oral administration of a corticotropin-releasing hormone receptor antagonist significantly attenuates behavioral, neuroendocrine, and autonomic responses to stress in primates. Proceedings of the National Academy of Sciences of the United States of America, 97(11), 6079–6084. [Link]
-
Antalarmin. (2023, November 29). In Wikipedia. [Link]
-
McCarthy, J. R., Heinrichs, S. C., & Grigoriadis, D. E. (1999). Recent advances with the CRF1 receptor: design of small molecule inhibitors, receptor subtypes and clinical indications. Current pharmaceutical design, 5(5), 289–315. [Link]
-
Fleck, M. W., Li, C., Vu, J., Bhaskar, B., Hoare, S. R. J., & Grigoriadis, D. E. (2012). Quantitative pharmacological analysis of antagonist binding kinetics at CRF1 receptors in vitro and in vivo. British journal of pharmacology, 165(6), 1847–1862. [Link]
-
Million, M., Grigoriadis, D. E., Sullivan, S., Crowe, P. D., McRoberts, J. A., Zhou, H., Saunders, P. R., Maillot, C., Mayer, E. A., & Taché, Y. (2003). A novel water-soluble selective CRF1 receptor antagonist, NBI 35965, blunts stress-induced visceral hyperalgesia and colonic motor function in rats. Brain research, 985(1), 32–42. [Link]
-
Tildacerfont. (2020). Dose Escalating and Bioavailability Phase 1 Studies Assessing Safety and Tolerability and Pharmacokinetics of Tildacerfont, a Small-Molecule CRF1 Receptor Antagonist. NIH. [Link]
-
Kim, D., Jo, S., Kim, H., Kim, H. J., Kim, H., Son, H., Lee, S., Kim, D. J., Kim, S., Kim, J., Kim, S. J., Kim, Y., Kim, H. C., & Kim, J. Y. (2023). Structure-based drug discovery of a corticotropin-releasing hormone receptor 1 antagonist using an X-ray free-electron laser. Nature communications, 14(1), 5480. [Link]
-
Gehlert, D. R., Cippitelli, A., Thorsell, A., Le, A. D., Ciccocioppo, R., Teshima, K., ... & Heilig, M. (2007). 3-(4-Chloro-2-morpholin-4-yl-thiazol-5-yl)-8-(1-ethylpropyl)-2,6-dimethyl-imidazo[1,2-b]pyridazine: a novel brain-penetrant, orally available corticotropin-releasing factor receptor 1 antagonist with efficacy in animal models of alcoholism. The Journal of neuroscience, 27(10), 2718–2726. [Link]
-
Kwako, L. E., Spagnolo, P. A., Schwandt, M. L., Thorsell, A., George, D. T., Momenan, R., ... & Heilig, M. (2015). The CRF1 antagonist verucerfont in anxious alcohol-dependent women: translation of neuroendocrine, but not of anti-craving effects. Neuropsychopharmacology, 40(7), 1745–1754. [Link]
-
Liapakis, G., Zervou, M., Papakonstantinou, M. P., Lymperopoulos, A., & Thermos, K. (2021). Pharmacological Characterization of the Novel CRF1 Receptor Antagonist, Thiazolo[4,5-d] Pyrimidine Analog, M43. International journal of molecular sciences, 22(17), 9403. [Link]
-
Gehlert, D. R., Cippitelli, A., Thorsell, A., Le, A. D., Ciccocioppo, R., Teshima, K., ... & Heilig, M. (2007). 3-(4-Chloro-2-morpholin-4-yl-thiazol-5-yl)-8-(1-ethylpropyl)-2,6-dimethyl-imidazo[1,2-b]pyridazine: a novel brain-penetrant, orally available corticotropin-releasing factor receptor 1 antagonist with efficacy in animal models of alcoholism. Journal of Neuroscience, 27(10), 2718-2726. [Link]
-
Hoare, S. R., Fleck, M. W., Cockayne, D. A., O'Neil, D. J., & Grigoriadis, D. E. (2011). Quantitative pharmacological analysis of antagonist binding kinetics at CRF1 receptors in vitro and in vivo. British journal of pharmacology, 165(6), 1847–1862. [Link]
-
Berridge, C. W., & Clarke, P. B. (2019). Toxicity of Pexacerfont, a Corticotropin-Releasing Factor Type 1 Receptor Antagonist, in Rats and Dogs. International journal of toxicology, 38(2), 110–120. [Link]
-
Hoare, S. R., Fleck, M. W., Gross, R. S., Williams, J. P., & Grigoriadis, D. E. (2008). Binding kinetics redefine the antagonist pharmacology of the corticotropin-releasing factor type 1 receptor. The Journal of pharmacology and experimental therapeutics, 326(2), 529–540. [Link]
-
Gilligan, P. J., Clarke, T., Waman, V. P., Qian, Y., Smith, M. A., & Maciag, C. (2012). Pharmacological and behavioral characterization of the novel CRF1 antagonist BMS-763534. Neuropharmacology, 63(8), 1378–1387. [Link]
-
Pexacerfont. (2023, December 11). In Wikipedia. [Link]
Sources
- 1. Antalarmin - Wikipedia [en.wikipedia.org]
- 2. tocris.com [tocris.com]
- 3. Recent advances with the CRF1 receptor: design of small molecule inhibitors, receptor subtypes and clinical indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-(4-Chloro-2-Morpholin-4-yl-Thiazol-5-yl)-8-(1-Ethylpropyl)-2,6-Dimethyl-Imidazo[1,2-b]Pyridazine: A Novel Brain-Penetrant, Orally Available Corticotropin-Releasing Factor Receptor 1 Antagonist with Efficacy in Animal Models of Alcoholism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Structure-based drug discovery of a corticotropin-releasing hormone receptor 1 antagonist using an X-ray free-electron laser - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel water-soluble selective CRF1 receptor antagonist, NBI 35965, blunts stress-induced visceral hyperalgesia and colonic motor function in rats [pubmed.ncbi.nlm.nih.gov]
- 9. NBI 35965 hydrochloride | CRF1 Receptors | Tocris Bioscience [tocris.com]
- 10. Pharmacological Characterization of the Novel CRF1 Receptor Antagonist, Thiazolo[4,5-d] Pyrimidine Analog, M43 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Toxicity of Pexacerfont, a Corticotropin-Releasing Factor Type 1 Receptor Antagonist, in Rats and Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jneurosci.org [jneurosci.org]
- 13. Synthesis and pharmacological characterization of novel druglike corticotropin-releasing factor 1 antagonists. | Semantic Scholar [semanticscholar.org]
Efficacy Analysis: A Comparative Guide to [2-(Morpholin-4-yl)-1,3-thiazol-4-yl]methanol and Established PI3K/Akt/mTOR Pathway Inhibitors
This guide provides a comprehensive comparison of the novel compound [2-(Morpholin-4-yl)-1,3-thiazol-4-yl]methanol with well-characterized inhibitors of the PI3K/Akt/mTOR signaling pathway. This analysis is intended for researchers, scientists, and professionals in drug development to objectively evaluate its potential efficacy and guide experimental design.
Introduction: The Critical Role of the PI3K/Akt/mTOR Pathway in Cellular Signaling
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of numerous human diseases, most notably cancer, making it a prime target for therapeutic intervention. The central role of this pathway has spurred the development of a diverse array of inhibitors targeting its key kinase nodes: PI3K, Akt, and mTOR.
Recent research into compounds bearing the 2-morpholin-thiazole scaffold has revealed their potential as potent and selective inhibitors of PI3K. Specifically, derivatives of 4-(1,3-Thiazol-2-yl)morpholine have demonstrated significant inhibitory activity against this enzyme.[1] This suggests that this compound, a molecule sharing this core structure, is likely to exert its biological effects through the inhibition of the PI3K/Akt/mTOR pathway. This guide will, therefore, compare its hypothetical efficacy profile with that of established inhibitors targeting this critical signaling axis.
Comparative Analysis of Inhibitor Mechanisms and Efficacy
To provide a clear framework for comparison, we will evaluate this compound against three well-characterized inhibitors: GDC-0941 (a pan-PI3K inhibitor), Perifosine (an Akt inhibitor), and Rapamycin (an mTORC1 inhibitor).
Mechanism of Action
A fundamental aspect of any inhibitor is its precise molecular target and mechanism of action. The table below summarizes the known mechanisms of our selected comparators and the inferred mechanism for this compound.
| Inhibitor | Primary Target(s) | Mechanism of Action |
| This compound | PI3K (inferred) | ATP-competitive inhibition at the kinase domain (inferred). |
| GDC-0941 | Class I PI3K isoforms (α, β, δ, γ) | Potent, ATP-competitive inhibitor of all Class I PI3K isoforms. |
| Perifosine | Akt (Protein Kinase B) | Allosteric inhibitor that targets the pleckstrin homology (PH) domain of Akt, preventing its recruitment to the cell membrane and subsequent activation.[2][3] |
| Rapamycin | mTORC1 | Forms a complex with FKBP12, which then allosterically inhibits the mTORC1 complex, a key downstream effector of Akt.[4][5] |
This difference in targets within the same pathway leads to distinct downstream signaling consequences and potential therapeutic applications.
Visualizing the PI3K/Akt/mTOR Signaling Pathway and Inhibitor Targets
To better understand the points of intervention for each compound, the following diagram illustrates the PI3K/Akt/mTOR signaling cascade and the respective targets of this compound, GDC-0941, Perifosine, and Rapamycin.
Caption: PI3K/Akt/mTOR signaling pathway with points of inhibition.
Comparative Efficacy Data
The following table summarizes publicly available efficacy data for the known inhibitors. It is anticipated that this compound would exhibit a similar profile to GDC-0941 in cell-based assays, with specific potencies requiring experimental determination.
| Inhibitor | Assay Type | Cell Line(s) | IC50 / Efficacy | Reference |
| GDC-0941 | PI3Kα Enzyme Assay | - | 3 nM | [6] |
| Cell Viability | Breast Cancer Cell Lines | Potent inhibition, particularly in PIK3CA mutant or HER2 amplified lines | [7] | |
| In Vivo Xenograft | Medulloblastoma | Significant survival benefit | [8] | |
| Perifosine | Cell Proliferation | Various Tumor Cell Lines | 0.6 - 8.9 µM | [9] |
| In Vivo Xenograft | Multiple Myeloma | Single-agent activity observed | [2] | |
| Rapamycin | mTORC1 Kinase Assay | - | Potent and selective inhibition | [4] |
| Cell Growth | Various Cancer Cell Lines | Cytostatic effects, G1 phase arrest |
Experimental Protocols for Efficacy Determination
To empirically determine the efficacy of this compound and enable a direct comparison with known inhibitors, the following experimental workflows are recommended.
In Vitro Kinase Inhibition Assay (PI3K)
This assay directly measures the ability of the compound to inhibit the enzymatic activity of PI3K.
Workflow:
Caption: Workflow for in vitro PI3K kinase inhibition assay.
Western Blot Analysis of Pathway Phosphorylation
This method assesses the compound's ability to inhibit the PI3K/Akt/mTOR pathway within a cellular context by measuring the phosphorylation status of key downstream proteins.
Detailed Steps:
-
Cell Culture and Treatment: Plate cancer cells known to have an active PI3K pathway (e.g., MCF-7, U87MG) and allow them to adhere overnight. Treat cells with a dose range of this compound and control inhibitors for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and probe with primary antibodies against phosphorylated and total forms of key pathway proteins (e.g., p-Akt (Ser473), total Akt, p-S6K, total S6K).
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect signals using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities to determine the reduction in phosphorylation relative to total protein levels.
Cell Viability and Proliferation Assay
This assay determines the compound's effect on the growth and survival of cancer cells.
Workflow:
Caption: Workflow for cell viability and proliferation assay.
Conclusion and Future Directions
Based on the structural similarity to known PI3K inhibitors, this compound holds significant promise as a novel inhibitor of the PI3K/Akt/mTOR pathway. Its efficacy is predicted to be comparable to that of GDC-0941, offering potent and selective inhibition of PI3K. However, empirical validation through the experimental protocols outlined in this guide is essential to confirm its precise mechanism, potency, and cellular effects.
Further studies should also investigate its selectivity across different PI3K isoforms and its pharmacokinetic and pharmacodynamic properties in in vivo models. A direct comparison with a broader range of PI3K, Akt, and mTOR inhibitors will be crucial in defining its unique therapeutic potential and positioning it within the landscape of targeted cancer therapies.
References
-
Inhibition of the Mechanistic Target of Rapamycin (mTOR) - PubMed Central - NIH. [Link]
-
4-(1,3-Thiazol-2-yl)morpholine derivatives as inhibitors of phosphoinositide 3-kinase - PubMed. [Link]
-
More antitumor efficacy of the PI3K inhibitor GDC-0941 in breast cancer with PIK3CA mutation or HER2 amplification status in vitro - PubMed. [Link]
-
mTOR inhibitors - Wikipedia. [Link]
-
Perifosine: Update on a Novel Akt Inhibitor - PMC - NIH. [Link]
-
Current view on the mechanism of action of perifosine in cancer - PubMed. [Link]
-
Perifosine - Wikipedia. [Link]
-
GDC-0941, a Novel Class I Selective PI3K Inhibitor, Enhances the Efficacy of Docetaxel in Human Breast Cancer Models by Increasing Cell Death In Vitro and In Vivo - AACR Journals. [Link]
-
The PI3K inhibitor GDC-0941 displays promising in vitro and in vivo efficacy for targeted medulloblastoma therapy - PubMed Central. [Link]
-
Rapamycin is a Specific mTOR Inhibitor - Network of Cancer Research. [Link]
-
GDC-0941: Precision PI3K Inhibition to Decipher Oncogenic... - Online Inhibitor. [Link]
-
Rapamycin and mTOR kinase inhibitors - PMC - PubMed Central. [Link]
-
The discovery of GDC-0941: A potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - AACR Journals. [Link]
Sources
- 1. 4-(1,3-Thiazol-2-yl)morpholine derivatives as inhibitors of phosphoinositide 3-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Thiazolyl-N-phenylmorpholine Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking | MDPI [mdpi.com]
- 7. Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
A Comparative Benchmarking Guide: Evaluating [2-(Morpholin-4-yl)-1,3-thiazol-4-yl]methanol in the Context of PI3K/Akt/mTOR Pathway Inhibition
Introduction: The Rationale for Targeting the PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling cascade is a cornerstone of intracellular communication, governing fundamental cellular processes such as growth, proliferation, survival, and metabolism.[1][2] Its frequent dysregulation and hyperactivation are hallmarks of a vast array of human cancers, making it a highly validated and compelling target for therapeutic intervention.[2][3] The development of small molecule inhibitors against key nodes in this pathway, particularly PI3K, represents a major focus in modern oncology drug discovery.[4][5]
This guide provides a comprehensive framework for the preclinical evaluation of a novel investigational compound, [2-(Morpholin-4-yl)-1,3-thiazol-4-yl]methanol (hereafter referred to as the "Test Compound"). The objective is to benchmark its performance rigorously against a well-characterized reference agent, GDC-0941 (Pictilisib) , a potent, orally bioavailable pan-Class I PI3K inhibitor that has undergone extensive clinical investigation.[4][6][7]
Compound Profiles
| Feature | Test Compound | Reference Compound |
| Name | This compound | GDC-0941 (Pictilisib) |
| Structure | 2-(1H-indazol-4-yl)-6-[[4-(methylsulfonyl)piperazin-1-yl]methyl]-4-morpholin-4-ylthieno[3,2-d]pyrimidine[6] | |
| Target Class | Hypothesized PI3K Inhibitor | Pan-Class I PI3K Inhibitor[6][8][9] |
| Key Moieties | Morpholine, Thiazole | Thienopyrimidine, Morpholine, Indazole, Methylsulfonylpiperazine |
The Benchmarking Workflow: A Multi-Parametric Approach
A robust evaluation of a novel kinase inhibitor requires a systematic progression from direct target interaction to broader biological consequences. Our benchmarking strategy is designed to answer three critical questions in sequence:
-
Biochemical Potency & Selectivity: How potently and selectively does the Test Compound inhibit the enzymatic activity of the target kinases in a cell-free system?
-
Cellular Efficacy: Can the compound penetrate the cell membrane, engage its target, and modulate the downstream signaling pathway?
-
Phenotypic Impact: Does inhibition of the signaling pathway translate into a desired anti-proliferative effect in cancer cells?
Caption: High-level experimental workflow for benchmarking.
Part 1: Biochemical Potency and Selectivity Profiling
Expertise & Rationale
The foundational step in characterizing any kinase inhibitor is to quantify its direct interaction with the purified target enzyme, free from the complexities of a cellular environment. This approach provides the most direct measure of intrinsic potency. We employ a kinase panel assay to simultaneously assess activity against the four Class I PI3K isoforms (α, β, δ, γ). This is critical because isoform selectivity can profoundly impact both therapeutic efficacy and toxicity profiles.[10] For instance, the p110α isoform is frequently mutated in cancer, while p110δ and p110γ are more involved in immune cell function.[8] GDC-0941 is a pan-inhibitor, showing potent activity against all four isoforms, making it an ideal benchmark for understanding the Test Compound's selectivity profile.[6][11]
Experimental Protocol: PI3K Scintillation Proximity Assay (SPA)
This protocol is adapted from established methods for measuring PI3K activity.[11]
Principle of the Assay: This homogenous, radiometric assay measures the phosphorylation of the lipid substrate phosphatidylinositol (PI) by PI3K. The reaction utilizes [γ-³³P]-ATP. The resulting radiolabeled product, PIP3, is captured by scintillant-coated beads, bringing the ³³P isotope into close proximity and generating a light signal that is proportional to kinase activity. An inhibitor will reduce the signal.
Step-by-Step Methodology:
-
Compound Preparation: Serially dilute the Test Compound and GDC-0941 (in 100% DMSO) to create a 10-point, 3-fold dilution series, starting at a top concentration of 100 µM. The final DMSO concentration in the assay should be ≤1%.
-
Assay Plate Preparation: Add 2 µL of the diluted compounds to the wells of a 96-well assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Kinase Reaction Mixture: Prepare a master mix containing the specific recombinant human PI3K isoform (e.g., p110α/p85α, 5 ng), reaction buffer (20 mM Tris-HCl, pH 7.5, 4 mM MgCl₂, 1 mM DTT), and the lipid substrate.
-
Initiation: Add 20 µL of the kinase/substrate mixture to each well. Initiate the reaction by adding 28 µL of a solution containing ATP and [γ-³³P]-ATP (final concentration 1 µM ATP, 0.125 µCi [γ-³³P]-ATP).[11] The total reaction volume is 50 µL.
-
Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation.
-
Termination & Detection: Terminate the reaction by adding 150 µL of PBS. Add Yttrium Silicate (Ysi) polylysine SPA beads.
-
Signal Reading: Centrifuge the plate for 2 minutes at 2000 rpm and read using a suitable microplate scintillation counter (e.g., Wallac Microbeta).
-
Data Analysis: Convert raw counts to percent inhibition relative to the DMSO control. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter sigmoidal dose-response curve to determine the IC50 value.
Anticipated Data Summary
| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) |
| Test Compound | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| GDC-0941 | ~3 | ~33 | ~3 | ~75 |
| Reference IC50 values for GDC-0941 are based on published data.[6][9] |
Part 2: Cellular Target Engagement and Pathway Inhibition
Expertise & Rationale
While a biochemical assay confirms direct enzyme inhibition, it does not guarantee efficacy in a living cell. The compound must be able to cross the cell membrane, avoid efflux pumps, and engage its target in the complex intracellular milieu. Therefore, the logical next step is to measure the direct downstream consequence of PI3K inhibition: the phosphorylation of Akt.[12] Activated PI3K phosphorylates PIP2 to generate PIP3, which recruits Akt to the cell membrane where it is subsequently phosphorylated at key residues (Threonine 308 and Serine 473).[3] Measuring the level of phosphorylated Akt (p-Akt) provides a direct, quantitative biomarker of target engagement and pathway modulation within the cell.[12][13]
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
Experimental Protocol: In-Cell Western Assay for Phospho-Akt (Ser473)
Principle of the Assay: This immunocytochemical assay quantifies a specific protein target (p-Akt) directly in fixed cells in a microplate format. Cells are treated, fixed, and permeabilized. Two primary antibodies are used: one specific for the phosphorylated target (p-Akt) and one for a housekeeping protein (e.g., GAPDH or total Akt) for normalization. Each primary antibody is detected with a unique, species-specific secondary antibody conjugated to a different near-infrared (NIR) fluorophore. The plate is scanned on an imaging system, and the ratio of the target signal to the normalization signal is calculated.
Step-by-Step Methodology:
-
Cell Seeding: Seed a PI3K-dependent cancer cell line (e.g., U87MG glioblastoma or PC3 prostate cancer) into a 96-well plate at a density of 10,000-15,000 cells/well and incubate for 24 hours.
-
Serum Starvation: To reduce basal pathway activity, replace the growth medium with a serum-free medium and incubate for 12-18 hours.
-
Compound Treatment: Pre-treat cells with a serial dilution of the Test Compound or GDC-0941 for 2 hours.
-
Pathway Stimulation: Stimulate the PI3K pathway by adding a growth factor (e.g., 100 ng/mL IGF-1) for 20-30 minutes.
-
Fixation and Permeabilization: Aspirate the medium and immediately fix the cells with 4% paraformaldehyde in PBS for 20 minutes. Wash the cells with PBS containing 0.1% Triton X-100, then permeabilize with the same buffer for 20 minutes.
-
Blocking: Block non-specific antibody binding with a suitable blocking buffer (e.g., LI-COR Odyssey Blocking Buffer) for 90 minutes at room temperature.
-
Primary Antibody Incubation: Incubate cells overnight at 4°C with a cocktail of primary antibodies: rabbit anti-p-Akt (Ser473) and mouse anti-GAPDH, diluted in blocking buffer.
-
Secondary Antibody Incubation: Wash the cells extensively. Incubate for 60 minutes in the dark with a cocktail of NIR-conjugated secondary antibodies: goat anti-rabbit IRDye 800CW and goat anti-mouse IRDye 680RD.
-
Imaging and Analysis: Wash the cells, remove all buffer, and scan the plate using a two-channel NIR imaging system (e.g., LI-COR Odyssey). Quantify the integrated intensity in each channel. Calculate the ratio of p-Akt (800 nm channel) to GAPDH (700 nm channel). Determine IC50 values as described previously.
Anticipated Data Summary
| Compound | Cell Line | Cellular p-Akt (Ser473) Inhibition IC50 (nM) |
| Test Compound | U87MG | Experimental Value |
| GDC-0941 | U87MG | ~46 |
| Test Compound | PC3 | Experimental Value |
| GDC-0941 | PC3 | ~37 |
| Reference IC50 values for GDC-0941 are based on published data.[11] |
Part 3: Phenotypic Anti-Proliferative Activity
Expertise & Rationale
The ultimate goal of an anti-cancer agent is to stop tumor growth. Therefore, after confirming on-target pathway modulation, it is essential to assess the compound's effect on a key cancer phenotype: cell proliferation and viability.[14] An anti-proliferative assay determines the concentration of a compound required to inhibit cell growth by 50% (GI50). Comparing the GI50 values of the Test Compound and GDC-0941 across a panel of cancer cell lines provides a direct measure of their functional cellular potency and helps to establish a preliminary therapeutic window.
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
Principle of the Assay: This homogenous assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells. The assay reagent lyses the cells and provides the luciferase and substrate necessary to produce a luminescent signal that is proportional to the amount of ATP present.
Step-by-Step Methodology:
-
Cell Seeding: Seed various cancer cell lines (e.g., U87MG, PC3, A2780) in opaque-walled 96-well plates at an appropriate density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a 10-point serial dilution of the Test Compound or GDC-0941.
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add a volume of reagent equal to the volume of cell culture medium in each well.
-
Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.
-
Luminescence Reading: Record the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the GI50 values by fitting the data to a dose-response curve, normalizing the results to the DMSO-treated control wells (100% viability) and a "no cells" background control.
Anticipated Data Summary
| Compound | U87MG GI50 (µM) | PC3 GI50 (µM) | A2780 GI50 (µM) |
| Test Compound | Experimental Value | Experimental Value | Experimental Value |
| GDC-0941 | ~0.95 | ~0.28 | ~0.14 |
| Reference GI50 values for GDC-0941 are based on published data.[11] |
Summary and Concluding Remarks
This guide outlines a systematic and robust methodology for benchmarking the novel compound this compound against the clinical-stage PI3K inhibitor, GDC-0941. By progressing from direct biochemical inhibition to cellular pathway modulation and finally to a functional anti-proliferative outcome, this workflow provides a comprehensive preclinical data package.
The comparative data generated will allow for a clear assessment of the Test Compound's potential. Key questions to be answered include:
-
Is the Test Compound as potent as or more potent than GDC-0941 in biochemical and cellular assays?
-
Does the Test Compound exhibit a different PI3K isoform selectivity profile compared to the pan-inhibition of GDC-0941?
-
Does the observed cellular pathway inhibition translate effectively into anti-proliferative activity?
The resulting dataset will form a solid foundation for further investigation, including in vivo efficacy studies in xenograft models[15][16], pharmacokinetic profiling[17][18][19], and mechanism-of-action studies, ultimately determining the therapeutic potential of this novel chemical entity.
References
-
Vogel, K. W., et al. (2009). Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR pathway. PubMed. Available from: [Link]
-
Carlson, C. B., et al. (2008). Cell-based assays for dissecting the PI3K/AKT pathway. Cancer Research. Available from: [Link]
-
Somberg, R., et al. (2008). Analytical tools for interrogation of the PI3K/AKT/mTOR signaling pathway. Cancer Research. Available from: [Link]
-
Elkabets, M., et al. (2013). PI3K/mTOR inhibitors show in vivo efficacy in mouse xenograft models of multiple subtypes of human breast cancer. ResearchGate. Available from: [Link]
-
Koul, D., et al. (2012). Development and application of PI3K assays for novel drug discovery. PubMed. Available from: [Link]
-
Ismail, M. (2020). A biochemical method for cancer drug screening using the NanoBiT® Protein:Protein Interaction Assay. YouTube. Available from: [Link]
-
Jamei, M., et al. (2021). Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. ScienceOpen. Available from: [Link]
-
Hurvitz, S. (n.d.). PI3K-Targeting Agents May Help Overcome Resistance in Breast Cancer Treatment. Oncology Learning Network. Available from: [Link]
-
Merck Millipore. (n.d.). Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit. Available from: [Link]
-
Shah, P., et al. (2021). Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. ResearchGate. Available from: [Link]
-
Cocco, S., et al. (2021). Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy. PMC. Available from: [Link]
-
Alzahrani, A. S. (2019). PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. MDPI. Available from: [Link]
-
Cho, J. H., et al. (2020). List of natural compounds targeting PI3K/AKT/mTOR signaling pathway in various skin cancers (in vitro). ResearchGate. Available from: [Link]
-
Tewari, D., et al. (2022). Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach. PMC. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Pictilisib. PubChem Compound Database. Available from: [Link]
-
Slomovitz, B., et al. (2015). Inhibition of PI3K/Akt/mTOR Signaling by Natural Products. PMC. Available from: [Link]
-
AdooQ Bioscience. (n.d.). GDC-0941 (Pictilisib). Available from: [Link]
-
Janku, F., et al. (2018). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. PMC. Available from: [Link]
-
Jang, G. R., Harris, R. Z., & Lau, D. T. (2001). Pharmacokinetics and its role in small molecule drug discovery research. PubMed. Available from: [Link]
-
Agilex Biolabs. (2024). The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. Available from: [Link]
Sources
- 1. PI3K-AKT-mTOR Compound Library | TargetMol [targetmol.com]
- 2. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Pictilisib | C23H27N7O3S2 | CID 17755052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. adooq.com [adooq.com]
- 10. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects [mdpi.com]
- 11. selleckchem.com [selleckchem.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. onclive.com [onclive.com]
- 17. Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. – ScienceOpen [scienceopen.com]
- 18. Pharmacokinetics and its role in small molecule drug discovery research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis | Agilex Biolabs [agilexbiolabs.com]
A Comparative Spectroscopic Guide to [2-(Morpholin-4-yl)-1,3-thiazol-4-yl]methanol Derivatives for Drug Discovery
In the landscape of modern medicinal chemistry, the thiazole scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile chemical nature and proven bioactivity have led to its incorporation into a multitude of approved drugs. Among the diverse array of thiazole-containing compounds, derivatives of [2-(Morpholin-4-yl)-1,3-thiazol-4-yl]methanol have emerged as a particularly promising class, exhibiting a range of biological activities that warrant their deeper investigation. The morpholine moiety often imparts favorable pharmacokinetic properties, while the substituted thiazole-methanol core provides a fertile ground for structural modifications to fine-tune biological efficacy.
This guide offers a comprehensive comparative analysis of the spectroscopic data for a series of this compound derivatives. By examining the nuances in their Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectra, we aim to provide researchers, scientists, and drug development professionals with the foundational knowledge to accelerate the identification, characterization, and optimization of these high-potential compounds. The experimental protocols detailed herein are designed to be self-validating, ensuring reproducibility and fostering confidence in the generated data.
The Importance of Spectroscopic Characterization
Spectroscopic analysis is an indispensable tool in the structural elucidation and purity assessment of newly synthesized compounds. Each technique provides a unique piece of the molecular puzzle:
-
NMR Spectroscopy (¹H and ¹³C): Reveals the carbon-hydrogen framework of a molecule, providing detailed information about the chemical environment, connectivity, and stereochemistry of individual atoms.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
-
Mass Spectrometry (MS): Determines the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.
-
UV-Vis Spectroscopy: Probes the electronic transitions within a molecule, offering insights into conjugation and the presence of chromophores.
A thorough understanding of the spectroscopic signatures of this compound derivatives is paramount for confirming their identity, assessing their purity, and understanding their structure-activity relationships (SAR).
Experimental Workflows
To ensure the generation of high-quality, reproducible data, the following experimental workflows are recommended.
General Synthesis of this compound Derivatives
The synthesis of the title compounds generally follows a well-established Hantzsch thiazole synthesis, followed by functional group manipulations. A generalized synthetic scheme is presented below.
Caption: Generalized synthetic workflow for this compound derivatives.
Spectroscopic Analysis Protocol
A standardized protocol for acquiring spectroscopic data is crucial for meaningful comparison.
Caption: Standardized workflow for the spectroscopic analysis of synthesized derivatives.
Comparative Spectroscopic Data
To illustrate the impact of substitution on the spectroscopic properties of the this compound scaffold, we will consider a hypothetical series of derivatives where the substituent at the 4-position of the thiazole ring is varied (R = H, CH₃, Phenyl). While a single source providing a direct comparison of these exact analogues is not available, the following data is a composite representation based on the spectral characteristics of similar morpholinothiazole derivatives found in the literature.[1][2]
¹H NMR Spectroscopy
The ¹H NMR spectra of these derivatives are characterized by distinct signals for the morpholine, thiazole, and methanol moieties. The chemical shifts of these protons are sensitive to the electronic environment, providing valuable structural information.
Table 1: Comparative ¹H NMR Data (δ, ppm) in CDCl₃
| Proton Assignment | Derivative 1 (R=H) | Derivative 2 (R=CH₃) | Derivative 3 (R=Phenyl) | Rationale for Chemical Shift Variation |
| Morpholine (-CH₂-N-) | ~3.45 (t, 4H) | ~3.46 (t, 4H) | ~3.50 (t, 4H) | The substituent at C4 has a minor effect on the distant morpholine protons. A slight downfield shift for the phenyl derivative may be due to long-range anisotropic effects. |
| Morpholine (-CH₂-O-) | ~3.75 (t, 4H) | ~3.76 (t, 4H) | ~3.80 (t, 4H) | Similar to the -CH₂-N- protons, the effect of the C4 substituent is minimal. |
| Thiazole-H5 | ~6.80 (s, 1H) | Not Applicable | Not Applicable | The singlet for the H5 proton is a key identifier for the unsubstituted C5 position. |
| Thiazole-CH₃ (R) | Not Applicable | ~2.40 (s, 3H) | Not Applicable | The methyl group at C4 appears as a characteristic singlet in the aliphatic region. |
| Methanol (-CH₂OH) | ~4.60 (s, 2H) | ~4.55 (s, 2H) | ~4.75 (s, 2H) | The electron-donating methyl group at C4 causes a slight upfield shift, while the electron-withdrawing and anisotropic phenyl group at C4 leads to a downfield shift. |
| Methanol (-OH) | ~2.50 (br s, 1H) | ~2.45 (br s, 1H) | ~2.80 (br s, 1H) | The chemical shift of the hydroxyl proton is variable and dependent on concentration and solvent. The observed trend may reflect changes in hydrogen bonding influenced by the C4 substituent. |
| Phenyl-H (R) | Not Applicable | Not Applicable | ~7.30-7.50 (m, 5H) | The multiplet in the aromatic region confirms the presence of the phenyl substituent. |
¹³C NMR Spectroscopy
The ¹³C NMR spectra provide complementary information on the carbon skeleton. The chemical shifts of the thiazole ring carbons are particularly sensitive to the nature of the substituent at C4.
Table 2: Comparative ¹³C NMR Data (δ, ppm) in CDCl₃
| Carbon Assignment | Derivative 1 (R=H) | Derivative 2 (R=CH₃) | Derivative 3 (R=Phenyl) | Rationale for Chemical Shift Variation |
| Morpholine (-CH₂-N-) | ~48.5 | ~48.6 | ~48.8 | The C4 substituent has a negligible effect on the morpholine carbons. |
| Morpholine (-CH₂-O-) | ~66.5 | ~66.6 | ~66.8 | Similar to the other morpholine carbons, the effect of the C4 substituent is minimal. |
| Thiazole-C2 | ~168.0 | ~167.5 | ~169.0 | The chemical shift of C2 is influenced by the electronic nature of the C4 substituent. The electron-donating methyl group causes a slight upfield shift, while the phenyl group has a minor deshielding effect. |
| Thiazole-C4 | ~145.0 | ~155.0 | ~158.0 | The chemical shift of C4 is highly sensitive to the directly attached substituent. The methyl and phenyl groups cause significant downfield shifts compared to the proton in the unsubstituted derivative. |
| Thiazole-C5 | ~115.0 | ~112.0 | ~120.0 | The C5 chemical shift is influenced by both electronic and steric effects of the C4 substituent. The phenyl group's deshielding effect is more pronounced. |
| Methanol (-CH₂OH) | ~60.0 | ~59.5 | ~61.0 | The electronic effects of the C4 substituent are transmitted to the methanol carbon, with the phenyl group causing a downfield shift. |
| Thiazole-CH₃ (R) | Not Applicable | ~15.0 | Not Applicable | The methyl carbon appears in the typical aliphatic region. |
| Phenyl-C (R) | Not Applicable | Not Applicable | ~128.0-135.0 | The signals for the phenyl carbons appear in the aromatic region. |
Infrared (IR) Spectroscopy
The IR spectra of these derivatives are dominated by characteristic absorptions of the morpholine, thiazole, and hydroxyl groups.
Table 3: Comparative FT-IR Data (ν, cm⁻¹) in KBr
| Vibrational Mode | Derivative 1 (R=H) | Derivative 2 (R=CH₃) | Derivative 3 (R=Phenyl) | Rationale for Vibrational Frequency Variation |
| O-H stretch (alcohol) | ~3300-3400 (broad) | ~3300-3400 (broad) | ~3300-3400 (broad) | The broad absorption is characteristic of the hydrogen-bonded hydroxyl group and is not significantly affected by the C4 substituent. |
| C-H stretch (aliphatic) | ~2850-2950 | ~2850-2960 | ~2850-2950 | These absorptions are due to the C-H stretching of the morpholine and methanol moieties. |
| C=N stretch (thiazole) | ~1610-1620 | ~1615-1625 | ~1600-1610 | The C=N stretching frequency of the thiazole ring can be slightly influenced by the electronic nature of the C4 substituent. |
| C-O-C stretch (ether) | ~1110-1120 | ~1110-1120 | ~1110-1120 | The strong absorption corresponding to the ether linkage in the morpholine ring is a consistent feature. |
| C-O stretch (alcohol) | ~1020-1040 | ~1020-1040 | ~1020-1040 | The C-O stretching of the primary alcohol is also a consistent feature. |
Mass Spectrometry
Mass spectrometry provides crucial information about the molecular weight and fragmentation patterns of the derivatives. In electrospray ionization (ESI), the protonated molecular ion [M+H]⁺ is typically the base peak.
Table 4: Comparative Mass Spectrometry Data (m/z)
| Ion | Derivative 1 (R=H) | Derivative 2 (R=CH₃) | Derivative 3 (R=Phenyl) | Fragmentation Rationale |
| [M+H]⁺ | 201.07 | 215.09 | 277.10 | The molecular ion peak confirms the molecular weight of each derivative. |
| [M-H₂O+H]⁺ | 183.06 | 197.08 | 259.09 | Loss of a water molecule from the methanol group is a common fragmentation pathway. |
| [M-CH₂OH+H]⁺ | 170.06 | 184.07 | 246.09 | Cleavage of the hydroxymethyl group is another characteristic fragmentation. |
| Thiazole ring fragments | Various | Various | Various | The thiazole ring can undergo characteristic cleavages, often involving the loss of the morpholine moiety or the substituent at C4.[3][4][5] |
UV-Vis Spectroscopy
The UV-Vis spectra of these compounds are primarily influenced by the electronic transitions within the thiazole ring. The position of the maximum absorption (λₘₐₓ) is sensitive to the extent of conjugation.
Table 5: Comparative UV-Vis Data (in Methanol)
| Parameter | Derivative 1 (R=H) | Derivative 2 (R=CH₃) | Derivative 3 (R=Phenyl) | Rationale for λₘₐₓ Variation |
| λₘₐₓ (nm) | ~250-260 | ~255-265 | ~280-290 | The λₘₐₓ is associated with π→π* transitions in the thiazole ring. The alkyl substituent has a minor bathochromic (red) shift. The phenyl group, by extending the conjugation, causes a significant bathochromic shift.[6] |
Conclusion
This guide provides a foundational comparative analysis of the spectroscopic data for a series of this compound derivatives. The presented data and interpretations highlight the sensitivity of spectroscopic techniques to subtle structural modifications. By understanding these structure-spectra correlations, researchers can more efficiently and confidently characterize novel derivatives in this promising class of compounds. The provided experimental workflows serve as a robust starting point for generating high-quality, comparable data, thereby accelerating the drug discovery and development process. Further detailed studies on a wider range of derivatives will undoubtedly continue to enrich our understanding of these versatile molecules.
References
- Clarke, G. M., & Williams, D. H. (1965). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic, 429-434.
- Guella, G., Chiasera, G., & Pietra, F. (1996). Mass spectrometric studies of 2-aryl-5-acetylthiazole derivatives. Rapid Communications in Mass Spectrometry, 10(11), 1347-1351.
- Mohamed, Y. A., Abbas, S. E., & Abdel-Gawad, S. M. (2009). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives.
- Adam, F., & Key, D. (2007). UV-vis spectra of 2-aminothiazole (AT) and PATs synthesized with different oxidant/solvent systems at the same conditions (70 °C, 48 h and oxidant/monomer molar ratio of 0.2).
- Assiri, M. A., Ali, T. E., Alqahtani, M. N., Shaaban, I. A., Shati, A. A., Alfaifi, M. Y., & Elbehairi, S. E. I. (2023). New Functionalized Morpholinothiazole Derivatives: Regioselective Synthesis, Computational Studies, Anticancer Activity Evaluation, and Molecular Docking Studies. Current Organic Chemistry, 27(22), 1985-1998.
- Ali, T. E., Shaaban, I. A., Assiri, M. A., Alqahtani, M. N., Shati, A. A., Alfaifi, M. Y., & Elbehairi, S. E. I. (2023). New Functionalized Morpholinothiazole Derivatives: Regioselective Synthesis, Computational Studies, Anticancer Activity Evaluation, and Molecular Docking Studies.
- Abdel-Wahab, B. F., Abdel-Latif, E., & Mohamed, H. A. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1741.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Spectroscopic Studies of Fluorescence Effects in Bioactive 4-(5-Heptyl-1,3,4-Thiadiazol-2-yl)Benzene-1,3-Diol and 4-(5-Methyl-1,3,4-Thiadiazol-2-yl)Benzene-1,3-Diol Molecules Induced by pH Changes in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) [pubs.rsc.org]
Assessing the Selectivity Profile of [2-(Morpholin-4-yl)-1,3-thiazol-4-yl]methanol: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, particularly within oncology and inflammation, the development of highly selective kinase inhibitors is paramount.[1] While kinases are attractive therapeutic targets due to their central role in cellular signaling, the high degree of conservation in their ATP-binding sites presents a significant challenge in achieving target specificity.[1] Off-target effects stemming from promiscuous kinase inhibition can lead to unforeseen toxicities and a diminished therapeutic window. This guide provides a comprehensive framework for assessing the selectivity of a novel compound, [2-(Morpholin-4-yl)-1,3-thiazol-4-yl]methanol, using established and robust methodologies. For the purpose of this guide, we will operate under the working hypothesis that our compound of interest is a putative inhibitor of Aurora Kinase A (AurA), a key regulator of mitosis and a validated cancer target.
The Imperative of Kinase Inhibitor Selectivity
The human kinome comprises over 500 protein kinases, all sharing a structurally related catalytic domain.[1][2] This similarity makes the design of truly selective inhibitors a formidable task. A lack of selectivity can lead to the modulation of unintended signaling pathways, potentially causing adverse effects or confounding the interpretation of biological data in a research setting.[1] Therefore, rigorous selectivity profiling is not merely a regulatory requirement but a foundational step in understanding a compound's true mechanism of action and its potential for clinical success.
A Multi-Faceted Approach to Selectivity Profiling
A thorough assessment of inhibitor selectivity requires a multi-pronged approach, combining in vitro biochemical assays with cell-based functional assays. This dual strategy allows for the determination of direct enzymatic inhibition and the evaluation of on- and off-target effects within a more physiologically relevant context.
Phase 1: Broad Kinome Screening
The initial step in characterizing the selectivity of this compound is to profile it against a large, representative panel of kinases. This provides a broad overview of its inhibitory activity across the kinome.
Experimental Protocol: Radiometric Kinase Assay
A widely used and reliable method for this initial screen is the radiometric kinase assay, which directly measures the transfer of a radiolabeled phosphate from ATP to a substrate.[2][3]
Step-by-Step Methodology:
-
Compound Preparation: A stock solution of this compound is prepared in DMSO. A single high concentration (e.g., 10 µM) is typically used for the initial broad screen.
-
Kinase Panel: A panel of several hundred purified human kinases is utilized. Commercial services from companies like Reaction Biology offer comprehensive kinome screening panels.[3]
-
Reaction Mixture: For each kinase, a reaction mixture is prepared containing the kinase, its specific substrate, and a buffer containing [γ-³³P]ATP and MgCl₂.
-
Inhibition Assay: this compound is added to the reaction mixtures. A vehicle control (DMSO) is run in parallel.
-
Incubation: The reactions are incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.
-
Quenching and Detection: The reactions are stopped, and the phosphorylated substrate is separated from the free [γ-³³P]ATP, typically by spotting onto a filter membrane. The amount of incorporated radioactivity is then quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition for each kinase is calculated relative to the vehicle control.
Data Presentation: Kinome Inhibition Profile
The results of the broad kinome screen are often visualized as a "kinome map" or a table summarizing the kinases that are significantly inhibited.
| Target Kinase | Family | % Inhibition at 10 µM |
| Aurora Kinase A (AurA) | Aurora | 98% |
| Aurora Kinase B (AurB) | Aurora | 75% |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | Tyrosine Kinase | 55% |
| Platelet-Derived Growth Factor Receptor Beta (PDGFRβ) | Tyrosine Kinase | 48% |
| Mitogen-Activated Protein Kinase 1 (MAPK1) | CMGC | 12% |
| Cyclin-Dependent Kinase 2 (CDK2) | CMGC | 8% |
This is a hypothetical dataset for illustrative purposes.
Workflow for Kinase Selectivity Profiling
Caption: A streamlined workflow for assessing kinase inhibitor selectivity.
Phase 2: Determining Potency and Comparative Selectivity
Following the identification of the primary target and significant off-targets from the broad screen, the next step is to quantify the potency of the compound against these selected kinases.
Experimental Protocol: IC₅₀ Determination
The half-maximal inhibitory concentration (IC₅₀) is a key metric for inhibitor potency. This is determined by performing a dose-response analysis.
Step-by-Step Methodology:
-
Kinase Selection: Based on the initial screen, AurA (primary target) and AurB, VEGFR2, and PDGFRβ (potential off-targets) are selected for IC₅₀ determination. A highly selective, well-characterized AurA inhibitor (e.g., Alisertib) is included as a comparator.
-
Serial Dilution: A series of concentrations of this compound and the comparator inhibitor are prepared by serial dilution.
-
Kinase Assays: Radiometric or fluorescence-based kinase assays are performed for each kinase at each inhibitor concentration.
-
Data Analysis: The percentage of inhibition is plotted against the logarithm of the inhibitor concentration. The data is fitted to a sigmoidal dose-response curve to determine the IC₅₀ value.
Data Presentation: Comparative IC₅₀ Values
| Compound | AurA IC₅₀ (nM) | AurB IC₅₀ (nM) | VEGFR2 IC₅₀ (nM) | PDGFRβ IC₅₀ (nM) | Selectivity (AurB/AurA) |
| This compound | 50 | 500 | 1200 | 2500 | 10-fold |
| Alisertib (Comparator) | 2 | 150 | >10,000 | >10,000 | 75-fold |
This is a hypothetical dataset for illustrative purposes.
Phase 3: Cellular Assays for Target Engagement and Functional Consequences
While in vitro assays are crucial for determining direct enzymatic inhibition, cellular assays are necessary to confirm that the compound can penetrate the cell membrane, engage its target, and elicit a functional response.
Experimental Protocol: Western Blotting for Phospho-Protein Levels
This method measures the phosphorylation state of the target kinase or its downstream substrates, providing a direct readout of target engagement in a cellular context.
Step-by-Step Methodology:
-
Cell Line Selection: A human cancer cell line known to express the target kinases (e.g., HeLa or HCT116) is chosen.
-
Compound Treatment: Cells are treated with increasing concentrations of this compound for a specified time.
-
Cell Lysis: The cells are lysed to extract total protein.
-
SDS-PAGE and Western Blotting: Protein lysates are separated by size using SDS-PAGE and transferred to a membrane.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for the phosphorylated forms of AurA and a key downstream substrate, as well as phospho-VEGFR2 to assess off-target effects. Antibodies for the total protein levels are used as loading controls.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is detected using a chemiluminescent substrate.
-
Quantification: The band intensities are quantified to determine the relative levels of protein phosphorylation.
Signaling Pathway Context
Caption: On- and off-target pathways for our hypothetical inhibitor.
Conclusion and Future Directions
This guide outlines a systematic and robust approach to assessing the selectivity of the novel compound, this compound. Based on our hypothetical data, the compound demonstrates a promising 10-fold selectivity for Aurora Kinase A over Aurora Kinase B and even greater selectivity against the tyrosine kinases VEGFR2 and PDGFRβ. While these initial results are encouraging, further characterization is warranted. Advanced techniques such as thermal shift assays or competition binding assays could provide additional insights into the binding affinities for different kinases.[2] Ultimately, a comprehensive understanding of a compound's selectivity profile is essential for its successful development as either a chemical probe for basic research or a therapeutic agent.
References
-
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
-
Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127-132. [Link]
-
Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved from [Link][3]
-
Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046-1051. [Link]
-
Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]
-
Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., Krick, A., & Lin, D. C. (2013). A broad-spectrum screen for prediction of kinase inhibitor activities. Journal of medicinal chemistry, 56(19), 7613-7624. [Link]
-
Cohen, P., & Alessi, D. R. (2013). Kinase drug discovery—what's next in the field?. ACS chemical biology, 8(1), 96-104. [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of [2-(Morpholin-4-yl)-1,3-thiazol-4-yl]methanol
This document provides a detailed, procedural guide for the safe handling and disposal of the chemical compound [2-(Morpholin-4-yl)-1,3-thiazol-4-yl]methanol. As this compound is primarily used in research and development, specific regulatory disposal data is often scarce. Therefore, this guide is built upon a precautionary principle, deriving operational directives from the known hazards of its core structural moieties: morpholine and thiazole. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment.
Hazard Assessment: A Precautionary Approach
The safe disposal of any chemical begins with a thorough understanding of its potential hazards. For this compound, we must infer its hazard profile by analyzing its constituent chemical groups, a standard and prudent practice in chemical safety.
-
Morpholine Moiety : The morpholine ring is a well-characterized structural component. Morpholine itself is a flammable liquid and is recognized as being toxic and corrosive, capable of causing severe skin burns and eye damage.[1][2][3] It is also known to react violently with strong oxidizing agents.[4]
-
Thiazole Moiety : Thiazole derivatives encompass a wide range of biologically active compounds.[5][6] While this activity is valuable in drug discovery, it necessitates cautious handling. The thermal decomposition of sulfur- and nitrogen-containing heterocyclic compounds like thiazole can release toxic and irritating gases, including nitrogen oxides (NOx) and sulfur oxides (SOx).[7]
-
Inferred Hazards : Based on these components and data from structurally similar isomers, this compound should be treated as a hazardous substance.[8] The primary risks are associated with its toxicity, and skin and eye irritation.
Table 1: Inferred GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[8] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[8] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[8] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[8] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[8] |
Personal Protective Equipment (PPE) and Safe Handling
All handling and preparation for disposal must occur within a certified chemical fume hood to minimize inhalation exposure.[9] The following PPE is mandatory.
Table 2: Required Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
|---|---|---|
| Gloves | Chemical-resistant nitrile or neoprene gloves.[10] | To prevent skin contact with the potentially toxic and irritating compound. |
| Eye Protection | Tightly fitting safety goggles and a full-face shield.[10] | To protect against accidental splashes to the eyes and face. |
| Body Protection | A flame-resistant laboratory coat. | To protect skin and personal clothing from contamination. |
Step-by-Step Disposal Protocol
Disposal of this compound is a multi-step process that requires careful planning and execution. Never dispose of this chemical down the drain or in the regular trash.[11][12]
Step 1: Waste Identification and Classification
Based on the hazard assessment, all forms of this compound—including pure substance, solutions, and contaminated materials—must be classified as hazardous chemical waste .
Step 2: Segregation of Waste
Proper segregation is crucial to prevent dangerous reactions within waste containers.[13]
-
Store this waste separately from:
-
Strong Acids
-
Strong Bases
-
Oxidizing Agents[14]
-
Water-Reactive Materials
-
-
Rationale: The morpholine moiety can react with oxidizing agents, and the overall compound's stability with strong acids or bases may be unknown. Segregation prevents uncontrolled exothermic reactions or the generation of toxic gases.
Step 3: Container Selection and Labeling
-
Container Selection: Use only chemically compatible containers. High-density polyethylene (HDPE) or glass containers with tightly sealing screw caps are appropriate.[13][14] The container must be in good condition, free from cracks or leaks.
-
Labeling: All waste containers must be accurately labeled before any waste is added. The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
Appropriate hazard pictograms (e.g., exclamation mark for irritant/harmful)
-
The date waste was first added
-
The name and contact information of the generating researcher/laboratory
-
Step 4: Waste Accumulation and Storage
-
Waste must be stored in a designated Satellite Accumulation Area (SAA) , which should be at or near the point of generation.[12][14]
-
Keep the waste container closed at all times except when adding waste.[12][15] This is a primary safety and regulatory requirement.
-
Do not overfill containers. A safe maximum is 90% of the container's capacity to allow for expansion.[15]
Step 5: Disposal of Contaminated Materials
-
Solid Waste: All disposable items that have come into direct contact with the compound (e.g., gloves, pipette tips, weigh boats, absorbent paper) must be collected in a separate, clearly labeled solid hazardous waste container.
-
Empty Containers: An "empty" container that held this compound must still be treated as hazardous waste. To render it non-hazardous, it must be triple-rinsed.[13][16]
-
Select a solvent that can readily dissolve the compound (e.g., methanol, acetone).
-
Add an amount of solvent equal to about 5-10% of the container's volume, cap and shake thoroughly.
-
Crucially, the first rinsate must be collected and disposed of as liquid hazardous waste. [16] Subsequent rinses may also require collection depending on local regulations.
-
After triple rinsing and air-drying in a fume hood, deface the original label and dispose of the container according to your institution's policy.
-
Step 6: Arranging for Final Disposal
The final step is to arrange for pickup and disposal by a certified professional.
-
Contact your institution’s Environmental Health & Safety (EHS or EH&S) office to schedule a waste pickup.[11][16]
-
Do not attempt to transport hazardous waste yourself or hire an external contractor directly. All waste disposal must be managed through the proper institutional channels.
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is vital to prevent exposure and further contamination.
-
Alert & Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Secure Area: Restrict access to the spill area.
-
Don PPE: Before any cleanup, don the full PPE suite as described in Table 2.
-
Contain & Absorb: For liquid spills, cover with an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent.[4] Do not use combustible materials like paper towels.
-
Collect Waste: Carefully scoop the absorbed material and any contaminated solids into a designated hazardous waste container. Use non-sparking tools if a flammable solvent is present.[4]
-
Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS office as required by your institution's policy.
Disposal Workflow Visualization
The following diagram outlines the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
-
Safety Data Sheet: Morpholine. Carl ROTH. [Link]
-
Hazardous Substance Fact Sheet: Morpholine. New Jersey Department of Health. [Link]
-
Morpholine (HSG 92, 1995). International Programme on Chemical Safety (INCHEM). [Link]
-
[2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanol. PubChem, National Center for Biotechnology Information. [Link]
-
Chemical Waste Disposal Guidelines. Emory University, Department of Chemistry. [Link]
-
Safety data sheet. CPAChem. [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania, EHRS. [Link]
-
SAFETY DATA SHEET POLYETHYLENE GLYCOL 400. Chemical Suppliers. [Link]
-
The Potential of Thiazole Derivatives as Antimicrobial Agents. MDPI. [Link]
-
Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]
-
Hazardous Waste Disposal Guide. Dartmouth College. [Link]
-
Chemical Waste Management Guide. Technion - Israel Institute of Technology. [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. National Center for Biotechnology Information. [Link]
-
A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties... Royal Society of Chemistry. [Link]
-
Antibacterial Effects of Novel Thiazole Derivatives and the Toxicity of Oxothiazole on Liver Histopathology of Mice. Medical Laboratory Journal. [Link]
Sources
- 1. carlroth.com:443 [carlroth.com:443]
- 2. Morpholine (HSG 92, 1995) [inchem.org]
- 3. fishersci.com [fishersci.com]
- 4. nj.gov [nj.gov]
- 5. The Potential of Thiazole Derivatives as Antimicrobial Agents | MDPI [mdpi.com]
- 6. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. [2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanol | C8H12N2O2S | CID 24229673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. vumc.org [vumc.org]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. rtong.people.ust.hk [rtong.people.ust.hk]
- 14. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 15. ethz.ch [ethz.ch]
- 16. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Personal protective equipment for handling [2-(Morpholin-4-yl)-1,3-thiazol-4-yl]methanol
Comprehensive Safety & Handling Guide: [2-(Morpholin-4-yl)-1,3-thiazol-4-yl]methanol
A Senior Application Scientist's Guide to Personal Protective Equipment and Safe Laboratory Operations
This document provides essential safety protocols for handling the research compound this compound. As drug development professionals, our commitment to safety is paramount, extending beyond discovery to the meticulous handling of every compound in our laboratories. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity.
Hazard Profile and Risk Assessment
Understanding the specific hazards of this compound is the foundation of a robust safety plan. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, a thorough assessment of its structural isomer, [2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanol, provides a reliable basis for hazard identification under the precautionary principle.[1] Data from analogous thiazole-containing compounds further corroborates this assessment.[2][3]
The primary risks are associated with its acute toxicity through multiple exposure routes and its irritant properties.
Table 1: GHS Hazard Classification for [2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanol (Isomer)
| Hazard Class | GHS Hazard Code | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |
| STOT - Single Exposure | H335 | May cause respiratory irritation |
Source: PubChem CID 24229673[1]
Core Directive: Before any handling operation, a risk assessment must be conducted. This involves evaluating the scale of the experiment, the physical form of the compound (solid vs. solution), and the potential for aerosol generation or splashing. Personal Protective Equipment (PPE) is the final and critical barrier of protection, to be used in conjunction with primary engineering controls like chemical fume hoods.[4]
Multi-Layered PPE Protocol
The selection of PPE must be tailored to the specific task. The following sections detail the minimum required PPE and conditions under which enhanced protection is necessary.
Eye and Face Protection: A Non-Negotiable Barrier
Minimum Requirement: Chemical splash goggles are mandatory for all operations.
The serious eye irritation hazard (H319) means that standard safety glasses are insufficient.[5] Safety glasses do not form a seal around the eyes and offer no protection from splashes, powders, or vapors that can easily enter through gaps.[5]
-
Rationale: Thiazole-containing compounds can cause significant irritation upon contact with mucous membranes.[1][2] Chemical splash goggles provide a 360-degree seal, protecting the eyes from direct contact and splashes from all angles.
-
Enhanced Protection: When handling larger quantities (>1g) or when there is a significant risk of splashing (e.g., during solvent transfer or heating), a full-face shield must be worn in addition to chemical splash goggles. The face shield protects the entire face from direct contact.[6][7]
Skin and Body Protection: Preventing Dermal Absorption and Irritation
Minimum Requirement: Standard laboratory coat and disposable nitrile gloves.
Given the hazards of dermal toxicity (H312) and skin irritation (H315), protecting the skin is critical.
-
Gloves: Disposable nitrile gloves are suitable for incidental contact.[5] However, it is crucial to understand the concepts of breakthrough time and degradation.[8][9]
-
Double Gloving: For handling neat material or concentrated solutions, double gloving is strongly recommended. This provides an additional layer of protection in case the outer glove is compromised.
-
Immediate Replacement: If a glove is contaminated, it must be removed immediately using the proper technique to avoid skin contact, and hands should be washed thoroughly before donning a new pair.[5]
-
Heavy-Duty Use: For extended handling or immersion, more robust gloves such as neoprene or butyl rubber should be considered, based on the solvent in use.[10] Always consult a chemical resistance chart for the specific solvent.[11]
-
Table 2: General Glove Selection Guidance
| Glove Material | Recommended Use | Not Recommended For |
|---|---|---|
| Nitrile | Excellent for incidental contact with bases, oils, and many solvents. Good for most routine lab work. | Not recommended for prolonged exposure to ketones, aromatic solvents, or strong oxidizing acids.[10][11] |
| Neoprene | Good for handling acids, bases, alcohols, and hydraulic fluids. Offers better tear resistance than latex.[10] | Poor resistance to many chlorinated and aromatic hydrocarbons. |
| Butyl | Excellent for handling ketones, esters, and highly corrosive acids.[10] | Poor resistance to aliphatic and aromatic hydrocarbons. |
-
Protective Clothing: A buttoned lab coat provides a primary barrier for the torso and arms. For tasks with a high splash potential, a chemical-resistant apron should be worn over the lab coat. In large-scale operations, disposable chemical-resistant coveralls may be necessary.[12]
Respiratory Protection: The Primacy of Engineering Controls
Primary Control: All handling of this compound, especially in its powdered form, must be performed inside a certified chemical fume hood.
The inhalation toxicity (H332) and respiratory irritation (H335) hazards make this an absolute requirement. A fume hood is an engineering control designed to capture and vent hazardous vapors and dusts away from the operator.
-
When Respirators are Required: In the rare event that a fume hood is not available or during a large-scale spill cleanup where aerosol generation is unavoidable, respiratory protection is required.
-
For Powders: A NIOSH-approved N95 respirator is the minimum protection against airborne particulates.
-
For Vapors/Solutions: A half-mask or full-face respirator equipped with organic vapor (OV) cartridges should be used.
-
Fit Testing: All personnel required to wear tight-fitting respirators must be properly fit-tested and trained in their use and maintenance, in accordance with OSHA regulations.
-
Operational and Disposal Plans
Safe handling extends beyond wearing the correct PPE. It encompasses the entire lifecycle of the chemical in the laboratory, from receipt to disposal.
Step-by-Step Handling Protocol
-
Preparation: Designate a specific area for handling, preferably within a fume hood. Ensure a spill kit and waste container are readily accessible.
-
PPE Donning: Don PPE in the following order: lab coat, inner gloves, respirator (if required), goggles, face shield (if required), outer gloves.
-
Handling:
-
Solids: Use a spatula to carefully weigh and transfer the powder. Avoid creating dust. If possible, add solvent to the powder in its original container to wet it before transfer.
-
Solutions: Use a syringe or pipette for liquid transfers. Keep the container opening pointed away from your face.
-
-
Decontamination: After handling, wipe down the work surface, equipment, and any contaminated containers with an appropriate solvent (e.g., 70% ethanol), followed by a soap and water solution.
-
PPE Doffing: Remove PPE in a way that prevents cross-contamination. The general order is: outer gloves, face shield, lab coat, goggles, inner gloves. Always wash hands thoroughly after removing all PPE.
Spill Response
-
Minor Spill (inside fume hood):
-
Alert nearby personnel.
-
Use an absorbent material (e.g., sand, vermiculite) to soak up the spill.[2]
-
Carefully sweep the absorbed material into a designated hazardous waste container.
-
Decontaminate the area.
-
-
Major Spill (outside fume hood):
-
Evacuate the immediate area and alert others.
-
Restrict access to the area.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately. Do not attempt to clean up a large spill without proper training and equipment.
-
Waste Disposal
All waste containing this compound, including contaminated PPE, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste.[2] Follow all local, state, and federal regulations for hazardous waste disposal. Containers must be clearly labeled with the full chemical name and associated hazards.
Visualized PPE Selection Workflow
The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the planned experimental conditions.
Caption: PPE selection workflow based on experimental scale and risk.
References
-
Title: [2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanol Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: Personal Protective Equipment Source: U.S. Environmental Protection Agency (EPA) URL: [Link]
-
Title: OSHA Technical Manual (OTM) - Section VIII: Chapter 1 Source: Occupational Safety and Health Administration (OSHA) URL: [Link]
-
Title: 8 Types of PPE to Wear When Compounding Hazardous Drugs Source: Provista URL: [Link]
-
Title: Discover the Various Types of PPE for Optimal Chemical Safety Source: Ali شهباز URL: [Link]
-
Title: Safety data sheet - 2-methyl-2H-isothiazol-3-one Source: CPAChem URL: [Link]
-
Title: Section 6C: Protective Equipment Source: Princeton University Environmental Health and Safety URL: [Link]
-
Title: Thiazol-2-yl-methanol - High purity Source: Georganics URL: [Link]
-
Title: Hand Protection Chemical Resistance Guide Source: University of California, Berkeley - Environment, Health and Safety URL: [Link]
-
Title: OSHA Glove Selection Chart Source: University of Houston - Environmental Health and Safety URL: [Link]
-
Title: Kimberly Clark Nitrile Gloves Chemical Resistance Guide Source: Kimberly-Clark URL: [Link]
Sources
- 1. [2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanol | C8H12N2O2S | CID 24229673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. Thiazol-2-yl-methanol - High purity | EN [georganics.sk]
- 4. OSHA Technical Manual (OTM) - Section VIII: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. epa.gov [epa.gov]
- 7. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 8. ehs.sfsu.edu [ehs.sfsu.edu]
- 9. cdn.mscdirect.com [cdn.mscdirect.com]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. ehs.yale.edu [ehs.yale.edu]
- 12. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
